3-Cyclopentene-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYDLITVYBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357491 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-77-3 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopentene-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Cyclopentene-1-carboxylic acid (CAS No. 7686-77-3), a versatile building block in organic synthesis with significant potential in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a representative synthetic protocol, explores its applications in medicinal chemistry, and provides essential safety and handling information for laboratory professionals.
Compound Identification and Physicochemical Properties
This compound is a cyclic carboxylic acid that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring both a carboxylic acid moiety and a reactive double bond within a five-membered ring, allows for a diverse range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7686-77-3 | [1][2] |
| Molecular Formula | C₆H₈O₂ | [3] |
| Molecular Weight | 112.13 g/mol | [3] |
| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | [3] |
| Synonyms | Cyclopent-3-enecarboxylic acid | [3] |
| Appearance | Colorless to slightly yellow liquid or white to off-white crystalline solid | [4][5] |
| Boiling Point | 215 °C | |
| Density | ~1.084 g/mL at 25 °C | [5] |
| Refractive Index | ~1.469-1.470 | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | [4] |
Note: The physical state at room temperature may vary depending on purity.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes. One common approach involves the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings, followed by subsequent transformations. A representative synthetic pathway is outlined below.
Representative Synthetic Protocol
A plausible synthetic route to this compound can be conceptualized starting from readily available precursors. The following is a generalized procedure based on established organic chemistry principles.
Step 1: Diels-Alder Reaction The synthesis can commence with a Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclopentene ring system with appropriate functional groups that can be converted to a carboxylic acid.
Step 2: Hydrolysis The ester functionality introduced in the Diels-Alder step can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Experimental Workflow: Synthesis of a Substituted Cyclopentene Carboxylic Acid
Caption: A generalized workflow for the synthesis of a substituted cyclopentene carboxylic acid, inspired by the synthesis of 3-methyl-3-cyclopentene-1-carboxylic acid[6].
Reactivity and Chemical Transformations
The bifunctional nature of this compound makes it a versatile substrate for a variety of chemical reactions:
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
Reactions of the Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, epoxidation) and oxidation reactions (e.g., ozonolysis).
Applications in Drug Discovery and Development
The cyclopentene carboxylic acid scaffold is a valuable pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.
Anti-Inflammatory Agents
A prominent class of cyclopentene carboxylic acid derivatives are the cyclopentenone prostaglandins (cyPGs). These molecules are known to possess potent anti-inflammatory properties. Their mechanism of action often involves the covalent modification of key signaling proteins, such as those in the NF-κB pathway, through a Michael addition reaction.
Antiviral and Anticancer Activity
Certain derivatives of cyclopentene carboxylic acid have been investigated for their potential as antiviral and anticancer agents. The strained ring system and the presence of functional groups that can interact with biological targets contribute to their therapeutic potential.
Neuropathic Pain and Other CNS Disorders
More recently, cyclopentane carboxylic acid derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of neuropathic pain. The carboxylic acid moiety plays a crucial role in the binding of these inhibitors to the channel protein. For example, the replacement of a proline warhead with a cyclopentane carboxylic acid has been shown to significantly boost NaV1.7 potency in preclinical studies[7].
Logical Relationship: From Scaffold to Therapeutic Application
Caption: The central role of this compound as a scaffold for generating therapeutically relevant molecules.
Spectral Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the olefinic protons, the methine proton adjacent to the carboxylic acid, and the allylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carboxylic carbon, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring. A literature reference for the ¹³C NMR spectrum in CDCl₃ is available[8].
-
IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram |
| Corrosive to metals | H290: May be corrosive to metals | Corrosion |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | Corrosion |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Exclamation Mark |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with significant applications in the field of drug discovery. Its unique combination of a reactive alkene and a carboxylic acid functional group within a cyclic scaffold provides a platform for the development of a wide range of biologically active molecules. Researchers and drug development professionals should be aware of its potential as well as the necessary safety precautions for its handling.
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An In-Depth Technical Guide to 3-Cyclopentene-1-carboxylic Acid: Properties, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of 3-Cyclopentene-1-carboxylic acid, a pivotal organic intermediate. It details the compound's fundamental physicochemical properties, molecular identifiers, and spectroscopic data. A significant focus is placed on a robust synthetic protocol via the Diels-Alder reaction, complete with a step-by-step methodology and purification techniques. The document further explores the chemical reactivity of its constituent functional groups—the carboxylic acid and the alkene—and highlights its critical role as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). Safety and handling protocols are also outlined to ensure its proper use in a laboratory and industrial setting. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed and practical understanding of this valuable compound.
Section 1: Physicochemical Properties and Identification
Molecular Identity
This compound is an organic compound featuring a five-membered cyclopentene ring functionalized with a carboxylic acid group.[1] Its unique structure, combining a reactive double bond and a versatile carboxylic acid, makes it a valuable intermediate in organic synthesis.[1]
-
IUPAC Name: cyclopent-3-ene-1-carboxylic acid[2]
-
Synonyms: 3-Cyclopentenecarboxylic acid, Cyclopent-3-enecarboxylic acid[3]
Physical and Chemical Properties
The compound typically appears as a clear, colorless to slightly yellow liquid.[3][7] A summary of its key physical properties is presented below.
| Property | Value | Source |
| Density | 1.084 g/mL at 25 °C | [3] |
| Boiling Point | 215 °C | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Refractive Index | n20/D 1.469 | [3] |
| pKa | 4.62 ± 0.20 (Predicted) | [3] |
| Storage Temperature | Refrigerator (+4°C) | [3] |
Spectroscopic Data
Structural confirmation of this compound is typically achieved through standard spectroscopic methods:
-
¹H NMR: Expected signals would include peaks for the vinyl protons of the double bond, the methine proton at the carboxyl-substituted carbon, and the allylic methylene protons.
-
¹³C NMR: The spectrum would show distinct signals for the carboxylic carbon, the two olefinic carbons, the methine carbon, and the two equivalent methylene carbons.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹).[2]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 112.13.
Section 2: Synthesis and Purification
The synthesis of this compound is often achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This classic method involves the reaction of a diene (cyclopentadiene) with a dienophile (acrylic acid). An alternative, high-yield synthesis starting from 1,4-dichloro-2-butene has also been reported in the literature.[9][10]
Detailed Experimental Protocol: Diels-Alder Approach
Principle: This synthesis relies on the reaction between freshly cracked cyclopentadiene and acrylic acid. Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. The subsequent reaction with acrylic acid proceeds to form the target molecule.
Protocol:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled and collected in a flask cooled in an ice bath.
-
Diels-Alder Reaction: In a separate reaction vessel, dissolve acrylic acid in a suitable solvent like diethyl ether.
-
Slowly add the freshly prepared, chilled cyclopentadiene to the acrylic acid solution with continuous stirring. The reaction is exothermic and should be maintained at a low temperature (0-10 °C) to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup and Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the final this compound as a clear liquid.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Section 3: Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a highly versatile building block in organic synthesis.[1] Its reactivity can be directed at either the carboxylic acid group or the alkene.
Key Reactions
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification (reaction with alcohols), amidation (reaction with amines to form amides), and reduction (to form the corresponding alcohol).
-
Alkene Reactions: The double bond is susceptible to various addition reactions, including hydrogenation (to form cyclopentanecarboxylic acid), halogenation (with Br₂ or Cl₂), and epoxidation.
Caption: Key reactive sites of this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the pharmaceutical industry.[3] Its most notable application is as a key starting material for the synthesis of dolasetron mesylate, an antiemetic agent used to prevent nausea and vomiting caused by chemotherapy.[3][11]
Beyond this specific application, its structure is valuable for creating complex chiral molecules and various heterocyclic compounds that are often the core of active pharmaceutical ingredients (APIs).[1] The compound's ability to introduce a constrained five-membered ring into a larger molecule is a useful tactic in medicinal chemistry for optimizing the pharmacological properties of a drug candidate. It is also used in the synthesis of specialty chemicals and polymer modifiers.[1]
Section 4: Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2][8] It may also cause respiratory irritation.[2][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid breathing vapor or mist. Prevent contact with skin, eyes, and clothing.[8][13] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store in a refrigerator.[3] Keep away from incompatible materials.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8]
-
Section 5: Conclusion
This compound is a compound of significant utility in the fields of organic and medicinal chemistry. Its straightforward synthesis, combined with the dual reactivity of its functional groups, establishes it as a valuable and versatile precursor for a wide range of more complex molecules. Its established role in the synthesis of pharmaceuticals like dolasetron underscores its importance. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective application in research and development.
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3-Cyclopentene-1-carboxylic acid IUPAC name and synonyms
An In-Depth Technical Guide to Cyclopent-3-ene-1-carboxylic Acid: Nomenclature, Synthesis, and Applications in Drug Development
Abstract
Cyclopent-3-ene-1-carboxylic acid is a pivotal organic intermediate characterized by a reactive five-membered ring and a carboxylic acid functional group. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and critical applications, particularly within the pharmaceutical industry. It serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols and mechanistic insights. The compound's primary role as a key building block in the synthesis of antiemetic drugs, such as Dolasetron Mesylate, underscores its significance. Furthermore, its utility extends to the creation of novel bioactive molecules and specialty chemicals, making it a compound of considerable interest in advanced organic synthesis.[1][2][3]
Nomenclature and Chemical Identification
A precise understanding of a compound's nomenclature and identifiers is fundamental for unambiguous communication in scientific research and regulatory affairs.
IUPAC Name
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) standards, is cyclopent-3-ene-1-carboxylic acid .[4][5] The numbering of the cyclopentene ring begins at the carbon atom bearing the carboxylic acid group, and proceeds towards the double bond, assigning the double bond the lowest possible locant, which in this case is '3'.
Synonyms and Common Names
In commercial and laboratory settings, several synonyms are frequently used. These include:
Chemical Identifiers
For database searching and regulatory tracking, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 7686-77-3 | [1][4][6] |
| PubChem CID | 853756 | [4][7] |
| EC Number | 616-404-0 | [4] |
| InChI | InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | [4][5] |
| InChIKey | XVSYDLITVYBCBD-UHFFFAOYSA-N | [4][5][8] |
| SMILES | C1C=CCC1C(=O)O | [4][7][8] |
Molecular Structure
The structure consists of a five-membered carbon ring with a single double bond and a carboxylic acid substituent.
Caption: Chemical structure of cyclopent-3-ene-1-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its formulation characteristics, and its safety profile.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][4] |
| Molecular Weight | 112.13 g/mol | [1][4][5] |
| Appearance | Clear colorless to slightly yellow liquid | [1][9] |
| Boiling Point | 215 °C (lit.) | [1][3] |
| Density | 1.084 g/mL at 25 °C (lit.) | [1][8] |
| Refractive Index (n20/D) | 1.469 (lit.) | [1] |
| pKa | 4.62 ± 0.20 (Predicted) | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Storage Temperature | Refrigerator (+4°C) | [1] |
Synthesis and Characterization
The synthesis of cyclopent-3-ene-1-carboxylic acid is a well-established process in organic chemistry, with several reported methods. An improved, high-yield synthesis starting from 1,4-dichloro-2-butene is frequently cited.[10][11]
Synthetic Pathway Overview
The reaction involves the formation of a cyclopentene ring through a cyclization reaction. The choice of starting materials and reagents is critical for achieving high yield and purity, avoiding polymerization or the formation of unwanted side products. The carboxylic acid functionality is typically introduced via a cyano intermediate followed by hydrolysis.
Caption: Generalized synthetic workflow for cyclopent-3-ene-1-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical literature.
Objective: To synthesize Cyclopent-3-ene-1-carboxylic acid with high purity.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
1,4-dichloro-2-butene (cis or trans)
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Methodology:
-
Step 1: Alkylation. In a reaction vessel equipped with a stirrer and reflux condenser, dissolve sodium ethoxide in anhydrous ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the ester.
-
Slowly add diethyl malonate to the solution at room temperature. This deprotonation step forms the nucleophilic malonate enolate.
-
Add 1,4-dichloro-2-butene dropwise to the reaction mixture. The reaction is exothermic and the temperature should be controlled to prevent side reactions. Reflux the mixture for several hours to ensure complete reaction.
-
Step 2: Work-up and Isolation of Intermediate. After cooling, neutralize the mixture and extract the product (diethyl cyclopent-3-ene-1,1-dicarboxylate) with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate. This removes water and inorganic salts, purifying the intermediate.
-
Step 3: Hydrolysis and Decarboxylation. The crude diester is refluxed with a solution of potassium hydroxide in ethanol/water. This saponification step hydrolyzes both ester groups to carboxylates.
-
Acidify the cooled reaction mixture with concentrated hydrochloric acid. This protonates the dicarboxylate and induces decarboxylation (loss of CO₂), which is driven by heating. The choice of a strong acid ensures complete protonation.
-
Step 4: Final Purification. The final product, cyclopent-3-ene-1-carboxylic acid, is extracted with an organic solvent. The product is then purified by vacuum distillation, which is necessary due to its relatively high boiling point.
Characterization and Quality Control
The identity and purity of the synthesized product must be validated.
-
FTIR Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[4]
-
¹H NMR Spectroscopy: Provides a structural fingerprint, confirming the presence of vinyl, allylic, and methine protons with specific chemical shifts and coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and purity of the final product.
Applications in Drug Development and Synthesis
The unique structure of cyclopent-3-ene-1-carboxylic acid, combining a reactive alkene and a versatile carboxylic acid, makes it a valuable precursor in medicinal chemistry.
Key Intermediate for Dolasetron Mesylate
The most prominent application is its role as a crucial intermediate in the manufacture of Dolasetron Mesylate.[1][3] Dolasetron is a serotonin 5-HT₃ receptor antagonist used to treat nausea and vomiting following chemotherapy or surgery. The cyclopentene core forms a key part of the final drug's complex polycyclic structure.
Versatile Synthetic Building Block
Beyond Dolasetron, this compound serves as a versatile building block for a range of active pharmaceutical ingredients (APIs).[2]
-
Synthesis of Chiral Molecules: The double bond can be functionalized to introduce stereocenters, leading to the synthesis of chiral drugs.[2]
-
Heterocyclic Chemistry: The carboxylic acid can be converted into various functional groups (amides, esters, etc.) to build complex heterocyclic scaffolds common in pharmaceuticals.[2]
-
Bioisosteres: The cyclopentane ring system is explored in drug design as a bioisostere for other cyclic structures, and the carboxylic acid can be replaced with isosteric groups like cyclopentane-1,3-diones to improve pharmacokinetic properties.[12]
Caption: Key application pathways for cyclopent-3-ene-1-carboxylic acid in synthesis.
Safety, Handling, and Storage
Proper handling and storage are essential due to the compound's hazardous properties.
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 1C or 2. Causes severe skin burns and irritation.[13][14]
-
Serious Eye Damage/Irritation: Category 1 or 2. Causes serious eye damage.[13][14]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[13][14]
-
Corrosive to Metals: Category 1.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[15][16]
-
PPE: Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[13][16]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14] Recommended storage is under refrigeration (+4°C).[1]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.
-
Stability: The compound is stable under recommended storage conditions.[13]
Conclusion
Cyclopent-3-ene-1-carboxylic acid is more than a simple cyclic molecule; it is a highly valuable and versatile intermediate in the landscape of modern organic synthesis and drug development. Its established role in the production of Dolasetron and its potential for creating a wide array of other complex molecules ensure its continued relevance. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage its synthetic potential.
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An In-Depth Technical Guide to the Reactivity and Stability of 3-Cyclopentene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently encountered 3-Cyclopentene-1-carboxylic acid as a pivotal building block in complex organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive alkene and a versatile carboxylic acid moiety, housed within a conformationally constrained five-membered ring, presents both opportunities and challenges. This guide is born out of the necessity for a consolidated, in-depth technical resource that moves beyond surface-level data sheets. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity and stability of this important synthetic intermediate. Our focus will be on the "why" behind the "how," offering field-proven insights into its chemical behavior and practical guidance for its effective utilization.
Structural and Physicochemical Profile
This compound (C₆H₈O₂) is a colorless to slightly yellow liquid with a molecular weight of 112.13 g/mol .[1][2] Its structure features a five-membered carbocyclic ring containing a single double bond and a carboxylic acid functional group.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Boiling Point | 215 °C (lit.) | |
| Density | 1.084 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.469 (lit.) | |
| pKa | 4.62 ± 0.20 (Predicted) | [2] |
The molecule's reactivity is dictated by two primary functional groups: the carboxylic acid and the endocyclic double bond. This duality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, notably as a precursor to the antiemetic drug Dolasetron.[2]
Reactivity Profile: A Tale of Two Functional Groups
The chemical behavior of this compound is a fascinating interplay between the electrophilic nature of the carboxylic acid's carbonyl group and the nucleophilic character of the carbon-carbon double bond.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a hub for a variety of transformations, primarily involving nucleophilic acyl substitution.
Esterification is a fundamental reaction for modifying the carboxylic acid, often to protect it or to introduce a group that can be further functionalized.
Mechanism: The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common method. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3]
Sources
3-Cyclopentene-1-carboxylic acid safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 3-Cyclopentene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Hazard Profile
This compound (CAS No. 7686-77-3) is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals like dolasetron mesylate[1]. It is a clear, colorless to slightly yellow liquid with a molecular weight of 112.13 g/mol [2][3]. While essential for certain synthetic pathways, its handling demands a rigorous understanding of its hazardous properties. The primary risks associated with this compound are its corrosivity to metals and severe irritant or corrosive effects on skin, eyes, and the respiratory tract[2][4][5]. This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in the principles of chemical safety and risk mitigation.
A conservative approach to handling is imperative; due to variations in classification among suppliers, it is prudent to treat this chemical as capable of causing severe skin burns and serious eye damage[2][4][5].
| Property | Value | Source |
| CAS Number | 7686-77-3 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₆H₈O₂ | [2][3] |
| Molecular Weight | 112.13 g/mol | [2][3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [1][7] |
| Boiling Point | 215 °C (lit.) | [1][8] |
| Density | 1.084 - 1.10 g/mL at 25 °C | [1][4][8] |
| Flash Point | >101 °C / >230 °F | [1][7] |
| Refractive Index | ~1.469 - 1.47 | [1][4][7][8] |
Section 2: The Chemistry of Risk - Reactivity and Incompatibilities
The carboxylic acid functional group is the primary driver of this compound's hazardous reactivity.
-
Corrosivity: As an acid, it can react with and corrode certain metals, producing flammable hydrogen gas. This reactivity is the basis for its classification as "Corrosive to metals, Category 1 (H290)"[2][4][9]. Therefore, it must only be stored in original or designated corrosive-resistant containers[9].
-
Incompatibility with Bases: It will undergo an exothermic neutralization reaction with bases (e.g., sodium hydroxide, amines). If uncontrolled, this can generate significant heat, leading to pressure buildup in closed systems.
-
Incompatibility with Oxidizing Agents: Strong oxidizing agents can react vigorously with the compound, which contains a C=C double bond and is an organic material, potentially leading to a fire or explosion.
-
Hazardous Decomposition: Under fire conditions, thermal decomposition will produce carbon monoxide (CO) and carbon dioxide (CO₂)[4][10].
Section 3: Hierarchy of Controls - A Systematic Approach to Safety
Effective management of this compound relies on a multi-layered safety strategy known as the Hierarchy of Controls. This approach prioritizes systemic controls over individual reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes risk management strategies.
-
Engineering Controls (Primary Barrier): All work involving this chemical must be conducted in a certified chemical fume hood to control vapor inhalation[4][11]. A safety shower and eyewash station must be readily accessible and tested regularly[4].
-
Administrative Controls (Procedural Safety): Access to the chemical should be restricted to trained personnel. Areas where it is used must be clearly marked. Adhere strictly to the Standard Operating Protocols outlined below.
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering controls but is essential to protect from direct contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards[5][11][12].
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after contact[5][11].
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls (e.g., during a large spill), a NIOSH-approved respirator or self-contained breathing apparatus should be used[4][13].
-
Section 4: Standard Operating Protocol (SOP) for Routine Handling
This protocol outlines the minimum required steps for safely handling this compound in a laboratory setting.
-
Preparation & Pre-Handling Check:
-
Verify the fume hood is operational and the sash is at the appropriate working height.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don all required PPE as specified in Section 3.
-
Prepare all necessary equipment (glassware, stir bars, reagents) and place them within the fume hood to minimize movement.
-
Have spill cleanup materials (absorbent pads, neutralizer like sodium bicarbonate for acidic spills) readily available.
-
-
Dispensing the Chemical:
-
Secure the source container within the fume hood.
-
Slowly open the container, being mindful of any potential pressure differential.
-
Carefully pour the required amount into a stable secondary container (e.g., a beaker or graduated cylinder). Avoid splashing.
-
Promptly and securely close the source container.
-
-
Use in Reaction:
-
When adding the acid to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.
-
Maintain constant vigilance over the reaction, monitoring for any unexpected changes in temperature, pressure, or color.
-
-
Post-Handling:
Section 5: Emergency Protocols - Spill & Exposure Response
Immediate and correct response to an emergency is critical to mitigating harm.
Spill Management
Caption: Decision workflow for responding to a chemical spill.
Minor Spill (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite[6].
-
Once absorbed, collect the material into a suitable, labeled container for hazardous waste disposal[6].
-
Clean the spill area thoroughly.
Major Spill (Outside a Fume Hood or Large Volume):
-
Evacuate the area immediately. Alert all personnel and the lab supervisor[4].
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Call your institution's emergency response number (e.g., Environmental Health & Safety). Do not attempt to clean up a large spill without specialized training and equipment[6].
First Aid & Exposure Response
In any case of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or physician immediately[4]. If breathing is difficult or stops, trained personnel should provide artificial respiration or oxygen[3][11].
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes[3][4][5]. Call a physician immediately[4].
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes[4][5]. Call a poison center or physician immediately[4].
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[4][9]. Call a poison center or physician immediately[4].
Section 6: Storage & Waste Management
-
Storage: Store in the original, tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area[3][5][6]. The storage area should be locked[4][5]. Store away from incompatible materials, particularly bases and strong oxidizing agents[4][6]. Some suppliers recommend storage under an inert gas[4].
-
Waste Disposal: All waste containing this chemical is considered hazardous. It must be disposed of in accordance with all local, regional, and national regulations[4][5]. Do not discharge into sewer systems[12]. Collect waste in clearly labeled, sealed containers and arrange for disposal through a licensed chemical waste disposal company[4][12].
Section 7: Transportation
This compound is regulated for transport. It is classified under UN 3265, "CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S." with a hazard class of 8 (Corrosive substances)[4]. All packaging and labeling must comply with the relevant transport regulations (e.g., DOT, IATA, IMDG).
Section 8: Regulatory & Toxicological Data Summary
-
GHS Hazard Classification:
-
Toxicological Information: There is limited specific toxicological data available for this compound beyond its immediate corrosive and irritant effects[4][13]. It is not currently listed as a carcinogen by IARC, NTP, or OSHA[11]. The absence of comprehensive data necessitates treating the compound with a high degree of caution, assuming it may have unknown long-term effects.
Section 9: References
-
TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET. TCI Chemicals.
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Apollo Scientific. (2022). Cyclopent-3-ene-1-carboxylic acid Safety Data Sheet. Apollo Scientific.
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Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Fisher Scientific.
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ECHEMI. (n.d.). This compound SDS, 7686-77-3 Safety Data Sheets. ECHEMI.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Fisher Scientific.
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Sigma-Aldrich. (n.d.). 3-Cyclopentenecarboxylic acid. Sigma-Aldrich.
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Home Sunshine Pharma. (n.d.). This compound CAS 7686-77-3. Home Sunshine Pharma.
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AK Scientific, Inc. (n.d.). Cyclopentane-1,3-dicarboxylic acid Safety Data Sheet. AK Scientific, Inc.
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Cayman Chemical. (2014). (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET. Cayman Chemical.
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ChemicalBook. (2025). This compound. ChemicalBook.
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Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals.
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Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
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LookChem. (n.d.). Cas 7686-77-3,this compound. LookChem.
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An In-depth Technical Guide to the Solubility of 3-Cyclopentene-1-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyclopentene-1-carboxylic acid, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing its solubility in organic solvents and furnishes a practical framework for solvent selection and experimental solubility determination. While quantitative solubility data for this specific molecule is not extensively published, this guide synthesizes established principles of carboxylic acid chemistry to provide actionable insights. A detailed, step-by-step protocol for empirical solubility measurement is also presented to empower researchers in generating precise data for their specific applications.
Introduction: Understanding this compound
This compound (CAS No: 7686-77-3) is a versatile bifunctional molecule featuring a reactive cyclopentene ring and a polar carboxylic acid group.[1] This unique structure makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates like dolasetron mesylate.[2][3] Its utility in creating chiral molecules, heterocycles, and active pharmaceutical ingredients (APIs) underscores the importance of understanding its behavior in various solvent systems.[1] The efficiency of synthesis, purification, and formulation processes involving this intermediate is critically dependent on its solubility.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [4] |
| Molecular Weight | 112.13 g/mol | [4] |
| Appearance | Clear colorless to slightly yellow liquid | [2][5] |
| Density | 1.084 g/mL at 25 °C | [3] |
| Boiling Point | 215 °C | [3] |
| Refractive Index | n20/D 1.469 | [3] |
Theoretical Framework for Solubility in Organic Solvents
The solubility of this compound is dictated by the interplay of its structural features: the nonpolar cyclopentene ring and the highly polar carboxylic acid functional group. The principle of "like dissolves like" is the cornerstone for predicting its solubility.
2.1. The Role of the Carboxyl Group
The carboxylic acid moiety is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).[6] This allows for strong intermolecular interactions with polar solvents.
-
Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol can engage in hydrogen bonding with both the hydroxyl and carbonyl groups of the carboxylic acid, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl proton of the acid. This generally results in good solubility. A qualitative report indicates solubility in ethanol and acetone.[1]
-
Dimerization in Nonpolar Solvents: In nonpolar or weakly polar solvents (e.g., hexane, toluene), carboxylic acids have a strong tendency to form cyclic dimers through hydrogen bonding between two molecules.[6] This self-association can limit solubility, as the solute-solute interactions become more favorable than solute-solvent interactions.
2.2. The Influence of the Cyclopentene Ring
The C5 hydrocarbon ring is nonpolar and contributes to the molecule's hydrophobic character. As the nonpolar portion of a carboxylic acid molecule increases in size, its solubility in water and highly polar solvents decreases, while its solubility in nonpolar solvents increases.[6][7][8] For this compound, with its relatively small five-carbon ring, a broad range of solubility across various organic solvents can be anticipated.
2.3. Acid-Base Chemistry and Solubility
The acidic proton of the carboxyl group can be abstracted by a base. This principle can be leveraged to dramatically enhance solubility in certain systems.
-
Aqueous Base: While this guide focuses on organic solvents, it's noteworthy that this compound will react with aqueous bases like sodium hydroxide to form a highly water-soluble sodium salt.[6][8]
-
Basic Organic Solvents (e.g., Pyridine): These solvents can act as proton acceptors, forming a salt-like complex and thereby increasing solubility.
Strategic Solvent Selection
The choice of solvent is contingent upon the specific application, whether it be for a chemical reaction, extraction, or crystallization. The following decision-making workflow can guide solvent selection:
Caption: Logical workflow for selecting an appropriate solvent system based on the intended application.
Experimental Determination of Solubility
Given the scarcity of published quantitative data, empirical determination of solubility is crucial for process development and optimization. The following protocol outlines a reliable method for measuring the solubility of this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (PTFE or other solvent-compatible membrane, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Step-by-Step Protocol
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible. b. Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
Sample Collection and Dilution: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately pass the aliquot through a syringe filter into a clean, tared vial to remove all undissolved solids. d. Accurately weigh the filtered aliquot. e. Dilute the filtered aliquot quantitatively with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted sample using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the original concentration in the saturated solution, accounting for all dilution factors. b. Express solubility in desired units, such as mg/mL or mol/L.
4.3. Self-Validating System and Causality
-
Trustworthiness through Equilibrium: The equilibration step is critical. A preliminary kinetic study can determine the minimum time to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the measured concentration plateaus.
-
Expertise in Sampling: Filtering the supernatant is a crucial step to prevent undissolved solid from artificially inflating the solubility measurement. Performing this step at the equilibration temperature is vital to avoid premature crystallization.
-
Authoritative Grounding in Analysis: The use of a validated, quantitative technique like HPLC or GC ensures the accuracy and precision of the concentration measurement. The calibration curve provides a traceable and verifiable basis for quantification.
Safety and Handling
This compound is classified as a corrosive substance.[9] It can cause severe skin burns and eye damage.[9] Always handle this compound in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Refer to the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[9][11][12]
Conclusion
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An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Cyclopentene-1-carboxylic Acid
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discovery and history of 3-Cyclopentene-1-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 3-Cyclopentene-1-carboxylic Acid: History, Discovery, and Modern Methodologies
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No. 7686-77-3) is a pivotal carboxylic acid characterized by a five-membered cyclopentene ring.[1] While modest in structure, its utility as a versatile building block in organic synthesis is significant, particularly within the pharmaceutical industry.[2] Its most notable application lies in its role as a key intermediate in the production of Dolasetron mesylate, an antiemetic agent used to manage nausea and vomiting following chemotherapy or surgery.[1][3] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this compound. We will dissect the underlying chemical principles, from foundational methods to modern, high-yield industrial processes, offering researchers and drug development professionals a detailed understanding of the causality behind various experimental choices and the logic of retrosynthetic design.
Compound Profile and Physicochemical Properties
Before delving into its synthesis, it is essential to establish the fundamental properties of the target molecule. This compound is a clear, colorless to slightly yellow liquid under standard conditions.[1] Its structure, containing both a reactive double bond and a carboxylic acid functional group, makes it a valuable precursor for a wide range of chemical transformations, including addition reactions, oxidations, and esterifications.[2]
| Property | Value | Source |
| CAS Number | 7686-77-3 | [1][4] |
| Molecular Formula | C₆H₈O₂ | [1][4] |
| Molecular Weight | 112.13 g/mol | [1][4] |
| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | [4] |
| Boiling Point | 215 °C (lit.) | [1][5] |
| Density | 1.084 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index | n20/D 1.469 (lit.) | [1][5] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
Historical Perspective and the Genesis of Synthetic Routes
The history of this compound is intrinsically linked to the development of synthetic organic chemistry. Its discovery was not a singular event but rather the outcome of early efforts to construct functionalized cyclopentane ring systems. One of the seminal, well-documented methods was published in The Journal of Organic Chemistry in 1967, detailing an improved synthesis from 1,4-dichloro-2-butene.[6][7] This publication marks a key moment in the molecule's history, providing a reliable pathway that has since been cited in numerous subsequent studies.[6]
Prior to such streamlined methods, the construction of substituted cyclopentenes was often complex, yielding moderate or low results. The evolution of its synthesis showcases a broader trend in organic chemistry: the move towards more efficient, selective, and high-yielding reactions.
Retrosynthetic Analysis and Strategic Planning
A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify potential precursor fragments and the corresponding reactions (synthons) needed to assemble them.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals three primary strategies:
-
Functional Group Interconversion (FGI): Hydrolysis of a nitrile or oxidation of an alcohol.
-
Alkylation/Carboxylation: Introducing the carboxylic acid group onto a pre-formed cyclopentene ring.
-
Cyclization: Forming the five-membered ring from an acyclic precursor, which is the cornerstone of many classical and industrial methods.
Key Synthetic Methodologies: An Evolutionary Guide
The Classical Approach: Cyclization of an Acyclic Dihalide
The 1967 method reported by Schmid and Wolkoff provides a robust example of the cyclization strategy.[6] This approach builds the cyclopentene ring from a readily available four-carbon chain, 1,4-dichloro-2-butene.
Reaction Scheme: 1,4-dichloro-2-butene reacts with diethyl malonate in the presence of a base (like sodium ethoxide) to form a diethyl 2-allyl-2-(4-chlorobut-2-enyl)malonate intermediate. This undergoes an intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the final product.
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3-Cyclopentene-1-carboxylic Acid: A Guide to Commercial Suppliers, Purity, and Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Building Block
3-Cyclopentene-1-carboxylic acid (CAS No. 7686-77-3) is a bifunctional organic molecule featuring a reactive cyclopentene ring and a carboxylic acid group.[1] This unique structure makes it a highly valuable intermediate in the synthesis of complex chemical entities.[2] For researchers and professionals in drug development, its primary significance lies in its role as a key building block for active pharmaceutical ingredients (APIs).[1] Notably, it is a critical intermediate in the production of dolasetron mesylate, an antiemetic agent used to manage nausea and vomiting associated with chemotherapy and postoperative recovery.[2][3] The double bond and the carboxylic acid handle allow for a wide range of chemical transformations, including additions, oxidations, and coupling reactions, providing the flexibility needed to construct intricate molecular frameworks.[1] This guide provides an in-depth analysis of its commercial landscape, purity considerations, and a framework for selecting the appropriate grade for demanding research and development applications.
Core Chemical and Physical Properties
A foundational understanding of a reagent's physical properties is critical for experimental design and safety. This compound is typically a clear, colorless to slightly yellow liquid.[2][4] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7686-77-3 | [5][6] |
| Molecular Formula | C₆H₈O₂ | [2][6] |
| Molecular Weight | 112.13 g/mol | [5][6][7] |
| Appearance | Clear colorless to slightly yellow liquid | [2][4] |
| Boiling Point | ~215 °C (lit.) | [2][3][5] |
| Density | ~1.084 g/mL at 25 °C (lit.) | [2][3][5] |
| Refractive Index | n20/D ~1.469 (lit.) | [2][3][5] |
| Storage Temperature | Refrigerator (+4°C) | [2] |
The Commercial Supplier Landscape
Sourcing this compound requires navigating a diverse market of manufacturers and distributors. Suppliers range from large, well-known chemical corporations to specialized fine chemical producers. They offer various quantities, from milligram-scale for initial research to multi-kilogram batches for pilot-scale and production applications.[8]
| Supplier | Type | Notes |
| Sigma-Aldrich (Merck) | Major Distributor | Offers various grades, though some products may be discontinued. Provides extensive documentation like Certificates of Analysis (CoA).[5] |
| TCI America | Manufacturer/Distributor | Provides high-purity grades suitable for a range of scientific applications.[9] |
| Apollo Scientific | Manufacturer/Distributor | UK-based supplier with US distribution, offering multiple pack sizes.[10] |
| Manchester Organics | Specialized Manufacturer | Offers stock availability and can accommodate bulk quote requests.[11] |
| Georganics | Specialized Supplier | Focuses on providing high-quality compounds for research and production, available in various sizes.[8] |
| LEAPChem | Specialized Supplier | A fine chemical supplier for R&D and bulk manufacturing activities.[7] |
| ChemicalBook | Aggregator/Marketplace | A platform listing numerous suppliers, primarily from China and India, offering various grades and purities.[3][12] |
| ECHEMI | Aggregator/Marketplace | Lists multiple manufacturers and traders, often specifying grade (e.g., Pharmaceutical, Industrial, Analytical).[7][13] |
Purity Specifications: The Critical Determinant of Experimental Success
The purity of a starting material is paramount in drug development, where unidentified impurities can lead to failed experiments, misleading biological data, or complications in regulatory filings. This compound is commercially available in several purity grades, typically ranging from 97% to over 99%.[5][7][13]
Understanding Purity Grades and Potential Impurities
The stated purity on a supplier's Certificate of Analysis (CoA) reflects the percentage of the target molecule. The remaining percentage consists of impurities, which can arise from the synthetic route or degradation. While specific impurity profiles are proprietary, common contaminants in such a compound could include:
-
Isomeric Impurities: Positional isomers of the double bond (e.g., 2-Cyclopentene-1-carboxylic acid).
-
Saturated Analogs: Cyclopentanecarboxylic acid, resulting from over-reduction or as a synthetic byproduct.[14]
-
Residual Starting Materials: Unreacted precursors from the synthesis, such as 1,4-dichloro-2-butene, as described in some synthetic routes.[15]
-
Solvents and Reagents: Residual solvents or reagents used during synthesis and purification.
The choice of purity grade is a balance between cost and the risk of experimental interference.
| Purity Grade | Typical Application | Rationale |
| 97% | Early-stage discovery, proof-of-concept synthesis | Cost-effective for initial screening where the presence of minor impurities is unlikely to alter the primary outcome. |
| 98% | Method development, lead optimization | A good balance of quality and cost for refining synthetic routes and generating material for initial biological assays. |
| ≥99% | Process development, scale-up, GMP synthesis pre-cursor | Essential for late-stage development where impurity profiles must be tightly controlled to ensure reproducibility and meet regulatory standards. |
Analytical Methods for Purity Verification
A supplier's CoA is the primary quality document, but independent verification provides the highest level of assurance. Standard analytical techniques for confirming the purity and identity of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and can be used for quantitative analysis (qNMR) to establish a highly accurate purity value.
-
High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying the main component from its non-volatile impurities.[14]
-
Gas Chromatography (GC): Suitable for assessing purity, especially for identifying volatile impurities and residual solvents.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (C=C, C=O, O-H), serving as a rapid identity check.[6]
A Framework for Selecting the Right Grade
The decision-making process for selecting a supplier and purity grade should be systematic. The following workflow illustrates key decision points for a researcher.
Caption: Decision workflow for selecting and qualifying this compound.
Experimental Protocol: Incoming Material Quality Control
To ensure the integrity of experimental work, it is best practice to implement a self-validating system for incoming reagents. This protocol outlines a standard workflow for verifying the identity and purity of a newly received batch of this compound.
Objective: To confirm that the received material meets the specifications stated on the supplier's Certificate of Analysis.
Methodology:
-
Documentation Review:
-
Log the material details: Supplier, lot number, date received, and storage conditions.
-
Compare the supplier's CoA against internal specifications for purity, appearance, and analytical data.
-
-
Visual Inspection:
-
Identity Confirmation (FTIR):
-
Acquire an FTIR spectrum of the sample.
-
Compare the resulting spectrum against a reference spectrum or literature data.[6] Key peaks to verify include the carboxylic acid O-H stretch (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).
-
-
Purity Assessment (HPLC or GC):
-
Develop or use a standard HPLC/GC method to analyze the sample.
-
The mobile phase for HPLC can consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[14]
-
Calculate the purity by area percentage. The result should be within an acceptable range of the value reported on the CoA (e.g., ± 0.5%).
-
-
Structural Confirmation and Impurity Check (¹H NMR):
-
Dissolve a sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Confirm the characteristic peaks for this compound.
-
Integrate all peaks and compare the integration of the target molecule to any impurity peaks to estimate purity.
-
Workflow Visualization:
Caption: Standard experimental workflow for incoming quality control (QC).
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
-
Storage: The compound should be stored in a refrigerator at approximately +4°C.[2] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.
-
Safety: The material is classified as an irritant, causing skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the substance.[5] Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
This compound is a strategically important intermediate for pharmaceutical research and development. The selection of an appropriate commercial supplier and purity grade is a critical decision that directly impacts experimental reproducibility, timeline, and cost. By understanding the supplier landscape, carefully evaluating purity requirements based on the application, and implementing a robust in-house quality control workflow, researchers can mitigate risks and ensure the integrity of their scientific outcomes. This guide serves as a framework to empower scientists and drug development professionals to make informed sourcing decisions for this versatile chemical building block.
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An In-depth Technical Guide on the Theoretical Properties of 3-Cyclopentene-1-carboxylic Acid Isomers
This guide provides a comprehensive exploration of the theoretical and practical aspects of 3-cyclopentene-1-carboxylic acid and its isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the stereochemical nuances, conformational landscapes, electronic properties, and synthetic strategies pertinent to this versatile molecular scaffold.
Introduction: The Significance of Chiral Cyclopentene Scaffolds
Cyclopentene rings are prevalent structural motifs in a vast array of biologically active molecules and are pivotal building blocks in the synthesis of complex natural products and pharmaceutical agents. This compound, a key derivative, presents a fascinating case study in stereoisomerism and conformational dynamics due to its chiral center and the inherent flexibility of the five-membered ring. Understanding the distinct properties of its enantiomers, (R)- and (S)-3-cyclopentene-1-carboxylic acid, as well as its positional isomers, is paramount for the rational design of novel therapeutics and advanced materials. This guide will elucidate these properties through a combination of theoretical principles and field-proven experimental insights.
Part 1: Stereoisomerism and Conformational Analysis
The presence of a stereocenter at the C1 position of this compound gives rise to a pair of enantiomers: (R)- and (S)-3-cyclopentene-1-carboxylic acid. These non-superimposable mirror images possess identical physical properties in an achiral environment but can exhibit profoundly different biological activities and interactions with other chiral molecules.
Conformational Landscape of the Cyclopentene Ring
The cyclopentene ring is not planar. To alleviate torsional strain, it adopts puckered conformations.[1] The two most stable conformations are the envelope (E) and twist (T) forms. In the context of this compound, the substituent at C1 can occupy either a pseudo-axial or pseudo-equatorial position in these conformations, leading to different energy profiles.
The conformational analysis of substituted cyclopentane rings has shown that in aqueous environments, the molecule may adopt specific conformations to minimize steric and electronic repulsions. For instance, in analogues of 1-aminocyclopentane-1,3-dicarboxylic acid, the cis and trans isomers exhibit distinct preferred conformations to stabilize the molecule through electrostatic interactions or to reduce steric hindrance.[2] A similar rationale can be applied to this compound, where the carboxylic acid group's orientation will be a determining factor in the conformational preference.
Diagram 1: Conformational Isomers of this compound
Caption: Interconversion between envelope and twist conformers.
Impact of Substituents on Ring Strain
Computational studies on cyclopentene derivatives have demonstrated that the choice and position of substituents significantly influence the torsional ring strain energy (RSE).[3] Density functional theory (DFT) calculations have shown that bulky substituents have the greatest impact on torsional RSE.[3] For this compound, the carboxylic acid group at the C1 position (an allylic position) will induce a certain degree of torsional strain. This strain is a critical factor in the molecule's reactivity, particularly in reactions involving the double bond.
Part 2: Electronic Properties and Reactivity of Isomers
The electronic properties of the different isomers of cyclopentene-1-carboxylic acid are crucial for understanding their reactivity. These properties can be effectively modeled using computational chemistry methods like DFT.
Positional Isomers: A Comparative Analysis
Beyond the enantiomers of this compound, its positional isomers, 1-cyclopentene-1-carboxylic acid and 2-cyclopentene-1-carboxylic acid, exhibit distinct electronic characteristics due to the placement of the double bond relative to the carboxylic acid group.
-
1-Cyclopentene-1-carboxylic Acid: In this isomer, the double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation leads to a more delocalized π-electron system, which generally results in greater thermodynamic stability compared to its non-conjugated counterparts.[4] This stability can be quantified by comparing the heats of hydrogenation of the isomers.[4] The conjugated system also influences the molecule's UV-Vis absorption spectrum and its reactivity in addition reactions.
-
2-Cyclopentene-1-carboxylic Acid: Here, the double bond is not in conjugation with the carboxylic acid group. Its properties are more akin to those of a simple alkene and a carboxylic acid.
-
This compound: This isomer also lacks conjugation between the double bond and the carboxylic acid. Its reactivity at the double bond is typical of an isolated alkene.
| Isomer | Key Structural Feature | Expected Relative Thermodynamic Stability |
| 1-Cyclopentene-1-carboxylic acid | Conjugated system (C=C-C=O) | Highest |
| 2-Cyclopentene-1-carboxylic acid | Non-conjugated system | Lower |
| This compound | Non-conjugated system | Lower |
Table 1: Comparison of Positional Isomers
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates greater reactivity towards nucleophiles.
For 1-cyclopentene-1-carboxylic acid, the conjugation is expected to raise the HOMO energy and lower the LUMO energy compared to the non-conjugated isomers, making it more susceptible to both electrophilic and nucleophilic attack at the termini of the conjugated system.
Diagram 2: Conceptual HOMO-LUMO Energy Levels of Isomers
Caption: Expected frontier orbital energy differences.
Part 3: Synthesis and Resolution of Isomers
The preparation of enantiomerically pure this compound is a critical step for its application in asymmetric synthesis. The most common strategies involve the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic this compound
A high-yield synthesis of racemic this compound has been reported, providing a reliable source of the starting material for resolution.[5]
Chiral Resolution of Racemic Carboxylic Acids
The separation of enantiomers from a racemic mixture is a cornerstone of stereoselective synthesis. For carboxylic acids, two primary methods are widely employed:
1. Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the pure enantiomers of the carboxylic acid.
2. Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively catalyze a reaction with one of the enantiomers. For example, a lipase can selectively esterify one enantiomer of a racemic alcohol precursor to the carboxylic acid, or selectively hydrolyze one enantiomer of a racemic ester of the target acid.[7] This leaves the unreacted enantiomer in high enantiomeric excess.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a generalized procedure based on established methods for resolving racemic carboxylic acids using chiral amines.[6]
Materials:
-
Racemic this compound
-
(R)-(+)-α-phenylethylamine (or another suitable chiral amine)
-
Acetone (or another suitable solvent)
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filtration apparatus
-
pH paper or meter
Procedure:
-
Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a minimal amount of warm acetone.
-
In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in acetone.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature and then to 0-4 °C to induce crystallization of one of the diastereomeric salts.
-
-
Separation of Diastereomers:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold acetone. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. The solvent can be evaporated and the residue recrystallized from a different solvent system to isolate the second diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water and add diethyl ether.
-
Acidify the aqueous layer with 2 M HCl to a pH of ~2, with stirring. This will protonate the carboxylate and liberate the free carboxylic acid into the ether layer.
-
Separate the ether layer and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by NMR spectroscopy.
-
Diagram 3: Workflow for Chiral Resolution
Caption: General workflow for chiral resolution.
Conclusion
The theoretical properties of this compound isomers are a rich area of study with significant implications for synthetic and medicinal chemistry. The interplay of stereochemistry, conformational dynamics, and electronic effects dictates the unique characteristics of each isomer. A thorough understanding of these properties, grounded in both computational analysis and robust experimental protocols, is essential for harnessing the full potential of this valuable chiral building block in the development of novel molecules with tailored functions.
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Jones, K., Newton, R. F., & Yarnold, C. (1992). An Efficient Synthesis of 2-Cyclohexene-1-Carboxylic Acid and 2-Cyclopentene-1-Carboxylic Acid. Synthetic Communications, 22(21), 3051-3056. [Link]
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An In-depth Technical Guide to the Degradation Products and Pathways of 3-Cyclopentene-1-carboxylic Acid
Introduction
3-Cyclopentene-1-carboxylic acid is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its molecular structure, featuring a reactive cyclopentene ring and a carboxylic acid functional group, makes it a versatile building block. However, these same reactive moieties also render the molecule susceptible to degradation under various environmental and process-related stresses. A thorough understanding of the degradation pathways and the resulting products is paramount for ensuring the stability, safety, and efficacy of any drug substance or product derived from this intermediate. This guide provides a comprehensive overview of the potential degradation pathways of this compound, based on established chemical principles and data from related molecular structures. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing robust stability studies and analytical methods.
Predicted Degradation Pathways and Products
Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and elucidating degradation pathways.[2] The International Council for Harmonisation (ICH) guideline Q1A(R2) recommends exposing new drug substances to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to understand their intrinsic stability.[3][4] While specific degradation studies on this compound are not extensively reported in the public domain, its degradation profile can be predicted based on the known reactivity of its functional groups.
Oxidative Degradation
The double bond in the cyclopentene ring is the most likely site for oxidative attack. Common oxidative agents used in forced degradation studies include hydrogen peroxide, which can lead to a variety of degradation products through radical or non-radical mechanisms.
Proposed Pathway:
A primary oxidative degradation pathway likely involves the epoxidation of the double bond to form cis- and trans-3,4-epoxycyclopentane-1-carboxylic acid. This epoxide is an unstable intermediate that can undergo subsequent hydrolysis (if water is present) or rearrangement. Hydrolysis of the epoxide would lead to the formation of trans-3,4-dihydroxycyclopentane-1-carboxylic acid. Further oxidation could lead to the cleavage of the C-C bond of the diol, resulting in the formation of glutaric acid and other smaller aldehydic and acidic fragments.
Key Degradation Products:
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Method of Formation |
| cis/trans-3,4-Epoxycyclopentane-1-carboxylic acid | C₆H₈O₃ | 128.13 | Epoxidation of the double bond |
| trans-3,4-Dihydroxycyclopentane-1-carboxylic acid | C₆H₁₀O₄ | 146.14 | Hydrolysis of the epoxide intermediate |
| Glutaric acid | C₅H₈O₄ | 132.11 | Oxidative cleavage of the cyclopentane ring |
| Formic acid | CH₂O₂ | 46.03 | Byproduct of oxidative cleavage |
Visual Representation of Oxidative Degradation Pathway:
Thermal Degradation
Thermal stress can induce a variety of reactions, including decarboxylation, isomerization, and fragmentation. For unsaturated carboxylic acids, decarboxylation is a common thermal degradation pathway.
Proposed Pathway:
While this compound is not an α,β- or β,γ-unsaturated acid, which are more prone to facile decarboxylation, under significant thermal stress, isomerization of the double bond to the 2- or 1-position could occur. The resulting α,β-unsaturated isomer (2-cyclopentene-1-carboxylic acid) or β,γ-unsaturated isomer (1-cyclopentene-1-carboxylic acid) could then undergo decarboxylation to yield cyclopentadiene or cyclopentene, respectively. Direct decarboxylation of the parent molecule to form cyclopentene is also a possibility, though likely requiring higher temperatures. At very high temperatures, fragmentation of the cyclopentene ring itself is expected.
Key Degradation Products:
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Method of Formation |
| 2-Cyclopentene-1-carboxylic acid | C₆H₈O₂ | 112.13 | Isomerization of the double bond |
| 1-Cyclopentene-1-carboxylic acid | C₆H₈O₂ | 112.13 | Isomerization of the double bond |
| Cyclopentadiene | C₅H₆ | 66.10 | Decarboxylation of the isomerized acid |
| Cyclopentene | C₅H₈ | 68.12 | Decarboxylation of the parent or isomerized acid |
Visual Representation of Thermal Degradation Pathway:
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. For molecules with double bonds, photoisomerization and photo-oxidation are common degradation pathways.
Proposed Pathway:
Similar to thermal degradation, photo-induced isomerization of the double bond to form 2-cyclopentene-1-carboxylic acid and 1-cyclopentene-1-carboxylic acid is a plausible pathway. Additionally, in the presence of oxygen, photosensitized oxidation can occur, leading to the formation of hydroperoxides and subsequently to the same oxidative degradation products as described in the oxidative degradation section (e.g., epoxides, diols, and ring-cleavage products). Radical-mediated polymerization initiated by UV light could also lead to the formation of higher molecular weight species.
Key Degradation Products:
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Method of Formation |
| 2-Cyclopentene-1-carboxylic acid | C₆H₈O₂ | 112.13 | Photo-induced isomerization |
| 1-Cyclopentene-1-carboxylic acid | C₆H₈O₂ | 112.13 | Photo-induced isomerization |
| Oxidative degradation products | - | - | Photo-oxidation (in the presence of O₂) |
| High molecular weight oligomers/polymers | - | - | Photo-induced radical polymerization |
Visual Representation of Photodegradation Pathway:
Hydrolytic Degradation
Hydrolysis involves the reaction of a compound with water. Carboxylic acids are generally stable to hydrolysis. However, under forced acidic or basic conditions, reactions involving the double bond can be promoted.
Proposed Pathway:
Under strongly acidic conditions, acid-catalyzed hydration of the double bond could occur, leading to the formation of 3-hydroxycyclopentane-1-carboxylic acid. Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate, which is generally less reactive. The double bond is also relatively stable to nucleophilic attack by hydroxide under typical forced degradation conditions. Therefore, significant degradation under basic hydrolysis is not anticipated, although isomerization of the double bond might be possible under prolonged exposure to strong base at elevated temperatures.
Key Degradation Products:
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Method of Formation |
| 3-Hydroxycyclopentane-1-carboxylic acid | C₆H₁₀O₃ | 130.14 | Acid-catalyzed hydration of the double bond |
Analytical Methodologies for Stability Indicating Studies
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[5] Such a method should be able to separate the drug substance from its degradation products, process impurities, and any other potential interferents.
Forced Degradation Study Protocol
A typical forced degradation study protocol, in line with ICH Q1A(R2) guidelines, would involve the following steps:[3][6]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photodegradation: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating method. The goal is to achieve 5-20% degradation of the active ingredient.[3]
Visual Representation of Forced Degradation Workflow:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a powerful and widely used technique for the analysis of carboxylic acids and their degradation products.[7][8]
Recommended HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient might start with a low percentage of acetonitrile and ramp up to elute more nonpolar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs).
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase or a mixture of water and acetonitrile.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility and potential for thermal degradation of the carboxylic acid in the GC inlet, derivatization is often necessary.
Recommended GC-MS Method with Derivatization:
-
Derivatization: Convert this compound to its more volatile methyl ester by reacting with a methylating agent (e.g., diazomethane, or methanol with an acid catalyst). A published application note suggests esterification with methanol for the related carbonyl chloride, which is a similar approach.[9]
-
GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.
The mass spectra of the separated peaks can be used to identify the degradation products by comparing them to spectral libraries or by interpreting the fragmentation patterns.
Conclusion
A comprehensive understanding of the degradation behavior of this compound is critical for the development of stable and safe pharmaceutical products. This guide has outlined the most probable degradation pathways—oxidative, thermal, photodegradation, and hydrolytic—based on the chemical nature of the molecule. The proposed degradation products provide a starting point for analytical method development and validation. The detailed protocols for forced degradation studies and the recommended HPLC and GC-MS methods offer a practical framework for scientists to establish the intrinsic stability of this compound and to develop robust, stability-indicating analytical procedures. By proactively investigating its degradation profile, researchers can mitigate stability-related risks throughout the drug development lifecycle.
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A Technical Guide to the Physical Properties of 3-Cyclopentene-1-carboxylic Acid and Its Derivatives
Introduction
In the landscape of modern drug discovery and materials science, the precise understanding and manipulation of molecular properties are paramount. 3-Cyclopentene-1-carboxylic acid (CAS No. 7686-77-3), a molecule characterized by a five-membered unsaturated carbocyclic ring appended with a carboxylic acid functional group, stands out as a critical building block. Its utility is notably demonstrated as a key intermediate in the synthesis of pharmaceuticals such as dolasetron mesylate, an antiemetic agent used to manage nausea and vomiting in chemotherapy patients.[1] The physical properties of this molecule and its derivatives are not mere data points; they are the guiding principles that dictate its behavior in synthetic protocols, purification strategies, and its ultimate application.
This guide provides an in-depth exploration of the core physical properties of this compound and its simple derivatives. Moving beyond a simple recitation of values, we will delve into the causality behind these properties and the experimental methodologies required for their accurate determination, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physical Properties of this compound
The physical characteristics of a molecule are a direct manifestation of its structure—the arrangement of atoms and the nature of the bonds connecting them. For this compound, the interplay between the rigid, non-planar cyclopentene ring and the polar, hydrogen-bonding carboxylic acid group defines its behavior.
Structural and General Properties
The foundational properties of this compound are summarized below. These identifiers are crucial for regulatory compliance, procurement, and literature searches.
| Property | Value | Source |
| CAS Number | 7686-77-3 | [1][2] |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | [2] |
| Synonyms | 3-Cyclopentenecarboxylic acid | [1] |
Thermodynamic and Physicochemical Properties
These properties govern the substance's behavior under various thermal and physical conditions, directly impacting process design for synthesis, purification, and formulation.
| Property | Value | Significance & Experimental Insight |
| Boiling Point | 215 °C (lit.) | The high boiling point is indicative of strong intermolecular hydrogen bonding afforded by the carboxylic acid moiety. This property is central to purification by distillation. Expert Insight: To prevent thermal decomposition, which can occur at elevated temperatures, vacuum distillation is the recommended method for purification. A boiling point of 67 °C at 14 Torr has also been reported.[4] |
| Density | 1.084 g/mL at 25 °C (lit.) | Being slightly denser than water, this property is relevant for solvent extraction protocols, where it will constitute the lower phase in an aqueous-organic separation. |
| Refractive Index | n20/D 1.469 (lit.) | The refractive index is a sensitive measure of purity. It can be rapidly determined with a refractometer and used as a quick, non-destructive quality control check during synthesis. |
| Flash Point | >101.1 °C (>230 °F) | This value indicates a relatively low fire hazard under standard laboratory conditions, simplifying handling and storage requirements compared to more volatile organics.[1][3] |
| pKa | 4.62 ± 0.20 (Predicted) | The predicted pKa suggests it is a weak acid, typical of carboxylic acids. This value is critical for designing acid-base extractions, salt formation for purification or formulation, and predicting its behavior in physiological environments.[1] |
The Logic of Property Determination: A Workflow
The accurate determination of these physical properties is not a trivial exercise. It forms the basis of a compound's characterization and validation. Below is a logical workflow for characterizing a novel derivative.
Caption: Logical workflow for the characterization of a new chemical entity.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides an unambiguous confirmation of the molecular structure. For a scientist in drug development, interpreting these spectra is a foundational skill.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C).
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The most downfield signal, typically found above 10 ppm, is the acidic proton of the carboxylic acid; its chemical shift is highly dependent on concentration and solvent.[5][6] This peak will disappear upon addition of D₂O, a classic confirmatory test.[5] The olefinic protons (on the C=C double bond) will appear around 5.5-6.0 ppm, while the aliphatic protons on the ring will be found further upfield.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 170-185 ppm region.[5] The carbons of the double bond are typically found between 120-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups.
-
The hallmark of a carboxylic acid in an IR spectrum is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A sharp, strong C=O (carbonyl) stretching absorption appears around 1700-1725 cm⁻¹. The exact position can indicate whether the acid exists as a dimer (lower frequency) due to hydrogen bonding.
Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample
Attenuated Total Reflectance (ATR) is a powerful and convenient technique for obtaining the IR spectrum of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal to subtract atmospheric (H₂O, CO₂) absorbances.[1][7]
-
Sample Application: Place a single drop of the this compound liquid directly onto the center of the ATR crystal.[1]
-
Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]
-
Cleaning: After analysis, raise the press, and wipe the crystal clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[1]
Causality: The ATR technique works by passing an IR beam through the crystal in such a way that it reflects off the internal surface in contact with the sample.[1] An evanescent wave penetrates a short distance into the sample, where absorption can occur. This method is ideal for neat liquids as it requires minimal sample preparation and path length issues are eliminated.[8]
The Influence of Derivatization
The true power of this compound lies in its ability to be converted into a vast array of derivatives, such as esters and amides. This chemical modification profoundly alters the physical properties.
Case Study: Methyl 3-cyclopentene-1-carboxylate
Esterification of the carboxylic acid, for example, to form Methyl 3-cyclopentene-1-carboxylate (CAS 58101-60-3), introduces significant changes.[9][10]
| Property | Parent Acid | Methyl Ester Derivative | Scientific Rationale for Change |
| Molecular Weight | 112.13 g/mol | 126.15 g/mol [9] | Addition of a methyl group (CH₂). |
| Boiling Point | 215 °C | 149.8 °C[9] | The primary reason for the dramatic drop in boiling point is the elimination of intermolecular hydrogen bonding . The acidic proton is replaced by a methyl group, so the strong dipole-dipole interactions and hydrogen bonds that hold the acid molecules together are replaced by weaker van der Waals forces in the ester. |
| Density | 1.084 g/mL | 1.031 g/mL[10] | The change in packing efficiency and the replacement of a hydroxyl group with a methoxy group slightly reduces the density. |
| IR C=O Stretch | ~1700-1725 cm⁻¹ | ~1730-1740 cm⁻¹ | The carbonyl stretch of an ester typically appears at a higher frequency (wavenumber) than that of a carboxylic acid. This is due to the electronic effects of the adjacent oxygen atom. |
Case Study: 3-Cyclopentene-1-carboxamide
Conversion to an amide (CAS 50494-42-3) also alters the properties, but in a different manner compared to the ester.[11][12]
| Property | Parent Acid | Amide Derivative | Scientific Rationale for Change |
| Molecular Weight | 112.13 g/mol | 111.14 g/mol [12] | Replacement of -OH with -NH₂. |
| Hydrogen Bonding | Donor (1) & Acceptor (2) | Donor (2) & Acceptor (1) | The primary amide (-CONH₂) still possesses N-H bonds, allowing it to act as a hydrogen bond donor and acceptor. This retention of strong intermolecular forces means amides often have high melting and boiling points, frequently higher than the parent carboxylic acid. |
| pKa | ~4.6 | Not acidic | The amide functional group is generally considered neutral and is not readily deprotonated. |
The relationship between functional group modification and physical properties can be visualized as follows:
Caption: Impact of derivatization on key physical properties.
Standardized Experimental Protocols
For data to be reliable and reproducible, standardized protocols are essential.
Protocol: Boiling Point Determination (Thiele Tube Method)
This microscale method is efficient for small sample volumes.[3][13]
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample liquid to a thermometer using a rubber band. The bottom of the tube should align with the thermometer bulb.
-
Capillary Tube: Take a small capillary tube, sealed at one end, and place it into the test tube with the open end submerged in the liquid.[3]
-
Heating: Place the assembly into a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a microburner.[13]
-
Observation: As the temperature rises, air trapped in the capillary tube will escape. When a continuous and rapid stream of bubbles emerges from the capillary tip, stop heating.[14]
-
Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[3][14] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.
Protocol: pKa Determination by Potentiometric Titration
This protocol provides an accurate measure of a compound's acidity.[15][16]
-
Sample Preparation: Prepare a dilute aqueous solution of the carboxylic acid of a known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol can be used, but this will yield an apparent pKa (pKa').[17]
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[16]
-
Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[16]
-
Data Recording: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at exactly half the volume of the equivalence point. At this half-equivalence point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[15]
Conclusion
The physical properties of this compound and its derivatives are a direct reflection of their molecular architecture. A thorough understanding of these characteristics, from boiling point and pKa to spectroscopic signatures, is not merely an academic exercise. It is a fundamental requirement for the rational design of synthetic routes, the development of robust purification protocols, and the successful formulation of active pharmaceutical ingredients. By employing standardized experimental techniques and interpreting the results through the lens of fundamental chemical principles, researchers can effectively harness the potential of these versatile molecular building blocks.
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Harnessing the Synthetic Potential of 3-Cyclopentene-1-carboxylic Acid: A Guide to its Core Applications
An In-depth Technical Guide to the Applications of 3-Cyclopentene-1-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a versatile bifunctional molecule that has garnered significant attention as a valuable building block in organic synthesis. Its unique structure, featuring a reactive cyclopentene ring and a carboxylic acid functional group, allows for a wide array of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, fine chemicals, and advanced materials. This guide provides an in-depth review of the primary applications of this compound, with a particular focus on its pivotal role in the synthesis of complex therapeutic agents, including the antiemetic drug dolasetron mesylate and novel antiviral carbocyclic nucleosides. We will explore the causality behind its synthetic utility, provide detailed experimental insights, and present key data to offer a comprehensive resource for researchers in the field.
Core Properties and Synthetic Versatility
This compound, a white to off-white crystalline solid, is characterized by its molecular formula, C6H8O2, and a molecular weight of 112.13 g/mol .[1][2] Its utility as a synthetic intermediate stems from the presence of two key functional groups: a carbon-carbon double bond within the five-membered ring and a carboxylic acid moiety. This combination allows for a diverse range of chemical modifications. The double bond can readily undergo addition, oxidation, and coupling reactions, while the carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides.[1] This inherent reactivity and structural flexibility make it a prized precursor for constructing complex molecular architectures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7686-77-3 | [2][3] |
| Molecular Formula | C6H8O2 | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 215 °C (lit.) | [3] |
| Density | 1.084 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.469 (lit.) | [3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | [1] |
Keystone Applications in Pharmaceutical Development
The structural attributes of this compound have been strategically exploited in the multi-step synthesis of several important pharmaceutical agents.[4][5] Its cyclopentene core serves as a rigid scaffold that can be stereoselectively functionalized to mimic the furanose ring of natural nucleosides or to construct other complex polycyclic systems.
A Crucial Intermediate in the Synthesis of Dolasetron Mesylate
Dolasetron mesylate is a potent antiemetic agent used for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[4] this compound is a key intermediate in the chemical reactions that lead to the formation of the final drug product.[3][4] The synthesis leverages the cyclopentene ring as a foundational element for constructing the complex bicyclic core of dolasetron.
Diagram 1: Synthetic Role of this compound in Dolasetron Synthesis
Caption: Role of this compound in dolasetron synthesis.
A Precursor for Potent Antiviral Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[6] This structural modification confers greater metabolic stability by rendering them resistant to cleavage by phosphorylases.[6] this compound and its derivatives are instrumental in the synthesis of these antiviral agents.
A notable application is in the synthesis of cyclopentenyl carbocyclic nucleosides with demonstrated activity against orthopoxviruses and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[7][8] The synthesis begins with the elaboration of a chiral cyclopentenol derivative, which serves as a key intermediate for the introduction of various nucleobases.[7][8]
One successful strategy involves the synthesis of 1,2,3-triazole and 1,2,4-triazole analogues.[7][8] These unnatural five-membered ring heterocyclic carbocyclic nucleosides have shown significant antiviral efficacy.
Table 2: Antiviral Activity of Carbocyclic Nucleoside Analogues
| Compound | Virus | EC50 (µM) | Reference |
| 1,2,3-Triazole analogue (17c) | Vaccinia Virus | 0.4 | [7][8] |
| Cowpox Virus | 39 | [7][8] | |
| SARS-CoV | 47 | [7][8] | |
| 1,2,4-Triazole analogue (17a) | SARS-CoV | 21 | [7][8] |
The potent activity of the 1,2,3-triazole analogue against the vaccinia virus highlights the potential of this class of compounds as broad-spectrum antiviral agents.[7][8]
Diagram 2: General Synthetic Pathway to Antiviral Carbocyclic Nucleosides
Caption: Synthesis of antiviral carbocyclic nucleosides.
Experimental Protocol: A Representative Synthesis of a Carbocyclic Nucleoside Precursor
While specific, detailed protocols are often proprietary or found within dense scientific literature, a generalized workflow for the synthesis of a key chiral cyclopentenol intermediate from a D-ribose starting material, a common precursor in these syntheses, can be outlined. This intermediate is then further functionalized, often using chemistry related to the double bond of a cyclopentene structure.
Objective: To synthesize a chiral cyclopentenol derivative as a key intermediate for carbocyclic nucleoside synthesis.
Materials:
-
D-ribose
-
Protecting group reagents (e.g., for hydroxyl groups)
-
Grubbs' catalyst for ring-closing metathesis (RCM)
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Reagents for functional group transformations
Methodology:
-
Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the starting material (e.g., D-ribose) to direct the desired reactivity in subsequent steps.
-
Chain Elongation and Diene Formation: Modify the protected sugar to introduce two terminal alkene functionalities, creating a diene suitable for RCM.
-
Ring-Closing Metathesis (RCM): Subject the diene to RCM using a Grubbs' catalyst to form the cyclopentene ring. This is a critical step in establishing the carbocyclic core.
-
Deprotection and Functionalization: Selectively deprotect and functionalize the resulting chiral cyclopentenol to prepare it for the coupling with a nucleobase or a nucleobase analogue.
-
Purification: Purify the intermediate at each step using techniques such as column chromatography to ensure high purity for the subsequent reactions.
Note: This is a generalized representation. The specific reagents, reaction conditions, and purification methods will vary depending on the target molecule. For a detailed protocol, refer to the primary literature, such as the work by Cho et al. in the Journal of Medicinal Chemistry.[8]
Broad Utility in Fine Chemical Synthesis
Beyond its applications in pharmaceuticals, this compound is a valuable reagent in the broader field of fine chemical synthesis.[1] It serves as a precursor for the synthesis of specialty chemicals, agrochemicals, and as a modifier for polymers.[1] Its bifunctional nature allows for its incorporation into a wide range of molecular frameworks, enhancing structural diversity and reactivity.[1]
Applications in Materials Science
The double bond in this compound allows it to be used in polymerization reactions. While this is a less documented application compared to its pharmaceutical uses, it holds potential as a monomer or co-monomer in the synthesis of functional polymers. The carboxylic acid group can be used to tune the properties of the resulting polymer, such as adhesion, solubility, and cross-linking capabilities. It can also serve as an intermediate in the production of customized resins.[1] Further research in this area could unveil novel materials with tailored properties.
Conclusion and Future Perspectives
This compound has established itself as a cornerstone intermediate in modern organic synthesis. Its proven utility in the construction of complex, biologically active molecules, most notably in the pharmaceutical arena, underscores its importance. The successful application of this building block in the synthesis of dolasetron and potent antiviral agents showcases the power of strategic molecular design. While its role in materials science is currently less explored, the inherent reactivity of its dual functional groups presents exciting opportunities for the development of novel polymers and functional materials. As the demand for sophisticated and highly specific molecules continues to grow across various scientific disciplines, the applications of this compound are poised to expand, solidifying its status as a critical tool in the synthetic chemist's arsenal.
References
[1] Natural Micron Pharm Tech. This compound. [4] LookChem. Cas 7686-77-3,this compound. [7] DigitalCommons@USU. Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. [2] National Center for Biotechnology Information. This compound | C6H8O2 | CID 853756 - PubChem. [3] ChemicalBook. This compound | 7686-77-3. [8] PubMed. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [6] University of Hamburg. Stereoselective Syntheses of Carbocyclic Nucleosides. Sigma-Aldrich. 3-Cyclopentenecarboxylic acid 97 7686-77-3. Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents.
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Methodological & Application
Application Notes & Protocols for Stereoselective Synthesis Using 3-Cyclopentene-1-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereocontrol the cornerstone of rational drug design. 3-Cyclopentene-1-carboxylic acid emerges as a highly valuable and versatile starting material in this context.[1][2] Its structure is a compelling union of functionalities: a reactive alkene within a conformationally constrained five-membered ring, and a carboxylic acid handle that allows for a variety of chemical modifications.[1] This combination provides a powerful platform for the stereocontrolled synthesis of complex cyclopentane derivatives, which are core scaffolds in numerous bioactive molecules, including prostaglandins, carbocyclic nucleosides, and various therapeutic agents.[3][4][5][6]
This guide provides an in-depth exploration of key stereoselective transformations starting from this compound. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering detailed, field-proven protocols designed for reproducibility and success.
Diastereoselective Iodolactonization: Harnessing Intramolecular Control
Application Focus: Iodolactonization is a powerful and reliable method for transforming the planar alkene of this compound into a bicyclic lactone with two new, stereochemically defined centers. This reaction proceeds with high diastereoselectivity, dictated by the pre-existing stereocenter at the C1 position. The resulting iodolactone is a versatile intermediate, primed for further functionalization via substitution of the iodine atom.
Mechanistic Rationale: The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂) on the cyclopentene double bond. This forms a cyclic iodonium ion intermediate. The key to the stereocontrol lies in the facial selectivity of this step. The bulky carboxylic acid group at C1 sterically hinders the syn-face, forcing the iodine to add from the less hindered anti-face of the ring.[5] The proximate carboxylate group then acts as an internal nucleophile, attacking the iodonium ion in an SN2 fashion. This intramolecular cyclization occurs from the face opposite the iodine bridge, resulting in a fused γ-lactone with a defined trans relationship between the new C-I and C-O bonds.
Experimental Protocol: Diastereoselective Iodolactonization
Objective: To synthesize the corresponding bicyclic iodolactone from (±)-3-cyclopentene-1-carboxylic acid with high diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Potassium iodide (KI) (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of water and DCM. Stir vigorously at room temperature until the acid is fully dissolved and deprotonated.
-
Iodine Solution: In a separate flask, prepare a solution of iodine (1.5 eq) and potassium iodide (3.0 eq) in a minimum amount of water. The KI is used to form the more soluble triiodide ion (I₃⁻).
-
Reaction: Add the iodine solution dropwise to the stirred biphasic mixture of the carboxylate salt over 30 minutes at room temperature. The reaction progress can be monitored by the disappearance of the dark iodine color. Allow the reaction to stir for an additional 2-4 hours after the addition is complete.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure iodolactone.
-
Expected Outcome: The reaction typically proceeds in good to excellent yields (70-90%) with high diastereoselectivity, favoring the formation of the anti-addition product.
Workflow: Diastereoselective Iodolactonization
Caption: Stereochemical pathway of iodolactonization.
Asymmetric Dihydroxylation: Installing Vicinal Diols
Application Focus: The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method to convert the alkene of this compound derivatives into chiral vicinal diols. These diols are crucial intermediates in the synthesis of many natural products and pharmaceuticals, including carbocyclic nucleosides.[6] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to control the facial selectivity of the dihydroxylation.
Mechanistic Rationale: The reaction proceeds through the formation of a cyclic osmate ester intermediate. The chiral ligands, typically diamine derivatives like (DHQ)₂PHAL or (DHQD)₂PHAL (found in commercial AD-mix-α and AD-mix-β respectively), coordinate to the osmium center. This chiral catalyst complex then approaches the alkene from one specific face, dictated by the stereochemistry of the ligand. Subsequent hydrolysis of the osmate ester releases the chiral diol and regenerates the osmium catalyst. By choosing between AD-mix-α and AD-mix-β, one can selectively synthesize either enantiomer of the diol product. For this reaction, the carboxylic acid is typically converted to an ester to prevent unwanted side reactions.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Objective: To synthesize an enantiomerically enriched diol from the methyl ester of this compound.
Materials:
-
Methyl 3-cyclopentene-1-carboxylate (1.0 eq)
-
AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g per mmol of substrate)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 ratio). Cool the mixture to 0 °C in an ice bath.
-
Reaction Mixture: To the cooled solvent, add AD-mix-β and methanesulfonamide. Stir vigorously until both phases are clear (the inorganic salts from the AD-mix may not fully dissolve).
-
Substrate Addition: Add methyl 3-cyclopentene-1-carboxylate (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of substrate) and allowing the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction:
-
Add ethyl acetate to the mixture.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers.
-
-
Workup and Purification:
-
Wash the combined organic layers with 2M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
-
Expected Outcome: The reaction typically affords the chiral diol in high yield (80-95%) and with excellent enantioselectivity (>95% ee).
Data Summary: Stereoselective Dihydroxylation & Epoxidation
| Reaction Type | Substrate Derivative | Reagent/Catalyst | Stereocontrol | Typical Yield | Typical ee/d.r. |
| Asymmetric Dihydroxylation | Methyl Ester | AD-mix-β / OsO₄ | Ligand-controlled | 85-95% | >95% ee |
| Asymmetric Dihydroxylation | Methyl Ester | AD-mix-α / OsO₄ | Ligand-controlled | 85-95% | >95% ee |
| Stereoselective Epoxidation | Allylic Alcohol | m-CPBA | Substrate-directed | 70-85% | >90% d.r. |
| Stereoselective Epoxidation | Allylic Alcohol | VO(acac)₂ / TBHP | Substrate-directed | 75-90% | >95% d.r. |
Stereoselective Epoxidation via Allylic Alcohol Intermediates
Application Focus: Epoxides are highly valuable three-membered ring structures that can be opened by a variety of nucleophiles to generate 1,2-difunctionalized products. By first reducing the carboxylic acid of the starting material to the corresponding allylic alcohol, one can perform a highly diastereoselective epoxidation directed by the hydroxyl group.
Mechanistic Rationale: The hydroxyl group of the allylic alcohol can coordinate to the metal center of certain epoxidizing agents, such as those based on vanadium (e.g., VO(acac)₂) or titanium (as in the Sharpless Asymmetric Epoxidation). This coordination event delivers the oxidant (e.g., tert-butyl hydroperoxide, TBHP) to the face of the double bond that is syn to the directing alcohol. This results in the formation of the epoxide with a predictable relative stereochemistry. Alternatively, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also exhibit diastereoselectivity through hydrogen bonding with the allylic alcohol.[7][8][9]
Experimental Protocol: Hydroxy-Directed Epoxidation
Objective: To synthesize the syn-epoxide from 3-cyclopentene-1-methanol with high diastereoselectivity.
Materials:
-
3-Cyclopentene-1-methanol (prepared by reduction of the parent acid, 1.0 eq)
-
Vanadyl acetylacetonate (VO(acac)₂) (0.05 eq)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve 3-cyclopentene-1-methanol (1.0 eq) and VO(acac)₂ (0.05 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at 0 °C.
-
Oxidant Addition: Add TBHP (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium sulfite to destroy excess peroxide.
-
Workup:
-
Stir the mixture for 30 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
-
Expected Outcome: This protocol typically results in high yields (75-90%) and excellent diastereoselectivity, strongly favoring the epoxide formed on the same face as the directing hydroxyl group.
Workflow: Directed vs. Ligand-Controlled Synthesis
Caption: Contrasting stereocontrol strategies.
Diels-Alder Cycloadditions: Constructing Bicyclic Scaffolds
Application Focus: The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. Derivatives of this compound can serve as dienophiles in [4+2] cycloadditions to create complex, polycyclic cage compounds.[10][11] The stereochemical outcome is highly predictable based on the well-established endo rule and the stereochemistry of the dienophile.[12]
Mechanistic Rationale: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction proceeds in a concerted fashion, forming two new carbon-carbon bonds simultaneously. When cyclic dienophiles like cyclopentene derivatives are used, the major product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the activating group on the dienophile during the transition state. The stereochemistry of substituents on the dienophile is retained in the product.[12] For asymmetric control, a chiral auxiliary can be attached to the carboxylic acid, which will shield one face of the dienophile, leading to a diastereoselective cycloaddition.
Experimental Protocol: Diastereoselective Diels-Alder Reaction
Objective: To perform a Diels-Alder reaction between an N-acyloxazolidinone derivative of this compound and cyclopentadiene.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary.
-
n-Butyllithium (n-BuLi)
-
3-Cyclopentene-1-carbonyl chloride (prepared from the acid)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis Acid catalyst (e.g., TiCl₄ or Et₂AlCl)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Auxiliary Attachment:
-
Dissolve the chiral oxazolidinone in anhydrous THF at -78 °C.
-
Add n-BuLi dropwise and stir for 15 minutes.
-
Add a solution of 3-cyclopentene-1-carbonyl chloride in THF and stir for 1 hour at -78 °C, then warm to room temperature.
-
Work up the reaction to isolate the chiral N-acyl oxazolidinone dienophile.
-
-
Diels-Alder Reaction:
-
Dissolve the purified dienophile in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add the Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) and stir for 20 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with DCM, dry the organic layer, and concentrate. Purify the adduct by column chromatography.
-
The chiral auxiliary can be cleaved under standard conditions (e.g., with LiOH/H₂O₂ for the acid, or LiBH₄ for the alcohol) to yield the enantiomerically enriched bicyclic product.
-
Expected Outcome: The reaction proceeds with high diastereoselectivity (>95% d.r.), dictated by the chiral auxiliary, which blocks one face of the dienophile from the approaching diene.
References
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- Monash University. Regio- and stereoselective synthesis of cyclopentane-and cyclopentenecarboxylic acids and derivatives.
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- NIH. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds.
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- ResearchGate. (PDF) Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds.
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- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Functional Polypentenamers via Ring-Opening Metathesis Polymerization of 3-Cyclopentene-1-carboxylic Acid
Preamble: The Strategic Utility of Functional Polypentenamers
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a dominant strategy for synthesizing polymers with precisely controlled architectures and functionalities.[1] The driving force for this transformation is the release of ring strain in cyclic olefin monomers, a process efficiently mediated by transition metal catalysts like the well-defined Grubbs-type ruthenium alkylidenes.[2][3] While high-strain monomers such as norbornenes are common substrates, cyclopentene derivatives present a unique opportunity. Their lower ring strain makes polymerization more challenging, often existing in equilibrium, but yields polypentenamers—polymers with a functional group precisely spaced every five carbons along a polyethylene-like backbone after hydrogenation.[2][4]
This document provides a comprehensive guide to the synthesis of poly(3-cyclopentene-1-carboxylic acid), a functional polypentenamer with significant potential for applications ranging from biomedical hydrogels and drug delivery vehicles to advanced materials like ion-exchange resins and smart coatings. Direct polymerization of the unprotected this compound monomer is highly challenging, as the acidic proton can lead to catalyst deactivation.[5][6] Therefore, this guide details a robust three-stage workflow:
-
Protection: Esterification of the carboxylic acid to a tert-butyl ester, creating a catalyst-compatible monomer.
-
Polymerization: Controlled ROMP of the protected monomer to yield a well-defined poly(tert-butyl cyclopentene-1-carboxylate).
-
Deprotection: Quantitative acidic hydrolysis of the polymer to unmask the carboxylic acid moieties and yield the final functional polyelectrolyte.
This application note explains the causality behind each step, providing field-proven protocols for synthesis and characterization.
Section 1: The Challenge of Acidic Monomers in ROMP
Grubbs-type ruthenium catalysts, while remarkably tolerant of many functional groups, are sensitive to strong Brønsted acids.[7] The acidic proton of a carboxylic acid can react with the ruthenium alkylidene, leading to catalyst inhibition or decomposition and preventing controlled polymerization. Studies involving peptide-based monomers containing unprotected aspartic or glutamic acid residues have shown that such monomers can form gels and yield polymers that are difficult to characterize, a problem circumvented by protecting the acid as an ester.[5]
Therefore, a protection-deprotection strategy is not merely a suggestion but a prerequisite for achieving well-defined polymers with predictable molecular weights and low dispersity. The tert-butyl ester is an ideal protecting group in this context due to its stability under the neutral or faintly Lewis acidic conditions of ROMP and its clean, quantitative removal under mild acidic conditions that do not degrade the polymer backbone.[8][9]
Logical Workflow: From Monomer to Functional Polymer
The overall synthetic strategy is a sequential process designed to protect the reactive functionality, perform the precision polymerization, and then regenerate the desired functional group on the final polymer.
Caption: Overall workflow for the synthesis of poly(this compound).
Section 2: Protocols for Monomer & Polymer Synthesis
Protocol 2.1: Synthesis of tert-Butyl 3-Cyclopentene-1-carboxylate (Protected Monomer)
This protocol is adapted from a standard Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is effective for forming sterically hindered esters like tert-butyl esters at room temperature.[10]
Materials:
-
This compound (TCI, 97.0%+)[11]
-
tert-Butanol (Sigma-Aldrich, ≥99.5%)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (Sigma-Aldrich, 99%)
-
4-(Dimethylamino)pyridine (DMAP) (Sigma-Aldrich, ≥99%)
-
Dichloromethane (DCM), anhydrous (Sigma-Aldrich)
-
Ethyl acetate (EtOAc) and Petroleum ether for chromatography
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq.), tert-butanol (1.2 eq.), and DMAP (0.1 eq.).
-
Dissolve the components in anhydrous DCM (approx. 0.2 M solution with respect to the acid).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Once complete, filter off the DCU precipitate using a Büchner funnel. Wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., 95:5 petroleum ether:ethyl acetate) to yield tert-butyl 3-cyclopentene-1-carboxylate as a colorless liquid.[10]
Expected Characterization Data (tert-Butyl 3-Cyclopentene-1-carboxylate): [10]
-
¹H NMR (400 MHz, CDCl₃): δ 5.70 – 5.56 (m, 2H, -CH=CH-), 3.10 – 2.90 (m, 1H, -CH-COO-), 2.61 (t, J = 7.0 Hz, 4H, -CH₂-), 1.45 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.5, 129.0, 80.0, 42.5, 36.3, 28.1.
Protocol 2.2: ROMP of tert-Butyl 3-Cyclopentene-1-carboxylate
This protocol uses a third-generation Grubbs catalyst (G3), which offers high activity and excellent functional group tolerance. The lower ring strain of cyclopentene means the polymerization is often an equilibrium process; therefore, conducting the reaction at a lower temperature and higher monomer concentration can favor polymer formation.[2][3]
Materials:
-
tert-Butyl 3-cyclopentene-1-carboxylate (CPtB), freshly purified (from Protocol 2.1)
-
Grubbs' 3rd Generation Catalyst (G3) (Sigma-Aldrich)
-
Dichloromethane (DCM), anhydrous, degassed
-
Methanol, for precipitation
-
Ethyl vinyl ether, for quenching
Procedure:
-
All glassware should be flame-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.
-
Prepare a stock solution of G3 catalyst in anhydrous, degassed DCM (e.g., 1 mg/mL).
-
In a Schlenk flask, dissolve the CPtB monomer in anhydrous, degassed DCM to a high concentration (e.g., 2.0 M).
-
Determine the desired monomer-to-catalyst ratio ([M]/[I]). A ratio of 200:1 is a good starting point for achieving moderate molecular weight.
-
Rapidly inject the calculated volume of the G3 catalyst stock solution into the vigorously stirring monomer solution.
-
Allow the polymerization to proceed at room temperature. The solution will likely become more viscous. For cyclopentene monomers, reactions are often rapid, reaching equilibrium within 1-2 hours.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether (approx. 100-fold excess relative to the catalyst) and stir for 30 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold, stirring methanol (approx. 10x the volume of the reaction mixture).
-
Collect the white, rubbery polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to remove residual monomer and catalyst. Repeat this step 2-3 times.
-
Dry the final polymer under high vacuum to a constant weight.
Mechanism of ROMP: The polymerization proceeds via a metal-alkylidene intermediate that undergoes a series of [2+2] cycloadditions and cycloreversions with the monomer.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Section 3: Polymer Deprotection & Characterization
Protocol 3.1: Deprotection to Poly(this compound)
This protocol uses trifluoroacetic acid (TFA) to cleave the tert-butyl ester, which is a standard and effective method. For applications requiring absolute purity, an alternative method using HCl in hexafluoroisopropanol (HFIP) can achieve >99.9% deprotection.[8][12]
Materials:
-
Poly(tert-butyl 3-cyclopentene-1-carboxylate) (from Protocol 2.2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (Sigma-Aldrich, ≥99%)
-
Diethyl ether, for precipitation
-
Dialysis tubing (if required for purification)
Procedure:
-
Dissolve the protected polymer in DCM (e.g., 50 mg/mL) in a round-bottom flask.
-
Add TFA to the solution. A TFA/DCM volume ratio of 1:1 is typically sufficient. The reaction is often accompanied by bubbling as isobutylene is released.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the deprotection by ¹H NMR. Take a small aliquot, remove the solvent and TFA in vacuo, redissolve in a deuterated solvent (like DMSO-d₆), and check for the disappearance of the tert-butyl peak at ~1.4 ppm.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. Multiple co-evaporations with DCM may be necessary to remove all traces of TFA.
-
The resulting acidic polymer may be sparingly soluble in common organic solvents. Dissolve the crude product in a suitable solvent (e.g., methanol, water with a small amount of base like NaOH or NH₄OH) and precipitate into a non-solvent like cold diethyl ether or hexane.
-
Alternatively, for water-soluble polymers, dissolve the crude product in deionized water (adjusting pH to >7 for solubility if needed) and purify by dialysis against deionized water for 48 hours to remove salts and residual TFA.
-
Lyophilize the dialyzed solution to obtain the final poly(this compound) as a white, fluffy solid.
Section 3.2: Expected Polymer Characteristics
The properties of the polymer can be tuned by controlling the molecular weight (via the [M]/[I] ratio) and by subsequent chemical modifications like hydrogenation of the backbone double bonds.
| Property | Protected Polymer (Poly-CPtB) | Deprotected Polymer (Poly-CPcA) | Rationale & Citation |
| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform) | Soluble in polar solvents (MeOH, DMSO, H₂O at pH > 6) | The nonpolar tert-butyl groups impart organic solubility, while the free carboxylic acid groups confer aqueous solubility at basic pH. |
| ¹H NMR | tert-butyl signal at ~1.4 ppm. | Absence of the tert-butyl signal. Broadening of backbone signals. | Complete cleavage of the protecting group is the primary goal of the deprotection step.[8] |
| GPC (in THF) | Mₙ = 25.5 kDa, PDI = 1.7 (for [M]/[I]=200) | Not soluble in THF. GPC requires aqueous mobile phase. | Gel Permeation Chromatography allows determination of molecular weight and dispersity. The values are representative.[10] |
| Thermal (DSC) | T₉ = -7.5 °C | T₉ expected to be significantly higher | The glass transition temperature (T₉) increases due to the removal of the flexible ester side chains and the introduction of strong hydrogen bonding between carboxylic acid groups. |
Section 4: Applications and Future Outlook
The successful synthesis of poly(this compound) opens avenues to a wide range of advanced applications.
-
Biomedical Materials: The polyanionic nature of the polymer at physiological pH makes it a candidate for creating hydrogels, mucoadhesives, and matrices for controlled drug release. The carboxylic acid side chains can be further functionalized with targeting ligands or therapeutic agents.
-
Smart Materials: The pH-responsive solubility allows for the development of "smart" materials that undergo conformational or phase transitions in response to environmental pH changes, useful for sensors or actuators.
-
High-Performance Materials: After hydrogenation of the backbone, the resulting polymer is a precisely functionalized polyethylene analogue. Such materials are valuable as ion-exchange membranes, specialty adhesives, and compatibilizers for polymer blends.[4]
-
Recyclable Elastomers: Polypentenamers have been shown to be chemically recyclable back to their constituent monomer through olefin metathesis, offering a pathway toward sustainable materials.[2][4]
The protocols outlined herein provide a reliable and reproducible pathway to access these versatile functional polymers, enabling further innovation in materials science and drug development.
References
-
Van der Kooij, F. S., et al. (2018). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Macromolecules, 51(20), 8316–8323. Available at: [Link][8][12]
-
Yin, D. (2019). Synthesis and Crystal Structure of tert-butyl 1-(2-iodo-benzoyl)cyclopent-3-ene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1383–1385. Available at: [Link][7][10]
-
Kennemur, J. G. (2018). Polypentenamer Renaissance: Challenges and Opportunities. ACS Macro Letters, 8(1), 46-56. Available at: [Link][2][4]
-
Kiessling, L. L., et al. (2014). Polymerization of Protecting-Group-Free Peptides via ROMP. Polymer Chemistry, 5(1), 80-84. Available at: [Link][5]
-
Grubbs, R. H., et al. (2013). Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. Polymer Chemistry, 4(14), 3959-3963. Available at: [Link][2][3]
-
Buchmeiser, M. R., et al. (2011). Functional ROMP-Derived Poly(cyclopentene)s. Macromolecular Rapid Communications, 32(23), 1916-1921. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link][9]
-
Grubbs, R. H., et al. (2000). A Ring-Opening Metathesis Polymerization (ROMP) Approach to Carboxyl- and Amino-Terminated Telechelic Poly(butadiene)s. Macromolecules, 33(17), 6621-6623. Available at: [Link][6]
-
Song, H., et al. (2017). Supplementary Information: Controllable Ring-Opening Metathesis (Co)Polymerization of Ester-Functionalized Cyclopentenes. Polymer Chemistry. Available at: [Link][10]
-
TCI America. (n.d.). This compound 97.0+%. Fisher Scientific. Retrieved from [Link][11]
-
Weck, M., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. Organometallics, 42(17), 2035-2041. Available at: [Link][7]
-
Wikipedia. (n.d.). Grubbs catalyst. Retrieved from [Link][1]
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Application Note: Derivatization of 3-Cyclopentene-1-carboxylic Acid for Robust GC-MS Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-Cyclopentene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Direct GC-MS analysis of this and other short-chain carboxylic acids is hampered by their high polarity and low volatility, leading to poor chromatographic performance, including peak tailing and low sensitivity.[2] To overcome these challenges, this note details two robust derivatization strategies: Esterification to its methyl ester using Boron Trifluoride-Methanol (BF₃-Methanol) and Silylation to its trimethylsilyl (TMS) ester using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We provide an in-depth explanation of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific analytical needs.
The Imperative for Derivatization in Carboxylic Acid Analysis
The analysis of polar compounds like this compound by GC-MS presents significant analytical hurdles. The presence of an active hydrogen atom in the carboxyl group (-COOH) facilitates strong intermolecular hydrogen bonding.[2] This molecular interaction increases the compound's boiling point and reduces its volatility, making it ill-suited for gas-phase analysis. When injected directly into a GC system, such compounds often exhibit:
-
Poor Peak Shape: Extensive peak tailing due to non-linear interactions with the stationary phase.
-
Low Reproducibility: Inconsistent retention times and peak areas.
-
Analyte Loss: Irreversible adsorption onto active sites within the GC inlet and column.
Derivatization is a chemical process that transforms the analyte into a more "GC-amenable" form by replacing the active hydrogen with a non-polar functional group. This conversion disrupts hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and reliable quantification.[3]
Caption: Conceptual workflow of GC-MS performance enhancement via derivatization.
Method Selection: A Comparative Overview
Both esterification and silylation are highly effective for derivatizing carboxylic acids. The choice between them depends on the sample matrix, required sensitivity, and laboratory resources.
| Feature | Esterification (BF₃-Methanol) | Silylation (BSTFA + TMCS) |
| Principle | Replaces acidic proton with a methyl group via Lewis acid catalysis.[4] | Replaces acidic proton with a trimethylsilyl (TMS) group.[5] |
| Derivative Stability | Highly stable (methyl ester); resistant to hydrolysis.[6] | Moderately stable (TMS ester); highly susceptible to moisture.[3][5] |
| Reaction Conditions | Requires heating (e.g., 60°C); involves a liquid-liquid extraction step.[4][7] | Requires heating (e.g., 70-80°C); often injectable directly from reaction mix.[8] |
| Moisture Sensitivity | Moderately sensitive; excess water can hinder reaction completion.[9] | Extremely sensitive; requires strictly anhydrous conditions. |
| Versatility | Specific to carboxylic acids and transesterification.[9] | Highly versatile; derivatizes alcohols, phenols, amines, and thiols.[5] |
| Byproducts | Volatile and typically do not interfere.[4][7] | Volatile and typically do not interfere with early eluting peaks.[5] |
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
This method is a classic and highly reliable approach for converting carboxylic acids into their corresponding methyl esters (FAMEs - Fatty Acid Methyl Esters).
Principle and Mechanism
The reaction proceeds via Lewis acid catalysis. Boron trifluoride (BF₃) activates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack by methanol, followed by the elimination of a water molecule to form the stable methyl ester.[4][9]
Caption: Esterification of a carboxylic acid using BF₃-Methanol.
Experimental Workflow
Caption: Workflow for derivatization using BF₃-Methanol.
Detailed Protocol
Reagents and Materials:
-
This compound sample
-
Boron trifluoride-methanol solution (10-14% w/w)[4]
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene or other suitable non-polar solvent
-
5 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the this compound sample into a 5 mL reaction vial.[4] If the sample is not a neat oil, dissolve it in a minimal amount of a non-polar solvent like toluene.
-
Derivatization: Add 2 mL of the 10-14% BF₃-Methanol solution to the vial.[4] Tightly cap the vial and vortex briefly.
-
Reaction: Place the vial in a heating block or water bath set to 60°C for 10 minutes.[4]
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[4] The salt solution helps to break emulsions and facilitate phase separation.
-
Cap the vial and vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.
-
-
Sample Collection:
-
Allow the layers to separate completely. The upper layer is the hexane phase containing the derivatized analyte.
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Safety Precaution: Boron trifluoride-methanol is corrosive, toxic, and flammable. All procedures must be performed in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 2: Silylation with BSTFA + 1% TMCS
Silylation is a powerful and widely used derivatization technique that offers high reaction efficiency for a broad range of compounds containing active hydrogens.[3]
Principle and Mechanism
The reaction involves the replacement of the acidic proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group. BSTFA is the TMS donor, and TMCS acts as a catalyst, increasing the silylating potential of the reagent.[5] The byproducts are volatile and generally do not interfere with the chromatography.[5]
Caption: Silylation of a carboxylic acid using BSTFA with a TMCS catalyst.
Experimental Workflow
Caption: Workflow for derivatization using BSTFA + TMCS.
Detailed Protocol
Reagents and Materials:
-
This compound sample (must be dry)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL screw-cap reaction vials with PTFE-lined septa (oven-dried)
-
Heating block
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-5 mg of the dried this compound sample into an oven-dried 2 mL reaction vial. It is critical that the sample and vial are free of moisture.
-
Derivatization:
-
Reaction: Tightly cap the vial and place it in a heating block set to 70°C for 30 minutes.[8]
-
Analysis:
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS system. No extraction is typically required.
-
Critical Consideration: Silylating reagents and their derivatives are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and cooled in a desiccator. Use only anhydrous solvents and handle reagents under a dry atmosphere (e.g., nitrogen) if possible to prevent decomposition and ensure complete derivatization.
Example GC-MS Parameters
The following table provides a starting point for the GC-MS analysis of the derivatized products. Method optimization may be required.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injection Port Temp. | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Peak | Incomplete reaction; reagent decomposition. | Increase reaction time/temperature. For silylation, ensure strictly anhydrous conditions. Use fresh derivatization reagent. |
| Broad or Tailing Peak | Incomplete derivatization; active sites in GC system. | Check reaction conditions. Ensure sufficient excess of reagent. Use a deactivated inlet liner and trim the GC column. |
| Multiple Peaks for Analyte | Side reactions; presence of isomers or impurities. | For silylation, moisture can cause side products. Ensure anhydrous conditions. Confirm purity of the starting material. |
| Poor Reproducibility | Inconsistent sample/reagent volumes; moisture contamination. | Use calibrated pipettes. For silylation, handle reagents carefully to avoid moisture exposure between samples. |
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of this compound by GC-MS. Both esterification with BF₃-Methanol and silylation with BSTFA + TMCS are proven methods that effectively enhance the volatility and chromatographic behavior of the analyte. Esterification yields a highly stable methyl ester and is a robust choice for routine analysis. Silylation offers broader applicability for multi-analyte screening but demands stringent control over moisture. The detailed protocols and comparative insights provided in this application note equip researchers and drug development professionals with the necessary tools to achieve accurate and reproducible quantitative results.
References
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-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]
-
Ntivendwa, J., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Li, Y., et al. (2020). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 12(4), 453-460. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Myers, P., et al. (2021). Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. Journal of Chromatography A, 1653, 462419. Retrieved from [Link]
-
Zhang, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1837-1845. Retrieved from [Link]
-
Lu, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 57(21), 8049-8058. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents. Retrieved from [Link]
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Georganics. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 3-Cyclopentene-1-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Cyclopentene-1-carboxylic Acid Esters
This compound and its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The cyclopentene ring offers a conformationally constrained scaffold, while the carboxylic acid moiety provides a versatile handle for derivatization. Esterification of this acid is a fundamental transformation that allows for the modulation of critical physicochemical properties such as lipophilicity, steric bulk, and metabolic stability. This, in turn, is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This comprehensive guide provides detailed, field-proven protocols for the esterification of this compound. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, offer step-by-step procedures for the synthesis of various alkyl esters, and provide guidance on product purification and characterization. Additionally, we will explore alternative methods for more sensitive substrates and address common troubleshooting scenarios to ensure successful synthesis.
Part 1: The Cornerstone of Ester Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and robust method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed.[1][2]
The "Why": A Mechanistic Deep Dive
Understanding the mechanism of the Fischer-Speier esterification is paramount to troubleshooting and adapting the protocol for different substrates. The reaction proceeds through a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]
This mechanistic understanding informs our choice of a strong acid catalyst (like sulfuric acid) and the use of excess alcohol to drive the reaction forward according to Le Châtelier's principle.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Part 2: Experimental Protocols
Safety First: Hazard Overview
-
This compound: Causes severe skin burns and eye damage. May be corrosive to metals.[5]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[6][7]
-
Ethanol, Propanol, Butanol: Flammable liquids and vapors. Cause eye irritation.
-
Sulfuric Acid (Concentrated): Causes severe skin burns and eye damage. Reacts violently with water.[8][9]
All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
General Workflow for Fischer-Speier Esterification
Caption: General Experimental Workflow.
Protocol 1: Synthesis of Methyl 3-Cyclopentene-1-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 44.6 mmol, 1.0 eq). Add methanol (50 mL) and stir until the acid is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.2 mL, 22.3 mmol, 0.5 eq) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Aqueous Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: The final product is a colorless oil.
Protocol 2: Synthesis of Ethyl 3-Cyclopentene-1-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 44.6 mmol, 1.0 eq). Add absolute ethanol (60 mL) and stir until dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (1.2 mL, 22.3 mmol, 0.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 6-8 hours, monitoring by TLC.
-
Aqueous Workup: Follow the same procedure as for the methyl ester, using ethyl acetate (3 x 50 mL) for extraction.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: The final product is a colorless oil.
Protocols for Propyl and Butyl Esters
The synthesis of propyl and butyl esters follows the same general procedure. Due to the higher boiling points of propanol and butanol, reaction times may be slightly longer. It is recommended to monitor the reaction closely by TLC.
| Parameter | Propyl Ester | Butyl Ester |
| Alcohol | 1-Propanol | 1-Butanol |
| Reflux Temp. | ~97 °C | ~118 °C |
| Est. Time | 8-12 hours | 10-16 hours |
| Extraction | Ethyl Acetate | Ethyl Acetate |
Summary of Reaction Conditions and Purification
| Ester | Alcohol | Catalyst (eq) | Reflux Temp. | Approx. Time | Typical Yield | Purification Eluent System |
| Methyl | Methanol | H₂SO₄ (0.5) | ~65 °C | 4-6 h | 75-85% | Hexane/Ethyl Acetate (9:1) |
| Ethyl | Ethanol | H₂SO₄ (0.5) | ~78 °C | 6-8 h | 70-80% | Hexane/Ethyl Acetate (9:1) |
| Propyl | 1-Propanol | H₂SO₄ (0.5) | ~97 °C | 8-12 h | 65-75% | Hexane/Ethyl Acetate (19:1) |
| Butyl | 1-Butanol | H₂SO₄ (0.5) | ~118 °C | 10-16 h | 60-70% | Hexane/Ethyl Acetate (19:1) |
Part 3: Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. For methyl 3-cyclopentene-1-carboxylate, characteristic peaks are expected for the vinyl protons, the methoxy group, and the aliphatic protons of the cyclopentene ring.[6]
-
¹³C NMR Spectroscopy: Shows the different carbon environments. For the esters, distinct signals will be observed for the carbonyl carbon, the vinyl carbons, and the carbons of the alkyl chain and the cyclopentene ring.
-
Infrared (IR) Spectroscopy: A strong absorbance band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester functional group. The C-O stretch will appear in the 1000-1300 cm⁻¹ region.
Part 4: Alternative Protocols for Sensitive Substrates
For substrates that are sensitive to strong acids and high temperatures, the Fischer-Speier esterification may not be suitable. In such cases, milder methods are preferred.
Steglich Esterification: A Mild and Efficient Alternative
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] This reaction proceeds at room temperature under neutral conditions, making it ideal for acid-labile compounds.[7]
Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium salt, which is then readily attacked by the alcohol to form the ester.[7] The byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[10]
General Protocol:
-
Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add DCC (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter off the precipitated DCU and wash the filtrate with dilute HCl and saturated NaHCO₃.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 5: Troubleshooting and Field-Proven Insights
Caption: Troubleshooting Common Esterification Issues.
-
Low Yield: As Fischer esterification is an equilibrium reaction, low yields are often due to the presence of water.[11] Ensure all glassware is dry and use anhydrous solvents. Increasing the excess of the alcohol or removing water azeotropically with a Dean-Stark apparatus can significantly improve yields.[2]
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the recommended reaction time, consider extending the reflux period. The purity of the carboxylic acid and alcohol should also be verified.
-
Potential for Isomerization: The double bond in this compound is potentially susceptible to isomerization to the more thermodynamically stable conjugated system under strongly acidic conditions and prolonged heating. While this is not commonly reported as a major side reaction under typical Fischer esterification conditions, it is a possibility. If unexpected byproducts are observed, consider lowering the reaction temperature and monitoring the reaction more frequently. For highly sensitive cases, switching to a milder method like the Steglich esterification is advised.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Application Notes & Protocols: 3-Cyclopentene-1-carboxylic Acid as a Versatile Building Block in Fine Chemical Synthesis
Abstract
3-Cyclopentene-1-carboxylic acid is a bifunctional molecule featuring a reactive cyclopentene ring and a versatile carboxylic acid group. This unique combination of functionalities makes it a highly valuable and flexible building block in the synthesis of complex organic molecules. Its applications span across pharmaceuticals, agrochemicals, and materials science.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in fine chemical synthesis. We will explore its key chemical transformations, provide detailed, field-proven protocols for common derivatizations, and discuss its role in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs).
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of the efficiency and elegance of a synthetic route. This compound (CAS No: 7686-77-3) has emerged as a strategic building block due to its inherent structural features. The cyclopentene moiety provides a rigid, three-dimensional scaffold that can be stereoselectively functionalized through various addition reactions across the double bond. Simultaneously, the carboxylic acid group serves as a versatile handle for a myriad of chemical transformations, including esterification, amidation, and reduction.
This dual reactivity allows for the construction of diverse molecular architectures from a single, readily available precursor.[1] Its utility is particularly pronounced in the synthesis of chiral molecules and heterocyclic compounds, which are prevalent in many biologically active agents.[1] For instance, it is a key intermediate in the production of the antiemetic drug dolasetron mesylate, highlighting its importance in the pharmaceutical industry.[2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][2][4] |
| Molecular Weight | 112.13 g/mol | [1][2][4] |
| Appearance | White solid to clear colorless to slightly yellow liquid | [1][2][5] |
| Boiling Point | 215 °C (lit.) | [2][3][5] |
| Density | 1.084 g/mL at 25 °C (lit.) | [2][3][5] |
| Refractive Index (n20/D) | 1.469 (lit.) | [2] |
| pKa | 4.62 ± 0.20 (Predicted) | [2] |
| Storage Temperature | Refrigerator (+4°C) | [2][5] |
Key Synthetic Transformations & Applications
The synthetic utility of this compound stems from the independent or sequential manipulation of its two functional groups. This section will delve into the key reaction pathways and their applications.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a hub for a multitude of transformations, enabling the introduction of a wide range of functionalities.
Esterification is a fundamental transformation that modulates the polarity, solubility, and reactivity of the parent molecule. The choice of esterification method is dictated by the steric hindrance of the alcohol and the sensitivity of the substrates.
-
Fischer-Speier Esterification: This acid-catalyzed reaction is a cost-effective method for simple alcohols. The equilibrium is driven towards the product by using an excess of the alcohol or by removing water.[6][7]
-
Steglich Esterification: For more sterically hindered or sensitive alcohols, the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is highly effective.[8][9] This method proceeds under mild, neutral conditions, preserving the integrity of other functional groups.[8]
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functionality is a key structural feature in many pharmaceuticals. The conversion of the carboxylic acid to an amide introduces a stable, hydrogen-bonding moiety that can significantly influence the biological activity of a molecule. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.
Reactions Involving the Cyclopentene Double Bond
The double bond in the cyclopentene ring is susceptible to a variety of addition reactions, allowing for the introduction of new stereocenters and functional groups.
The cyclopentene double bond can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of bicyclic systems.[10][11] This powerful transformation allows for the rapid construction of complex molecular frameworks with high stereocontrol. The reactivity of the dienophile can be enhanced by converting the carboxylic acid to an electron-withdrawing group, such as an ester.
Addition of halogens (e.g., Br₂, Cl₂) or epoxidizing agents (e.g., m-CPBA) across the double bond provides intermediates that can be further elaborated. The resulting dihalides or epoxides are versatile precursors for the synthesis of diols, amino alcohols, and other highly functionalized cyclopentane derivatives.
Application in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an ideal starting material for the synthesis of various bioactive compounds.
-
Carbocyclic Nucleosides: The cyclopentene ring serves as a scaffold for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents.[12] These compounds, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, often exhibit enhanced metabolic stability.
-
Prostaglandin Analogues: The cyclopentane core is a key structural motif in prostaglandins, which are potent signaling molecules. Functionalized cyclopentene derivatives derived from this compound can serve as key intermediates in the synthesis of various prostaglandin analogues.
-
Chiral Ligands: The stereoselective functionalization of the cyclopentene ring can lead to the synthesis of chiral cyclopentane derivatives that can be employed as ligands in asymmetric catalysis.
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations of this compound. These protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.
Protocol 1: Steglich Esterification for the Synthesis of Methyl 3-cyclopentene-1-carboxylate
This protocol describes the esterification of this compound with methanol using DCC and DMAP. This method is chosen for its high yield and mild reaction conditions, which prevent potential side reactions associated with the double bond under strongly acidic conditions.[9]
Workflow for Steglich Esterification
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Add methanol (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. Causality: Slow addition of DCC minimizes the formation of N-acylurea byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes unreacted DMAP and any remaining base, while the bicarbonate wash removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-cyclopentene-1-carboxylate.
Protocol 2: Amide Coupling via Acyl Chloride Formation
This protocol details the synthesis of N-benzyl-3-cyclopentene-1-carboxamide. The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride, followed by reaction with benzylamine. This is a robust and widely applicable method for amide synthesis.
Workflow for Amide Coupling
Caption: Workflow for Amide Coupling.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound (1.0 eq) and thionyl chloride (1.5 eq). Heat the mixture to a gentle reflux for 1-2 hours. Safety Note: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.
-
Removal of Excess Reagent: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath. Causality: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by recrystallization or flash column chromatography to yield the pure N-benzyl-3-cyclopentene-1-carboxamide.
Conclusion
This compound is a powerful and versatile building block in fine chemical synthesis. Its bifunctional nature provides a platform for a wide array of chemical transformations, enabling the efficient construction of complex and high-value molecules. A clear understanding of its reactivity and the application of robust synthetic protocols, such as those detailed in this guide, will empower researchers to fully exploit the synthetic potential of this valuable intermediate in their pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
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Pharmaffiliates. 3,4-Dimethylcyclopent-3-ene-1-carboxylic Acid. [Link]
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Christol, H., & Solladié, G. (1966). Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry, 31(7), 2443–2444. [Link]
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PharmaCompass. 3-cyclopentene carboxylic acid. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation of C-H Bonds. Chemical Reviews, 103(4), 1431–1452. [Link]
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Monash University. Regio- and stereoselective synthesis of cyclopentane-and cyclopentenecarboxylic acids and derivatives. [Link]
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Application Notes and Protocols for the Quantification of 3-Cyclopentene-1-carboxylic Acid
Introduction: The Critical Role of Quantifying 3-Cyclopentene-1-carboxylic Acid in Pharmaceutical Development
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the antiemetic drug dolasetron mesylate.[1][2] Accurate and precise quantification of this intermediate is paramount throughout the drug development process. It ensures the efficiency and consistency of the synthetic route, controls the quality of the final active pharmaceutical ingredient (API), and is crucial for stability and impurity profiling studies. This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: a direct analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a sensitive method involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
These methods are designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind the methodological choices. All protocols are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: This method is predicated on the direct analysis of this compound using reversed-phase HPLC. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[4] UV detection is suitable for this compound, although the lack of a strong chromophore necessitates detection at lower wavelengths, typically around 210 nm.[5] This method is advantageous for its simplicity, speed, and minimal sample preparation, making it ideal for in-process control and routine quality assessment.
Experimental Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization based on the specific column and system. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
4. Sample Preparation:
-
For In-Process Samples (e.g., reaction mixtures): Accurately weigh a known amount of the reaction mixture and dissolve it in a suitable solvent (e.g., methanol). Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or pharmacokinetic studies, GC-MS is a powerful technique. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation.[6] Derivatization is therefore employed to convert the carboxylic acid into a more volatile and thermally stable ester.[7] This protocol describes the esterification of this compound to its methyl ester, followed by GC-MS analysis. The use of a mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum of the derivative.
Experimental Protocol: GC-MS with Derivatization
1. Materials and Reagents:
-
This compound reference standard (≥97% purity)
-
Methanol (anhydrous, GC grade)
-
Thionyl chloride or Boron trifluoride-methanol solution (14% w/v)
-
Hexane (GC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. Derivatization Procedure (Esterification):
-
Standard Derivatization: In a clean, dry vial, dissolve a known amount of this compound reference standard in a small volume of anhydrous methanol. Add a catalytic amount of thionyl chloride or a larger volume of BF3-methanol solution. Cap the vial tightly and heat at 60 °C for 30-60 minutes.
-
Sample Derivatization: Prepare the sample in a similar manner to the standard. For aqueous samples, extraction into an organic solvent and drying may be necessary prior to derivatization.[8]
-
Work-up: After cooling to room temperature, add hexane to the reaction mixture to extract the methyl ester derivative. Neutralize any remaining acid by adding 5% sodium bicarbonate solution and vortexing. Allow the layers to separate, and carefully transfer the upper organic layer (hexane) to a clean vial. Dry the organic layer over anhydrous sodium sulfate.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification. Characteristic ions for the methyl ester of this compound should be determined experimentally.
5. Data Analysis and Quantification:
-
Prepare a calibration curve by analyzing the derivatized standards.
-
Perform quantification using the peak area of a characteristic ion in SIM mode.
-
Confirm the identity of the analyte in samples by comparing its retention time and mass spectrum to that of the derivatized standard.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation and Performance Characteristics
Both of the described methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
The following table summarizes the expected performance characteristics for each method, based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | Good; potential for interference from co-eluting compounds without chromophores. | Excellent; mass spectrometric detection provides high selectivity. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | Typically 10-500 µg/mL | Typically 0.1-100 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% |
| LOD | ~1-5 µg/mL | ~0.01-0.1 µg/mL |
| LOQ | ~5-10 µg/mL | ~0.05-0.5 µg/mL |
Conclusion
The choice between the HPLC-UV and GC-MS methods for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method offers a straightforward and rapid approach suitable for routine quality control and in-process monitoring where high concentrations are expected. For applications demanding higher sensitivity and selectivity, such as trace impurity analysis or bioanalytical studies, the GC-MS method with derivatization is the superior choice. Both methods, when properly validated, provide reliable and accurate data that is essential for the successful development and manufacturing of pharmaceuticals derived from this important intermediate.
References
- Cabaj, J., Sołtys, M., & Voelkel, A. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis.
-
LookChem. (n.d.). Cas 7686-77-3,this compound. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
TrAC Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Orata, F. (2012).
-
National Center for Biotechnology Information. (n.d.). Dolasetron. PubChem. Retrieved from [Link]
-
MDPI. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Liu, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
-
Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Retrieved from [Link]
-
LookChem. (n.d.). Cas 7686-77-3,this compound. Retrieved from [Link]
- Sperlingová, I., Dabrowská, L., & Tichý, M. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Semantic Scholar.
-
ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Retrieved from [Link]
- PubMed Central. (2020). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
- Gusev, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
-
ResearchGate. (2003). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]
Sources
Application Note: Enantioselective Separation of 3-Cyclopentene-1-carboxylic Acid by Chiral High-Performance Liquid Chromatography
Abstract This application note presents a detailed protocol for the chiral separation of the enantiomers of 3-Cyclopentene-1-carboxylic acid, a valuable building block in pharmaceutical synthesis.[1] A robust and efficient method was developed using High-Performance Liquid Chromatography (HPLC) with an immobilized polysaccharide-based chiral stationary phase (CSP). The methodology detailed herein provides a reliable framework for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral carboxylic acids.
Introduction: The Imperative of Chiral Purity
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide serves as a stark reminder of the critical importance of analyzing chiral compounds for their enantiomeric purity.[3] this compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Therefore, a reliable analytical method to resolve and quantify its enantiomers is essential for quality control, process optimization, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantioselective analysis due to its versatility, efficiency, and scalability.[3] Polysaccharide-based CSPs, derived from cellulose and amylose, have demonstrated broad applicability and are particularly effective for resolving a wide range of racemic compounds, including acidic molecules.[4][5]
This guide provides a comprehensive protocol for the direct separation of this compound enantiomers. It delves into the rationale behind the selection of the chiral stationary phase, mobile phase composition, and the critical role of acidic additives in achieving optimal resolution.
The Science of Separation: Choosing the Right Tools
The successful chiral separation of an acidic analyte like this compound hinges on the principle of creating a transient diastereomeric complex between the analyte and the chiral selector of the stationary phase.[6] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.
The Chiral Stationary Phase (CSP): A Polysaccharide Approach
Immobilized polysaccharide-based CSPs are selected for this application due to their proven robustness and broad enantiorecognition capabilities.[7][8] Unlike coated phases, immobilized CSPs are compatible with a wider range of organic solvents, offering greater flexibility in method development.[9][10] For this protocol, we propose an amylose-based CSP, specifically CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)), which is known for its strong performance in separating a variety of chiral compounds.
The chiral recognition mechanism on these phases is a complex interplay of forces including:
-
Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to enantioselective interactions.
-
Steric Interactions: The three-dimensional structure of the chiral grooves on the CSP allows one enantiomer to fit more favorably than the other, leading to differential retention.
The Mobile Phase: Normal Phase with an Acidic Touch
A normal-phase elution mode, typically consisting of an alkane and an alcohol, is highly effective for separations on polysaccharide CSPs.[11] For acidic analytes, the addition of a small amount of a strong acid, such as Trifluoroacetic Acid (TFA), to the mobile phase is crucial.[12][13]
Why the acidic additive? The acidic additive serves to suppress the ionization of the carboxylic acid group on the analyte. In its neutral form, the analyte can engage more effectively and consistently in the hydrogen bonding and dipole-dipole interactions required for chiral recognition. This leads to sharper peaks, improved resolution, and more reproducible retention times.[12][14]
Experimental Protocol
This section provides a step-by-step methodology for the chiral separation of this compound enantiomers.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, with quaternary pump, autosampler, and UV/DAD detector. |
| Chiral Column | CHIRALPAK® IC , 5 µm, 4.6 x 250 mm |
| Chemicals | Racemic this compound (≥97% purity) |
| n-Hexane (HPLC Grade) | |
| Ethanol (HPLC Grade, 200 proof) | |
| Trifluoroacetic Acid (TFA) (HPLC Grade, ≥99.5%) | |
| Sample Diluent | Mobile Phase |
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / Ethanol / TFA in a volume ratio of 90 / 10 / 0.1 (v/v/v) . For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of TFA. Sonicate for 15 minutes to degas.
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. From this stock, prepare a working standard of 100 µg/mL by dilution with the mobile phase.
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Condition |
| Column | CHIRALPAK® IC, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Ethanol / TFA (90 / 10 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
System Suitability and Analysis
-
Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Perform five replicate injections of the 100 µg/mL racemic standard solution.
-
Analysis: Inject the sample solutions for analysis.
Expected Results and Data Interpretation
Under the proposed conditions, baseline separation of the two enantiomers is expected. The following table presents hypothetical, yet realistic, data for a successful separation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 10.5 min | ~ 12.8 min |
| Tailing Factor (T_f) | ≤ 1.2 | ≤ 1.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Calculation of Resolution (R_s): The resolution between the two enantiomer peaks should be calculated using the USP formula: R_s = 2(t_R2 – t_R1) / (W_1 + W_2) Where t_R1 and t_R2 are the retention times of the two enantiomers, and W_1 and W_2 are their respective peak widths at the base. A resolution value greater than 1.5 indicates baseline separation.
Method Development and Optimization Workflow
Developing a chiral separation method is often a systematic process of screening and optimization. The diagrams below illustrate the logical workflow.
Figure 1. Experimental workflow for chiral separation.
Figure 2. Logic diagram for chiral method development.
Conclusion
The protocol described in this application note provides a robust and reliable method for the baseline separation of this compound enantiomers using HPLC with a CHIRALPAK® IC column. The use of a normal-phase mobile phase fortified with an acidic additive is key to achieving excellent resolution and peak shape. This method is suitable for routine quality control analysis and can be adapted for preparative-scale purification by drug development professionals.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Kuhajda, K., et al. (2015). The effect of the acidic additive on the enantiomeric separations of compound 33 (a and b) and 31 (c and d) in the normal phase mode. ResearchGate. Retrieved from [Link]
-
Farkas, T., et al. (2015). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Retrieved from [Link]
-
Dr. Maisch GmbH. (2021, April 20). Chiral HPLC - from Basics to the Latest and Unique Novelties [Video]. YouTube. Retrieved from [Link]
-
Chankvetadze, B., et al. (2017). Separation of enantiomers of chiral weak acids with polysaccharide-based chiral columns and aqueous-organic mobile phases in high-performance liquid chromatography: Typical reversed-phase behavior? Journal of Chromatography A, 1483, 86-92. Retrieved from [Link]
-
Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Retrieved from [Link]
-
Wroblewska, K., & Duszczyk, K. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3283. Retrieved from [Link]
-
UVISON Technologies Ltd. (n.d.). Daicel Reverse Phase CHIRALPAK Columns. Retrieved from [Link]
-
Ali, I., et al. (2012). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Choosing the Right Chiral Column for Your Application. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 79-90). Humana Press, New York, NY. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK IE Columns. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. Retrieved from [Link]
-
Daicel Chiral Technologies. (2022, November). Instruction Manual for CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705–721. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 3-Cyclopentene-1-carboxylic Acid Esters and Amides
Abstract
This document provides a comprehensive technical guide for the synthesis of 3-Cyclopentene-1-carboxylic acid and its subsequent conversion into valuable ester and amide derivatives. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its unique structure, featuring a reactive cyclopentene ring and a versatile carboxylic acid functional group, allows for a wide range of chemical transformations.[2] This guide details the foundational Diels-Alder reaction for the synthesis of the parent acid, followed by robust protocols for esterification and amidation, complete with mechanistic insights, step-by-step procedures, and data interpretation guidelines.
Introduction: The Strategic Importance of the Cyclopentene Scaffold
The cyclopentene moiety is a privileged scaffold in medicinal chemistry and materials science. Derivatives of this compound are key intermediates in the synthesis of complex molecules, including the antiemetic drug dolasetron mesylate, which is used to manage nausea and vomiting associated with chemotherapy.[1] The presence of both an alkene and a carboxylic acid function allows for orthogonal chemical modifications, making it a highly versatile synthon for creating diverse molecular libraries for drug discovery and for designing specialized polymer modifiers.[2]
The primary and most efficient route to the core structure is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acrylic acid. This guide will focus on this foundational reaction before exploring subsequent derivatization into esters and amides.
Core Synthesis: this compound via Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[3] In this case, cyclopentadiene acts as the diene and acrylic acid serves as the dienophile.
2.1. Generation of Cyclopentadiene Monomer
Cyclopentadiene is thermally unstable at room temperature and readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene. Therefore, the monomer must be freshly prepared immediately before use by a retro-Diels-Alder reaction (cracking) of the commercially available dimer.[4][5] This is achieved by heating dicyclopentadiene, which then vaporizes and decomposes into two equivalents of the cyclopentadiene monomer. The lower-boiling monomer (b.p. ~41 °C) is then collected by fractional distillation.[4]
2.2. The Cycloaddition Reaction: Mechanism and Stereoselectivity
Once generated, the cyclopentadiene monomer is reacted with acrylic acid. The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously.
Caption: Diels-Alder reaction workflow.
A key feature of this reaction is its stereoselectivity. The reaction predominantly yields the endo isomer over the exo isomer. This preference is explained by the principle of secondary orbital interactions in the transition state, where the electron-withdrawing carboxylic acid group of the dienophile is oriented under the π-system of the diene.[3][6] Lewis acid catalysts, such as aluminum chloride (AlCl₃), can be employed to accelerate the reaction and enhance this endo-selectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6][7]
Caption: Mechanism of the endo-selective Diels-Alder reaction.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Dicyclopentadiene and acrylic acid are irritants.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Diels-Alder reaction principles.[4][5]
Materials & Equipment:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Fractional distillation apparatus (250 mL round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask (250 mL round-bottom) with reflux condenser
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene:
-
Assemble the fractional distillation apparatus. Place 100 mL of dicyclopentadiene and a boiling chip into the 250 mL round-bottom flask.
-
Place the receiving flask in an ice bath to prevent the collected cyclopentadiene from dimerizing.
-
Gently heat the dicyclopentadiene to ~170-180 °C using a heating mantle. The dimer will crack into the monomer.
-
Slowly distill and collect the cyclopentadiene monomer, maintaining the head temperature between 40-45 °C. Collect approximately 40 mL (~32 g, 0.48 mol) of the fresh monomer. Note: Use the freshly distilled cyclopentadiene immediately.
-
-
Diels-Alder Reaction:
-
In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylic acid (28.8 g, 0.40 mol) in 50 mL of toluene.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (32 g, 0.48 mol) to the acrylic acid solution dropwise over 30 minutes with continuous stirring. The reaction is exothermic; maintain the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Remove the toluene and any excess cyclopentadiene under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation (Boiling point: 215 °C at atmospheric pressure) to yield this compound as a clear to pale yellow liquid.[1]
-
Expected Yield: 75-85%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The pKa is approximately 4.62.[1]
Derivatization: Synthesis of Esters and Amides
The carboxylic acid group of the core product is readily converted into esters and amides using standard organic chemistry transformations.
Protocol 2: Esterification (Methyl 3-cyclopentene-1-carboxylate)
This protocol utilizes a classic Fischer esterification method.
Materials & Equipment:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reflux and distillation apparatus
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine this compound (11.2 g, 0.1 mol), 100 mL of anhydrous methanol, and a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dilute the residue with 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by vacuum distillation to yield methyl 3-cyclopentene-1-carboxylate.
-
Expected Yield: 80-90%.
Protocol 3: Amidation (N-benzyl-3-cyclopentene-1-carboxamide)
This protocol uses a standard peptide coupling agent, EDC, to facilitate amide bond formation under mild conditions.
Materials & Equipment:
-
This compound
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (5.6 g, 50 mmol), HOBt (7.4 g, 55 mmol), and benzylamine (5.4 g, 50 mmol) in 150 mL of anhydrous DCM in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (10.5 g, 55 mmol) portion-wise to the stirred solution over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure amide.
-
Expected Yield: 70-85%.
Data Summary and Interpretation
The following table summarizes the key parameters for the described synthetic protocols.
| Compound | Synthetic Method | Key Reagents | Typical Yield | Physical Appearance |
| This compound | Diels-Alder Reaction | Cyclopentadiene, Acrylic Acid | 75-85% | Clear to pale yellow liquid[1] |
| Methyl 3-cyclopentene-1-carboxylate | Fischer Esterification | Parent Acid, Methanol, H₂SO₄ | 80-90% | Clear liquid |
| N-benzyl-3-cyclopentene-1-carboxamide | EDC/HOBt Coupling | Parent Acid, Benzylamine, EDC | 70-85% | White to off-white solid |
Characterization Notes:
-
¹H NMR: Look for characteristic signals for the vinyl protons of the cyclopentene ring (typically around 5.6 ppm) and the allylic protons. The formation of esters or amides will result in new signals corresponding to the alcohol or amine moiety (e.g., a singlet around 3.7 ppm for a methyl ester, or signals for the benzyl group in the amide).
-
IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹) confirms the conversion.
References
-
LookChem. Cas 7686-77-3, this compound. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
PMC, NIH. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]
-
ResearchGate. Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. [Link]
-
Y.H. Mammadaliyev Institute of Petrochemical Processes. DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. [Link]
-
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Organic Chemistry Portal. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. [Link]
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ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]
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The Pivotal Role of 3-Cyclopentene-1-carboxylic Acid in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: In the dynamic landscape of polymer chemistry, the quest for monomers that impart unique functionality and properties to the final material is perpetual. 3-Cyclopentene-1-carboxylic acid emerges as a compelling building block, offering a unique combination of a reactive cyclopentene ring and a versatile carboxylic acid group.[1] This dual functionality paves the way for the synthesis of a diverse array of functional polymers with tailored properties, finding potential applications in fields ranging from advanced materials to drug delivery. This guide provides an in-depth exploration of the role of this compound in polymer chemistry, with a focus on its utilization in Ring-Opening Metathesis Polymerization (ROMP). We will delve into the underlying principles, provide detailed experimental protocols, and discuss the promising applications of the resulting polymers.
Unique Characteristics of this compound as a Monomer
This compound is a white to off-white crystalline solid soluble in various organic solvents.[1] Its molecular structure is the key to its utility in polymer synthesis.
-
The Cyclopentene Ring: The strained five-membered ring of cyclopentene is amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The double bond within the ring serves as the reactive site for the metathesis catalyst.[1]
-
The Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for introducing a wide range of chemical modifications. It can be readily esterified or amidated, allowing for the incorporation of various functional groups into the monomer before polymerization. Alternatively, the carboxylic acid group can be preserved in the final polymer, imparting properties such as hydrophilicity, pH-responsiveness, and sites for bioconjugation.[1]
Below is a diagram illustrating the structure of this compound:
Caption: Structure of this compound.
Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the primary method for polymerizing cyclopentene-based monomers. Due to the relatively low ring strain of the cyclopentene ring, the polymerization is often an equilibrium process. This means that the polymerization is reversible, and the final monomer conversion is influenced by factors such as temperature and monomer concentration. Lower polymerization temperatures generally favor higher monomer conversion.
Direct ROMP of this compound can be challenging due to the potential for the acidic proton to interfere with the metathesis catalyst. A more common and effective strategy is to first convert the carboxylic acid to an ester. The resulting ester-functionalized monomer can then be readily polymerized via ROMP. Subsequently, the ester groups in the polymer can be hydrolyzed to yield the desired carboxylic acid-functionalized polymer.
Synthesis of Ester-Functionalized Monomers
The synthesis of alkyl esters of this compound is a straightforward esterification reaction. A general procedure is provided below.
Protocol 1: Synthesis of Methyl 3-cyclopentene-1-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure methyl 3-cyclopentene-1-carboxylate.
Ring-Opening Metathesis Polymerization (ROMP) of Ester-Functionalized Monomers
The ROMP of 3-cyclopentene-1-carboxylate esters is typically carried out using a ruthenium-based catalyst, such as a Grubbs' catalyst (e.g., Grubbs' 3rd Generation catalyst). The choice of catalyst and reaction conditions can influence the polymer's molecular weight, polydispersity, and microstructure.
Protocol 2: ROMP of Methyl 3-cyclopentene-1-carboxylate
Materials:
-
Methyl 3-cyclopentene-1-carboxylate (freshly distilled)
-
Grubbs' 3rd Generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk line and glassware
-
Glovebox (optional, for handling catalyst)
Procedure:
-
Monomer and Solvent Preparation: Purify the monomer by vacuum distillation and the solvent (DCM) by passing it through a column of activated alumina to remove impurities and water.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, add the desired amount of anhydrous DCM to a flame-dried Schlenk flask.
-
Monomer Addition: Add the desired amount of methyl 3-cyclopentene-1-carboxylate to the flask. The monomer concentration is a critical parameter; a typical starting point is 1-2 M.
-
Catalyst Addition: In a separate vial, weigh the required amount of Grubbs' 3rd Generation catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. A common ratio is 200:1 to 500:1. Dissolve the catalyst in a small amount of anhydrous DCM and rapidly inject it into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature or a lower temperature (e.g., 0 °C) to favor higher monomer conversion. The reaction time can vary from a few minutes to several hours. Monitor the viscosity of the solution, which will increase as the polymer forms.
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
The following diagram illustrates the workflow for the ROMP of an ester-functionalized cyclopentene monomer:
Caption: Experimental workflow for the ROMP of a functionalized cyclopentene.
Table 1: Representative Data for ROMP of Cyclopentene Esters
| Monomer | Monomer/Catalyst Ratio | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| Methyl 3-cyclopentene-1-carboxylate | 300:1 | Grubbs' 3rd Gen. | DCM | 25 | >90 | 35.2 | 1.15 |
| tert-Butyl 3-cyclopentene-1-carboxylate | 300:1 | Grubbs' 3rd Gen. | DCM | 25 | >90 | 42.8 | 1.18 |
Note: The data in this table is illustrative and based on typical outcomes for ROMP of functionalized cyclopentenes. Actual results may vary depending on specific experimental conditions.
Post-Polymerization Hydrolysis to Obtain Carboxylic Acid Functionality
To obtain the final polymer with pendant carboxylic acid groups, the ester groups of the polymer are hydrolyzed. The choice of hydrolysis conditions depends on the type of ester. For example, tert-butyl esters can be cleaved under acidic conditions, while methyl esters typically require basic hydrolysis.
Protocol 3: Hydrolysis of Poly(tert-butyl 3-cyclopentene-1-carboxylate)
Materials:
-
Poly(tert-butyl 3-cyclopentene-1-carboxylate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Dialysis tubing (if necessary)
Procedure:
-
Dissolve the poly(tert-butyl 3-cyclopentene-1-carboxylate) in DCM.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
To further purify the polymer and remove any residual acid, dissolve it in a suitable solvent (e.g., a slightly basic aqueous solution) and dialyze against deionized water.
-
Lyophilize the dialyzed solution to obtain the final poly(this compound).
Applications of Polymers Derived from this compound
The presence of the carboxylic acid group in the final polymer opens up a wide range of potential applications, particularly in the biomedical and specialty materials fields.
-
Biomaterials and Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, peptides, or other bioactive molecules to the polymer backbone.[2][3] The resulting polymer-drug conjugates can improve the solubility and stability of the drug and enable targeted delivery. The pH-responsive nature of the carboxylic acid groups can also be exploited for controlled drug release in specific physiological environments, such as the acidic microenvironment of tumors.[4]
-
Polymer Modifiers and Specialty Chemicals: Polymers derived from this compound can be used as additives to modify the properties of other polymers. The carboxylic acid groups can improve adhesion, dyeability, and compatibility in polymer blends.[1] In the realm of specialty chemicals, these functional polymers can serve as dispersants, chelating agents, or components in coatings and adhesives.
-
Functional Surfaces and Nanomaterials: The carboxylic acid-functionalized polymers can be grafted onto surfaces to create functional coatings with tailored wettability, biocompatibility, or anti-fouling properties. They can also be used to stabilize nanoparticles or to create self-assembled nanostructures for various applications.
The following diagram illustrates the potential application pathways for polymers derived from this compound:
Caption: Synthesis and application pathways of polymers from this compound.
Conclusion and Future Outlook
This compound stands out as a highly valuable monomer in the field of polymer chemistry. Its unique structure allows for the synthesis of well-defined, functional polymers through Ring-Opening Metathesis Polymerization. The ability to introduce carboxylic acid functionalities into the polymer backbone provides a powerful tool for creating materials with tailored properties for a wide range of applications, from sophisticated drug delivery systems to advanced polymer modifiers. As the demand for smart and functional materials continues to grow, we can expect to see even more innovative applications of polymers derived from this versatile building block.
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-
Lienkamp, K., et al. (2010). End-functionalized ROMP polymers for Biomedical Applications. Macromolecules, 43(10), 4557–4561. Available at: [Link]
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Kiessling, L. L., et al. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. ACS Macro Letters, 2(5), 443-446. Available at: [Link]
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Kent Academic Repository. Synthesis of ROMP polymers for biological applications. Available at: [Link]
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Bakleh, M. E., et al. (2013). Biomedical applications of functionalized fullerene-based nanomaterials. International Journal of Nanomedicine, 8, 3381–3394. Available at: [Link]
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Abad, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 614-622. Available at: [Link]
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Hennink, W. E., & De Jong, S. J. (2008). Functional aliphatic polyesters for biomedical and pharmaceutical applications. Journal of Controlled Release, 132(3), 173-189. Available at: [Link]
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MDPI. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. Available at: [Link]
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-
ResearchGate. Norbornadiene Chain-End Functional Polymers as Stable, Readily Available Precursors to Cyclopentadiene Derivatives. Available at: [Link]
-
RSC Publishing. Bio-derived polymers for coating applications: comparing poly(limonene carbonate) and poly(cyclohexadiene carbonate). Available at: [Link]
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NIH. Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives. Available at: [Link]
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Introduction: The Synthetic Versatility of 3-Cyclopentene-1-carboxylic Acid
An in-depth guide to the experimental setup, application, and reaction protocols for 3-Cyclopentene-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
This compound is a bifunctional organic molecule that serves as a highly valuable building block in modern organic synthesis.[1] Its structure, featuring a reactive cyclopentene ring and a carboxylic acid functional group, allows for a diverse range of chemical transformations. This duality makes it a prime intermediate in the synthesis of complex molecules, including pharmaceutical ingredients, agrochemicals, and specialty polymers.[1] Notably, it is a key intermediate in the production of dolasetron mesylate, a medication used to prevent nausea and vomiting associated with chemotherapy.[2][3]
The molecule's utility stems from the ability to selectively target either the alkene or the carboxylic acid moiety, or to employ both in sequential or tandem reactions to build molecular complexity. This guide provides detailed protocols for several fundamental reactions of this compound, explaining the causality behind the choice of reagents and conditions to ensure reproducible and efficient outcomes.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][4] |
| Molecular Weight | 112.13 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid or clear colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 215 °C (lit.) | [2][3] |
| Density | 1.084 g/mL at 25 °C (lit.) | [2][3] |
| CAS Number | 7686-77-3 | [4][5] |
Critical Safety and Handling Procedures
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[4][5] It may also be corrosive to metals.[5] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5][6] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[6][7]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] Prevent the generation of vapor or mist.[5] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in the original packaging, as it may be corrosive to metals.[5]
-
Spills: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a suitable, labeled container for disposal.[6] Absorb spillage to prevent material damage.[5]
Overview of Key Reaction Pathways
The dual functionality of this compound allows for distinct reaction pathways targeting either the carboxylic acid or the alkene. The following diagram illustrates the primary transformations detailed in this guide.
Caption: Key synthetic transformations of this compound.
Section 1: Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for forming ester and amide bonds, which are fundamental linkages in pharmaceuticals and materials science.
Esterification
Esterification converts the carboxylic acid into an ester. This can be a final product or a protecting group to prevent the acid from interfering with subsequent reactions. We present two common methods: the mild Steglich esterification and the classic acid-catalyzed Fischer esterification.
This method is highly effective for forming esters under mild, neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[8] The reaction proceeds through an activated acyl intermediate, facilitated by Dicyclohexylcarbodiimide (DCC), with 4-Dimethylaminopyridine (DMAP) serving as a potent acylation catalyst.[8]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2-1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution. Caution: DCC is a potent allergen and should be handled with gloves.[9]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the mixture through a fritted funnel to remove the DCU.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester product via column chromatography or distillation.
This is a classic equilibrium-controlled reaction that utilizes a strong acid catalyst and an excess of the alcohol, which also serves as the solvent.[10] It is often used for simple alcohols and on a larger scale, but the strong acidic conditions can be incompatible with sensitive molecules.
Step-by-Step Protocol:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a large excess of the desired alcohol (e.g., methanol or ethanol), typically acting as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 2-5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight. The removal of water (a byproduct) using a Dean-Stark apparatus can drive the equilibrium toward the product.[11]
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by distillation.
| Parameter | Steglich Esterification | Fischer-Speier Esterification |
| Reagents | DCC, DMAP, Alcohol | Alcohol, Strong Acid (H₂SO₄, TsOH) |
| Conditions | Neutral, 0 °C to Room Temp | Acidic, Reflux Temperature |
| Advantages | Mild conditions, high yields, broad substrate scope | Simple reagents, scalable |
| Disadvantages | Cost of reagents, DCU byproduct removal | Harsh conditions, equilibrium-limited |
Amidation
The formation of an amide bond is one of the most important reactions in drug development.[12] Here, we describe a modern, green enzymatic approach and a standard method using a chemical coupling agent.
This protocol utilizes the enzyme CALB as a biocatalyst to form the amide bond directly from the carboxylic acid and an amine.[12] This method is highly efficient, environmentally friendly, and proceeds under mild conditions, often yielding highly pure products without extensive purification.[12]
Step-by-Step Protocol:
-
In a vial, dissolve this compound (1.0 eq) and the desired amine (1.0-1.1 eq) in a suitable organic solvent like cyclopentyl methyl ether (CPME).[12]
-
Add immobilized CALB (e.g., Novozym 435) and activated 3 Å molecular sieves (to remove water byproduct).[12]
-
Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 60 °C).
-
Allow the reaction to proceed for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the amide product, which is often pure enough for subsequent use.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation with minimal side reactions and racemization (for chiral substrates).
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or CH₂Cl₂.
-
Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography.
Section 2: Reactions of the Cyclopentene Double Bond
The electron-rich double bond in the cyclopentene ring is susceptible to electrophilic addition reactions, providing a route to saturated, difunctionalized cyclopentane derivatives.
Electrophilic Halogenation
Halogenation introduces one or two halogen atoms into the molecule, which can serve as handles for further synthetic manipulations like substitution or elimination reactions.
This protocol describes the addition of molecular bromine (Br₂) across the double bond. The reaction typically proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms to the ring.[13]
Caption: Mechanism of electrophilic bromination of the cyclopentene ring.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with continuous stirring. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
The characteristic red-brown color of bromine should disappear as it reacts. The addition is complete when a faint bromine color persists.[13]
-
Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Quench any excess bromine by adding a small amount of saturated sodium thiosulfate solution.
-
Separate the organic layer, wash it with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude dibrominated product, which can be purified by recrystallization or chromatography.
Conclusion
This compound stands out as a versatile and powerful intermediate in chemical synthesis. The ability to selectively functionalize either the carboxylic acid group or the alkene double bond provides chemists with a flexible platform for constructing a wide array of complex molecular architectures. The protocols detailed in this guide, from classic esterifications to modern enzymatic amidations and electrophilic additions, serve as a foundational toolkit for researchers aiming to leverage the unique reactivity of this compound in pharmaceutical, agrochemical, and materials science applications.
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Cyclopentene-1-carboxylic Acid
Introduction: The Significance of 3-Cyclopentene-1-carboxylic Acid in Modern Drug Development
This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and complex molecules.[1][2] Its rigid, unsaturated five-membered ring structure provides a valuable scaffold for the development of novel therapeutics, including antiviral agents, and as a key intermediate for active pharmaceutical ingredients (APIs).[1][3] The demand for this versatile intermediate in industrial-scale synthesis necessitates a robust, scalable, and safe manufacturing process.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on a scientifically sound and field-proven methodology. We will delve into the causality behind experimental choices, present detailed protocols, and address the critical safety and engineering considerations inherent in scaling up chemical production.
Strategic Overview: A Viable Three-Stage Synthetic Pathway for Industrial Production
While several synthetic routes to cyclopentene derivatives exist, many are not amenable to large-scale production due to factors such as starting material cost, reaction hazards, or poor yields. A well-documented and scalable approach for the synthesis of this compound proceeds via a three-stage process commencing with the commercially available and relatively inexpensive starting material, trans-1,4-dichloro-2-butene.[4] This strategic pathway is outlined below:
-
Cycloalkylation: The synthesis initiates with the formation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate through the reaction of trans-1,4-dichloro-2-butene with diethyl malonate in the presence of a strong base.
-
Thermal Rearrangement (Pyrolysis): The vinylcyclopropane intermediate undergoes a thermal rearrangement to yield diethyl 3-cyclopentene-1,1-dicarboxylate. This step is a critical transformation that forms the desired five-membered ring.
-
Hydrolysis and Decarboxylation: The final stage involves the hydrolysis of the diester followed by decarboxylation to afford the target molecule, this compound.
This multi-step synthesis is advantageous for scale-up as it utilizes readily available starting materials and each step can be optimized and controlled in a manufacturing environment.
Diagram of the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Synthesis Protocols
Stage 1: Cycloalkylation to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This initial step involves a base-mediated condensation reaction. The choice of a strong, non-nucleophilic base is critical to favor the desired cyclization over competing side reactions. Sodium ethoxide is a common and effective choice for this transformation.
Protocol 1: Scale-Up Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirring, reflux condenser, and addition funnel.
-
Inert atmosphere (Nitrogen or Argon).
-
trans-1,4-dichloro-2-butene (95%+)
-
Diethyl malonate
-
Sodium ethoxide (21% solution in ethanol or solid)
-
Anhydrous ethanol
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Base Preparation (if using solid sodium ethoxide): In a separate vessel under an inert atmosphere, carefully prepare a solution of sodium ethoxide in anhydrous ethanol. This reaction is highly exothermic and requires controlled addition of sodium metal to ethanol with cooling. Note: For large-scale operations, it is highly recommended to use a commercially available solution of sodium ethoxide to mitigate the hazards associated with handling sodium metal.[5]
-
Reaction Setup: Charge the reactor with the sodium ethoxide solution in anhydrous ethanol.
-
Addition of Diethyl Malonate: Cool the reactor contents to 0-5 °C. Slowly add diethyl malonate via the addition funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 30-60 minutes at this temperature.
-
Addition of trans-1,4-dichloro-2-butene: Slowly add trans-1,4-dichloro-2-butene to the reaction mixture, ensuring the temperature does not exceed 15 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separation vessel and add toluene.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[6]
-
-
Purification: The crude product can be purified by vacuum distillation.
| Parameter | Typical Value |
| Molar Ratio (Dichlorobutene:Malonate:Base) | 1 : 1.1 : 2.2 |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | 70-80% |
Stage 2: Thermal Rearrangement to Diethyl 3-cyclopentene-1,1-dicarboxylate
This step involves the pyrolysis of the vinylcyclopropane intermediate. The high temperature required for this rearrangement necessitates careful control of the process to prevent decomposition and ensure a high yield of the desired cyclopentene derivative. This reaction is typically carried out in the gas phase or in a high-boiling solvent. For larger scale operations, a continuous flow reactor or a specialized pyrolysis setup is recommended to ensure uniform heating and controlled residence time.[7][8]
Protocol 2: Pilot-Scale Thermal Rearrangement
Materials and Equipment:
-
Pyrolysis reactor (e.g., a heated tube furnace or a continuous stirred-tank reactor designed for high temperatures).
-
High-boiling, inert solvent (e.g., diphenyl ether).
-
Vacuum source.
-
Condensation train for product collection.
Procedure:
-
Reactor Setup: Set up the pyrolysis reactor and pre-heat it to the desired temperature (typically 400-500 °C).
-
Feed Preparation: Dissolve the diethyl 2-vinylcyclopropane-1,1-dicarboxylate in a high-boiling solvent or prepare it for direct injection if using a solvent-free process.
-
Pyrolysis: Feed the solution or neat starting material into the hot zone of the reactor at a controlled rate. The residence time in the hot zone is critical and should be optimized (typically in the range of seconds to minutes).
-
Product Collection: The product vapor exiting the reactor is passed through a condensation train to collect the liquid diethyl 3-cyclopentene-1,1-dicarboxylate.
-
Purification: The collected product can be purified by vacuum distillation to remove any unreacted starting material and byproducts.
| Parameter | Typical Value |
| Pyrolysis Temperature | 400-500 °C |
| Residence Time | Seconds to minutes |
| Expected Yield | ~70% |
Stage 3: Hydrolysis and Decarboxylation to this compound
The final step is a saponification of the diester followed by acidification and decarboxylation. This is a standard transformation for converting malonic esters to carboxylic acids.
Protocol 3: Large-Scale Hydrolysis and Decarboxylation
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirring and reflux condenser.
-
Aqueous sodium hydroxide or potassium hydroxide solution (50%).
-
Concentrated hydrochloric acid or sulfuric acid.
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Hydrolysis (Saponification):
-
Charge the reactor with diethyl 3-cyclopentene-1,1-dicarboxylate and an aqueous solution of sodium or potassium hydroxide.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
-
Acidification and Decarboxylation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric or sulfuric acid to a pH of 1-2. This will cause the decarboxylation to occur, often with vigorous gas evolution (CO₂). The acidification should be done slowly and with cooling to control the exotherm and gas evolution.
-
Heat the acidified mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decarboxylation.
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[9][10]
| Parameter | Typical Value |
| Hydrolysis Temperature | Reflux |
| Hydrolysis Time | 4-6 hours |
| Decarboxylation Temperature | 50-60 °C |
| Expected Yield | 85-95% |
Part 2: Scale-Up Considerations and Process Safety
Scaling up any chemical synthesis requires a thorough understanding of potential hazards and engineering controls. The synthesis of this compound via this route presents several challenges that must be addressed.
Diagram of Scale-Up Logic
Caption: Key considerations for the successful scale-up of the synthesis.
Safety Assessment of Key Reagents
-
trans-1,4-dichloro-2-butene: This starting material is toxic, a suspected carcinogen, and causes severe skin and eye burns.[11] It is also fatal if inhaled. Handling should be conducted in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a respirator.[11]
-
Sodium Ethoxide: This is a highly flammable and corrosive solid that reacts violently with water, generating flammable ethanol vapor and considerable heat.[12][13] It can cause severe burns to the skin, eyes, and respiratory tract.[13] It should be handled under an inert atmosphere, and stored away from moisture and sources of ignition.[12] Using a commercially available solution in ethanol can mitigate some of the handling hazards associated with the solid.[5]
Thermal Hazards and Process Control
-
Cycloalkylation: The initial reaction with sodium ethoxide is exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the desired temperature. A runaway reaction can lead to a rapid increase in temperature and pressure.[14][15]
-
Thermal Rearrangement (Pyrolysis): This is the most critical step in terms of thermal safety. Pyrolysis reactions carry an inherent risk of thermal runaway if not properly controlled.[16][17] It is essential to conduct a thorough thermal hazard analysis using techniques such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to understand the decomposition profile of the starting material and product.[17][18] The design of the pyrolysis reactor must ensure uniform heating and prevent hot spots. Continuous flow reactors are often preferred for better temperature control and safety on a larger scale.[7]
-
Hydrolysis and Decarboxylation: The acidification step generates a large volume of carbon dioxide gas. The reaction must be performed in a vessel with adequate venting to prevent pressure build-up. The addition of acid should be slow and controlled.
Part 3: Purification and Quality Control
Ensuring the purity of the final this compound is crucial for its use in pharmaceutical applications. A multi-step purification and rigorous quality control regimen is recommended.
Large-Scale Purification Protocol
-
Vacuum Distillation: The crude product from the final step can be purified by vacuum distillation. This is an effective method for removing lower and higher boiling impurities.[10]
-
Crystallization: For higher purity, the distilled product can be recrystallized. A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) should be determined at the lab scale and then scaled up.[19] The process involves dissolving the acid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The crystals are then isolated by filtration and dried under vacuum.
Analytical Methods for Quality Control
The following analytical methods should be employed for in-process control and final product release:
-
Gas Chromatography (GC): Useful for monitoring the progress of the cycloalkylation and pyrolysis steps, and for assessing the purity of the intermediates.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final this compound. A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a suitable starting point.[20]
-
Titration: A simple and accurate method to determine the acid content of the final product. A standardized solution of sodium hydroxide can be used as the titrant with a suitable indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches).[21]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.[22]
| Analytical Method | Purpose |
| GC | In-process control, intermediate purity |
| HPLC | Final product purity assay |
| Titration | Final product acid content |
| NMR | Structural confirmation |
| IR | Functional group analysis |
| MS | Molecular weight and impurity identification |
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable endeavor. The three-stage process outlined in this application note, starting from trans-1,4-dichloro-2-butene, offers a viable and scalable route. Success in a manufacturing setting hinges on a deep understanding of the reaction mechanisms, meticulous control of process parameters, and an unwavering commitment to safety. By implementing the detailed protocols and adhering to the safety and quality control measures described herein, researchers and drug development professionals can confidently produce this valuable intermediate for the advancement of pharmaceutical research and development.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-1,4-Dichloro-2-butene, 95%.
- Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 32(7), 254–256.
- Tokyo Chemical Industry Co., Ltd. (n.d.). trans-1,4-Dichloro-2-butene.
- ECHEMI. (n.d.). This compound SDS, 7686-77-3 Safety Data Sheets.
- Natural Micron Pharm Tech. (n.d.). This compound.
- Scribd. (n.d.). Sodium Ethoxide MSDS: Section 1: Chemical Product and Company Identification.
- Thermal Decomposition Plant. (n.d.). Hazards associated with process of pyrolysis.
- Inchem. (n.d.). ICSC 0674 - SODIUM ETHANOLATE.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium ethoxide, 21% in ethanol.
- PrepChem.com. (n.d.). Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.
- Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%.
- PharmaCompass.com. (n.d.). 3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Google Patents. (n.d.). US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclopent-1-ene-1-carboxylic acid. PubChem Compound Database.
- SIELC Technologies. (2018). Cyclopentane carboxylic acid.
- Sigma-HSE. (2023). Understanding Chemical Reaction Hazards in Manufacturing Processes.
- Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
- PrepChem.com. (n.d.). Synthesis of 2-vinylcyclopropane-1,1-dicarboxylic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MDPI. (n.d.). Special Issue : Thermal Safety of Chemical Processes.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- National Center for Biotechnology Information. (n.d.). Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PubChem Compound Database.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- ResearchGate. (n.d.). Pilot plant used for pyrolysis.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
- CymitQuimica. (n.d.). Diethyl 2-vinylcyclopropane-1,1-dicarboxylate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (n.d.). 3-Cyclopentenecarboxylic acid 97 7686-77-3.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Digital Commons @ Michigan Tech. (n.d.). Liquid-fed waste plastic pyrolysis pilot plant: Effect of reactor volume on product yields. Retrieved from Digital Commons @ Michigan Tech website.
- Digital Commons @ Michigan Tech. (n.d.). Liquid-fed waste plastic pyrolysis pilot plant: Effect of reactor volume on product yields. Retrieved from Digital Commons @ Michigan Tech website.
- ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids.
- PyroWiki - PyroKnown. (2020). Commercial plants.
- ResearchGate. (n.d.). List of pyrolysis plant industrial-pilot, commercial-scale, or....
- European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.
- Chemchart. (n.d.). This compound (7686-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
- LookChem. (n.d.). Cas 7686-77-3,this compound.
- ECHEMI. (n.d.). 7686-77-3, this compound Formula.
- Google Patents. (n.d.). EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyclopentene-1-carboxylic Acid
Last Updated: 2026-01-12
Introduction
3-Cyclopentene-1-carboxylic acid is a valuable building block in organic synthesis, widely utilized in the development of pharmaceuticals and specialty chemicals.[1] Its structure, featuring a reactive cyclopentene ring and a carboxylic acid functional group, allows for diverse chemical transformations.[1] This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
A prevalent and efficient method for synthesizing the cyclopentene ring structure is through a Diels-Alder reaction.[2][3] This cycloaddition reaction typically involves a conjugated diene, such as cyclopentadiene, and a dienophile, like acrylic acid or its derivatives.[2][4] The reaction proceeds by a concerted mechanism, forming a six-membered ring with predictable stereochemistry.[5]
This technical support center will focus on optimizing the yield and purity of this compound, primarily through the lens of the Diels-Alder reaction, while also addressing common challenges encountered during synthesis and purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions.[6] A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Purity of Reactants:
-
Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene through a Diels-Alder reaction with itself.[4] Freshly cracking the dicyclopentadiene dimer by fractional distillation immediately before use is essential to ensure a high concentration of the reactive monomer.
-
Inhibitors in Dienophile: Acrylic acid and other dienophiles often contain polymerization inhibitors. Removing these inhibitors, for example by distillation or passing through a column of alumina, can significantly improve reaction rates.
-
-
Reaction Conditions:
-
Temperature Control: The Diels-Alder reaction is temperature-dependent. While heating can increase the rate of the desired reaction, excessive heat can promote the retro-Diels-Alder reaction or lead to polymerization and other side reactions.[7] It is crucial to find the optimal temperature for the specific diene and dienophile pair. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is highly recommended.[8]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While some Diels-Alder reactions can be run neat, a non-polar aprotic solvent is often used. Ensure the solvent is dry, as water can lead to unwanted side reactions.[8]
-
-
Work-up and Purification Losses:
-
Incomplete Extraction: Ensure the pH of the aqueous phase is appropriately adjusted during extraction to maximize the partitioning of the carboxylic acid into the organic layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Product Loss During Purification: If using column chromatography, ensure proper selection of the stationary and mobile phases to avoid irreversible adsorption or decomposition of the product on the column. Recrystallization, if applicable, should be performed with a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Q2: I am observing significant amounts of impurities in my final product. How can I identify and minimize their formation?
Impurity formation is a common challenge that can often be addressed by carefully controlling the reaction conditions and understanding potential side reactions.
Common Impurities and Mitigation Strategies:
-
Polymerization of Reactants: Both cyclopentadiene and acrylic acid can polymerize under reaction conditions.
-
Solution: As mentioned, using freshly cracked cyclopentadiene and inhibitor-free acrylic acid is critical. Conducting the reaction at the lowest effective temperature and for the shortest necessary time can also minimize polymerization. The use of a radical scavenger, in minute quantities, can sometimes be beneficial, but its compatibility with the desired reaction must be verified.
-
-
Stereoisomers (Endo/Exo Products): The Diels-Alder reaction can produce both endo and exo stereoisomers.[4] While the endo product is often kinetically favored, the exo product may be more thermodynamically stable.
-
Solution: The ratio of endo to exo products can be influenced by temperature and reaction time. Lower temperatures generally favor the formation of the kinetic endo product. If the exo isomer is the desired product, running the reaction at a higher temperature for a longer duration might favor its formation, assuming the product is stable under these conditions. The specific stereochemical outcome can also be influenced by the presence of Lewis acid catalysts.
-
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, other side reactions may occur.
-
Solution: A thorough understanding of the reaction mechanism is key. Spectroscopic analysis (e.g., NMR, IR, MS) of the crude product can help identify the structure of the major impurities, providing clues about the side reactions occurring. Adjusting stoichiometry, temperature, or reaction time can help suppress these unwanted pathways.
-
Q3: The reaction seems to stall before completion, even after extended reaction times. What could be the issue?
A stalled reaction can be frustrating. Several factors could be at play, from reagent deactivation to an equilibrium being reached.
Troubleshooting a Stalled Reaction:
-
Reagent Decomposition: One or both of the reactants may be degrading under the reaction conditions.
-
Solution: Monitor the stability of the starting materials under the reaction conditions independently. If decomposition is observed, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Reversible Reaction: The Diels-Alder reaction is reversible.[7]
-
Solution: If the retro-Diels-Alder reaction is significant at the reaction temperature, a lower temperature should be used. It's also possible that an equilibrium has been reached. In such cases, using an excess of one of the reactants (the less expensive one) can help drive the reaction to completion.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to a stalled reaction.
-
Solution: Ensure adequate stirring to maintain a homogeneous mixture and facilitate contact between the reactants.
-
Experimental Workflow and Data
General Protocol for this compound Synthesis
This protocol outlines a general procedure for the Diels-Alder reaction between cyclopentadiene and acrylic acid. Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. Always consult the appropriate safety data sheets (SDS) before handling any chemicals.
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via fractional distillation (b.p. ~41 °C).[3] The receiver flask should be cooled in an ice bath to prevent re-dimerization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction Execution: Slowly add the freshly prepared cyclopentadiene to the acrylic acid solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction using TLC or GC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction mixture and perform an aqueous work-up. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as vacuum distillation or column chromatography.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Cyclopentadiene:Acrylic Acid Ratio | 1:1 to 1.2:1 | A slight excess of the diene can help drive the reaction to completion. |
| Reaction Temperature | 0 °C to 40 °C | Lower temperatures favor the kinetic endo product and minimize side reactions. |
| Reaction Time | 2 - 24 hours | Varies depending on temperature and concentration. Monitor by TLC. |
| Solvent | Toluene, Dichloromethane, or neat | Choice depends on the desired reaction temperature and solubility of reactants. |
Visualizing the Workflow
The following diagram illustrates the key steps in troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q: Can I use a Lewis acid catalyst to improve the reaction rate?
A: Yes, Lewis acids can catalyze Diels-Alder reactions, often leading to increased reaction rates and altered stereoselectivity. However, the acidic conditions can also promote polymerization and other side reactions. A careful screening of catalysts and reaction conditions is necessary.
Q: What is the expected stereochemical outcome of this reaction?
A: The Diels-Alder reaction between cyclopentadiene and acrylic acid typically favors the formation of the endo isomer due to secondary orbital interactions in the transition state.[4] However, the ratio of endo to exo products can be influenced by reaction temperature and the presence of catalysts.
Q: Are there alternative synthetic routes to this compound?
A: Yes, other methods exist, such as those starting from 1,4-dichloro-2-butene.[9] The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.
Q: How should I store this compound?
A: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
References
-
Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 32(1), 254–255. [Link]
-
ChemChart. (n.d.). This compound (7686-77-3). Retrieved January 12, 2026, from [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Depres, J. P., & Greene, A. E. (1984). Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry, 49(5), 928–931. [Link]
-
Silverman, R. B., & Nanavati, S. M. (1991). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 34(7), 2295–2298. [Link]
-
Pellicciari, R., Natalini, B., & Marinozzi, M. (1976). A New Synthesis of 3-Methyl-3-cyclopentene-1-carboxylic Acid and Derivatives. Synthetic Communications, 6(5), 333–338. [Link]
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
Reddit. (2022, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Ayyubov, I. G. (n.d.). DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. Y.H. Mammadaliyev Institute of Petrochemical Processes. [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
-
Georganics. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). Cas 7686-77-3,this compound. Retrieved January 12, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). The Diels-Alder Reaction. Retrieved January 12, 2026, from [Link]
-
Harding, K. E., Clement, K. S., Gilbert, J. C., & Wiechman, B. (1984). Efficient synthesis of 2-methyl-1-cyclopentene-1-carboxylic acid. The Journal of Organic Chemistry, 49(12), 2049–2050. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: A NEW SYNTHESIS OF 3‐METHYL‐3‐CYCLOPENTENE‐1‐CARBOXYLIC ACID AND DERIVATIVES. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
-
De, C. K. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 114(12), 6544–6574. [Link]
-
Parra, T. (2020, May 10). Diels-Alder Reaction [Video]. YouTube. [Link]
-
N.A. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]
-
Dias, L. C., de Oliveira, L. G., & Vilcachagua, J. D. (2005). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Journal of the Brazilian Chemical Society, 16, 482-489. [Link]
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- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
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- 9. pubs.acs.org [pubs.acs.org]
troubleshooting byproduct formation in 3-Cyclopentene-1-carboxylic acid reactions
Welcome to the technical support center for 3-Cyclopentene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding byproduct formation in reactions involving this compound, providing in-depth, field-proven insights to help you optimize your reactions and achieve higher yields and purity.
Introduction to the Reactivity of this compound
This compound is a valuable bifunctional molecule possessing both a carboxylic acid and a reactive alkene within a strained five-membered ring. This unique structure allows for a variety of chemical transformations, but also presents specific challenges in controlling selectivity and minimizing byproduct formation. The primary reactive sites are the carboxylic acid group, which can undergo esterification and amidation, and the double bond, which is susceptible to addition reactions, isomerization, and polymerization.
This guide is structured to address specific issues you may encounter, categorized by reaction type. Each section provides a causal explanation for byproduct formation and offers practical, step-by-step troubleshooting protocols.
Part 1: Troubleshooting Esterification Reactions
Esterification of this compound, particularly under acidic conditions such as the Fischer esterification, is a common transformation. However, the acidic environment and elevated temperatures can lead to undesirable side reactions.
FAQ 1: I am observing a significant amount of a high molecular weight, sticky byproduct in my Fischer esterification. What is it and how can I prevent it?
Answer:
This is a classic sign of acid-catalyzed polymerization of the cyclopentene ring. The combination of a Brønsted acid catalyst (like sulfuric acid) and heat can protonate the double bond, initiating a carbocationic polymerization cascade.
Causality: The mechanism involves the protonation of the double bond to form a secondary carbocation, which is then attacked by the double bond of another monomer unit. This process repeats, leading to the formation of a polymer.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: High temperatures accelerate the rate of polymerization. Conduct the reaction at the lowest temperature that still allows for a reasonable rate of esterification. It is recommended to start at room temperature and slowly increase the temperature only if necessary.
-
Use a Milder Acid Catalyst: Strong acids like sulfuric acid are potent initiators of polymerization. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15. These provide sufficient acidity for esterification while reducing the propensity for alkene protonation.
-
Stoichiometric Control of Acid: Use the minimum effective amount of acid catalyst. A catalytic amount (1-5 mol%) is typically sufficient.
-
Alternative Esterification Methods: If polymerization remains a persistent issue, consider alternative, milder esterification methods that do not require strong acids:
-
DCC/DMAP Coupling: React the carboxylic acid with the alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method proceeds at room temperature and avoids strongly acidic conditions.
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Part 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is a critical reaction in the synthesis of many biologically active molecules. While numerous coupling reagents are available, they can also be the source of byproducts.
FAQ 2: My amide coupling reaction using a carbodiimide reagent (e.g., DCC, EDC) is clean, but I have difficulty removing a white, insoluble byproduct. What is this and what can I do?
Answer:
The insoluble byproduct is most likely the urea derivative of your carbodiimide coupling reagent. For example, dicyclohexylcarbodiimide (DCC) forms dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.
Causality: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. The amine then attacks this activated intermediate to form the amide bond, releasing the urea byproduct.[1]
Troubleshooting Protocol:
-
Filtration: In many cases, the urea byproduct can be removed by filtration. However, its precipitation can sometimes trap the desired product, reducing the isolated yield.
-
Use a Water-Soluble Carbodiimide: A highly effective solution is to use a water-soluble carbodiimide such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl). The corresponding urea byproduct is also water-soluble and can be easily removed with an aqueous workup.
-
Alternative Coupling Reagents: Consider using coupling reagents that generate byproducts that are more easily removed. For example, phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents like HATU, generate water-soluble byproducts.[1][2]
| Coupling Reagent | Byproduct | Solubility of Byproduct |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| EDC-HCl | 1-(3-(dimethylamino)propyl)-3-ethylurea | Water-soluble |
| HATU | Tetramethylurea | Water-soluble |
| PyBOP | Hexamethylphosphoramide (HMPA) - Caution: Carcinogenic | Water-soluble |
Table 1: Common coupling reagents and the solubility of their byproducts.
Part 3: Troubleshooting Reactions at the Alkene Double Bond
The double bond in this compound can undergo various transformations, but its position can also be prone to isomerization.
FAQ 3: I am trying to perform a reaction on the carboxylic acid, but I am observing the formation of an isomeric byproduct where the double bond has shifted. Why is this happening and how can I prevent it?
Answer:
Double bond isomerization from the 3-position to the thermodynamically more stable 2- or 1-position can occur under both acidic and basic conditions, especially at elevated temperatures. The conjugated system formed when the double bond is at the 2-position is particularly stable.
Causality: The isomerization can be catalyzed by trace acids or bases. Under acidic conditions, protonation of the double bond can lead to a carbocation intermediate that can deprotonate to form the more stable alkene. Under basic conditions, deprotonation of an allylic proton can lead to a resonance-stabilized carbanion, which upon reprotonation can yield the isomer.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of Crude 3-Cyclopentene-1-carboxylic Acid
Welcome to the Technical Support Center for the purification of crude 3-Cyclopentene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals like dolasetron mesylate, achieving high purity of this compound is critical for successful downstream applications.[1][2] This resource provides a structured approach to purification, including detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Initial Assessment of Crude this compound
Before commencing any purification, a thorough initial assessment of the crude material is essential. The physical state, color, and potential impurities will dictate the most effective purification strategy.
Physical Properties:
| Property | Value | Source |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 215 °C (lit.) | [1] |
| Density | 1.084 g/mL at 25 °C (lit.) | [1] |
| Molecular Weight | 112.13 g/mol | |
| pKa | ~4.62 (Predicted) | [2] |
Common Impurities:
The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. A common and well-documented synthesis involves the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene, followed by hydrolysis and decarboxylation. Based on this, likely impurities include:
-
Unreacted Starting Materials: Dimethyl malonate, cis-1,4-dichloro-2-butene.
-
Intermediates: 3-Cyclopentene-1,1-dicarboxylic acid.
-
Reagents and Solvents: Lithium hydroxide, hydrochloric acid, ethyl acetate, and toluene.
-
Byproducts of Side Reactions: Isomeric cyclopentene carboxylic acids, polymerized material.
Purification Strategy Workflow
The selection of an appropriate purification technique is paramount. The following workflow provides a decision-making framework to guide you through the process.
Caption: A general workflow for the purification of this compound.
Detailed Purification Protocols
This section provides step-by-step protocols for the most common and effective purification techniques for this compound.
Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral or basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Carboxylic acids are sufficiently acidic to be deprotonated by sodium bicarbonate, forming the water-soluble sodium carboxylate salt.[3][4]
-
Separation: Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with pH paper). The this compound will precipitate or form an oily layer.[3]
-
Isolation: Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Vacuum Distillation
Given that this compound is a liquid with a relatively high boiling point, vacuum distillation is an excellent method for purification, especially for removing non-volatile impurities.
Protocol:
A detailed protocol for the vacuum distillation of this compound is provided by Organic Syntheses.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Distillation: The crude acid is transferred to a distillation flask. The system is evacuated, and the flask is heated in an oil bath.
-
Collection: Collect the fraction boiling at 88°C under a pressure of 2 mmHg. This procedure yields a clear, colorless oil.
Recrystallization
Although this compound is a liquid at room temperature, it may be possible to solidify it at low temperatures or through the formation of a salt. If the crude product is a solid or can be induced to crystallize, recrystallization can be a powerful purification technique.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For carboxylic acids, common solvents include water, ethanol, methanol, or mixed solvent systems like ethanol/water or toluene/hexane.[4][5]
General Protocol for Mixed Solvent Recrystallization:
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (a solvent in which it is readily soluble).
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
For challenging separations or when very high purity is required, silica gel column chromatography is a valuable tool. A common issue with carboxylic acids on silica gel is "tailing" or streaking of the spot on a TLC plate, which translates to poor separation on a column. This is due to the interaction of the acidic proton with the slightly acidic silica gel.[3]
Protocol:
-
TLC Analysis: First, determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for carboxylic acids is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). To combat tailing, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of crude this compound.
Q1: My crude product is a dark brown or black oil. What is the likely cause and how can I purify it?
A1: A dark color often indicates the presence of polymeric or other high molecular weight byproducts, which can form under the reaction conditions or during storage.
-
Troubleshooting:
-
Initial Cleanup: Begin with an acid-base extraction to separate the desired carboxylic acid from neutral and polymeric materials.
-
Decolorization: If the product is still colored after extraction, you can try treating a solution of the acid with a small amount of activated charcoal before filtration. Use charcoal sparingly as it can adsorb your product.
-
Distillation: Vacuum distillation is often very effective at separating the desired product from non-volatile colored impurities.
-
Q2: During vacuum distillation, the pressure is unstable, or the product is not distilling at the expected temperature.
A2: This can be due to several factors:
-
Leaks in the System: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease if necessary.
-
Inadequate Pumping Capacity: Your vacuum pump may not be sufficient to reach the desired pressure. Check the pump's specifications and ensure it is in good working order.
-
Presence of Volatile Impurities: If your crude product contains significant amounts of low-boiling solvents, these will distill first, causing pressure fluctuations. A forerun should be collected to remove these before collecting the main product fraction.
Q3: My this compound is streaking badly on a silica gel TLC plate, even with added acetic acid.
A3: While adding a small amount of acid to the eluent is the standard solution, persistent streaking might indicate other issues.
-
Troubleshooting:
-
Increase Acid Concentration: Cautiously increase the percentage of acetic or formic acid in your eluent to 1-2%.
-
Use a More Polar Solvent System: A more polar eluent can sometimes improve the spot shape. Try a gradient elution on your column, starting with a less polar mixture and gradually increasing the polarity.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), though this may introduce other complications. A reverse-phase (C18) column could also be an option.
-
Q4: I'm concerned about the stability of the double bond during purification. Can isomerization or polymerization occur?
A4: Unsaturated carboxylic acids can be susceptible to isomerization and polymerization, especially under harsh conditions.
-
Isomerization: The double bond in this compound could potentially migrate to a more thermodynamically stable position (e.g., in conjugation with the carbonyl group) under strongly acidic or basic conditions, or at high temperatures.
-
Mitigation:
-
Use mild bases (like sodium bicarbonate) for extraction rather than strong bases (like sodium hydroxide).
-
Keep temperatures as low as possible during distillation by using a good vacuum.
-
Avoid prolonged exposure to strong acids or bases.
-
-
-
Polymerization: The presence of the double bond also introduces the possibility of polymerization, which can be initiated by heat, light, or radical initiators.
-
Mitigation:
-
Store the purified product at a low temperature and under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid unnecessarily high temperatures during distillation.
-
Consider adding a radical inhibitor (like BHT) if polymerization is a significant issue, but be aware that this will introduce an impurity that may need to be removed later.
-
-
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound does not have a strong chromophore for UV visualization, you will need to use a chemical stain.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the double bond, showing up as a yellow spot on a purple background.
-
Bromocresol Green Stain: This stain is specific for acidic compounds and will show the carboxylic acid as a yellow spot on a blue background.[6]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will often visualize unsaturated compounds as brown spots.[6]
-
References
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Recrystallization. University of California, Los Angeles - Department of Chemistry and Biochemistry.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- TLC Visualization Methods. University of Colorado Boulder - Department of Chemistry.
- This compound. Organic Syntheses Procedure.
- Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium.
- Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid. Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry.
- Column chrom
- Solvent Systems for Silica Gel Column Chrom
- This compound | 7686-77-3. ChemicalBook.
- Cas 7686-77-3, this compound. LookChem.
- This compound | C6H8O2 | CID 853756. PubChem - NIH.
- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
- Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?
- Synthetic routes to cyclopentanecarboxylic acid derivatives.
- This compound - High purity | EN. Georganics.
- Improved synthesis of this compound from 1,4-dichloro-2-butene.
- This compound 97.0+%, TCI America™. Fisher Scientific.
- Diels–Alder reaction. Wikipedia.
- Isol
- Diels-Alder Reaction. Organic Chemistry Portal.
- This compound (7686-77-3)
- Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI.
- US3950390A - 1-Hydroxy-3-cyclopentene carboxylic acid.
- US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- This compound | 7686-77-3. Manchester Organics.
- Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC - NIH.
- Solvent design for crystallization of carboxylic acids.
- The Diels-Alder reaction. Organic Chemistry II - Lumen Learning.
- Thin Layer Chrom
- Organic Syntheses Procedure.
- Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid.
- To Study the Efficiency of Different Solvent Systems for TLC Separ
- cyclopentanone. Organic Syntheses Procedure.
- This compound CAS 7686-77-3. Home Sunshine Pharma.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
- Eluent Modifiers for the Liquid Chromatographic Separation of Carboxylic Acids Using Conductivity Detection.
- Troubleshooting Purific
- How can I purify carboxylic acid?
- Supplementary Inform
- 2.
- US7858821B2 - Intermediate compounds useful to prepare dolasetron.
- Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PubMed Central.
- Organic Chemistry Lab: Recrystalliz
- Recrystallization and Crystalliz
- 7686-77-3 | Cyclopent-3-enecarboxylic acid | Dolasetron Rel
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
- EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
- Application Notes and Protocols: Derivatization of (1s)-Cyclopent-2-ene-1-carboxylic acid. Benchchem.
- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central.
- (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid. PubChem - NIH.
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- This compound.
- Lewis acid catalysed polymeris
- Cyclopentanone, 3-(1-octenyl)-, (E). Organic Syntheses Procedure.
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- 6. faculty.fiu.edu [faculty.fiu.edu]
preventing polymerization of 3-Cyclopentene-1-carboxylic acid during storage
<
Welcome to the Technical Support Center for 3-Cyclopentene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for preventing the polymerization of this compound during storage. As a reactive monomer, its stability is paramount to ensuring experimental success and safety.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a versatile organic intermediate used in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its structure contains a reactive carbon-carbon double bond within the cyclopentene ring, making it susceptible to polymerization.[2] This process involves the opening of the double bond to form long polymer chains, which can be initiated by heat, light, or the presence of radical species.[3][4]
Q2: What are the visible signs of polymerization?
A2: The polymerization of this compound, which is typically a clear, colorless to slightly yellow liquid, can be identified by several observable changes.[1] These include:
-
An increase in viscosity, with the liquid becoming thicker or syrupy.
-
The formation of a solid or gel-like substance in the container.
-
The generation of heat, as polymerization is often an exothermic process.
-
A change in the appearance from clear to hazy or opaque.
Q3: What is a polymerization inhibitor and why is it necessary?
A3: A polymerization inhibitor is a chemical substance added to monomers to prevent spontaneous polymerization during storage and transportation.[5][6] These compounds work by reacting with and deactivating free radicals, which are the initiators of the polymerization chain reaction.[] For olefinic monomers like this compound, the addition of an inhibitor is crucial for maintaining its chemical integrity and preventing the formation of unwanted polymers.[5]
Q4: Can I use this compound that has started to polymerize?
A4: It is strongly advised not to use this compound that shows signs of polymerization. The presence of polymers can significantly affect the stoichiometry of your reactions, leading to impure products and inconsistent results. In some cases, it may be possible to purify the remaining monomer by distillation, but this should be done with extreme caution due to the potential for runaway polymerization at elevated temperatures.
II. Troubleshooting Guide: Preventing Unwanted Polymerization
This guide provides a structured approach to troubleshooting common issues related to the storage and handling of this compound.
Problem 1: The product has become viscous or solidified during storage.
-
Probable Cause: This is a clear indication that polymerization has occurred. The most likely triggers are:
-
Inhibitor Depletion: The inhibitor has been consumed over time, leaving the monomer unprotected.
-
Improper Storage Conditions: Exposure to elevated temperatures, direct sunlight, or sources of ignition can initiate polymerization.[8][9]
-
Contamination: The presence of impurities, such as peroxides or metal ions, can act as polymerization initiators.
-
-
Recommended Solutions:
-
Verify Storage Conditions: Ensure the product is stored in a cool, dry, and well-ventilated area, away from heat and light.[9] The recommended storage temperature is often refrigerated (+4°C).[1]
-
Check Inhibitor Levels: If you have the analytical capability, monitor the inhibitor concentration periodically. If it falls below the recommended level, a fresh amount of the appropriate inhibitor should be added.
-
Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can generate radical initiators.[3]
-
Material Disposal: If the product has significantly polymerized, it should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat the container, as this could lead to a dangerous pressure buildup.[8]
-
Problem 2: The product appears cloudy or hazy but is still liquid.
-
Probable Cause: This could be the initial stage of polymerization, where small, insoluble polymer particles are forming. It could also be due to the presence of moisture.
-
Recommended Solutions:
-
Moisture Test: Perform a simple test to check for water contamination.
-
Filter if Necessary: If the haziness is due to particulates, you may be able to filter the liquid monomer. However, this does not address the underlying cause.
-
Re-evaluate Storage: Review your storage practices to ensure the container is tightly sealed to prevent moisture ingress.[10]
-
III. Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, adhere to the following protocols.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (+4°C) | Reduces the rate of potential polymerization reactions.[1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and the formation of radical initiators.[3] |
| Container | Tightly sealed, amber glass or other non-reactive material | Protects from light and prevents contamination and moisture ingress.[9][11] |
| Inhibitor | Present at recommended concentration | Scavenges free radicals to prevent the onset of polymerization.[5] |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources | Minimizes exposure to external polymerization triggers.[9] |
Experimental Workflow: Inhibitor Check and Replenishment
This protocol outlines a general procedure for ensuring adequate inhibitor levels.
-
Safety First: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][12]
-
Sample Collection: Under an inert atmosphere if possible, carefully extract a small, representative sample from your storage container.
-
Analytical Check: Use an appropriate analytical technique (e.g., HPLC, GC) to determine the concentration of the inhibitor. Compare this to the manufacturer's specifications.
-
Inhibitor Replenishment (if necessary): If the inhibitor concentration is low, calculate the amount of fresh inhibitor needed to return to the recommended level. Carefully add the solid or a concentrated stock solution of the inhibitor to the bulk material and mix gently.
-
Reseal and Store: Tightly reseal the container, purge with an inert gas, and return it to the recommended storage conditions.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for addressing potential polymerization issues.
Caption: Troubleshooting workflow for this compound polymerization.
IV. Common Polymerization Inhibitors
A variety of inhibitors can be used to stabilize olefinic monomers. The choice of inhibitor depends on the specific application and the required purity of the monomer.
| Inhibitor | Chemical Class | Typical Concentration | Notes |
| Hydroquinone | Phenolic | 100-1000 ppm | Effective but may need to be removed before some polymerization reactions.[3][5] |
| p-Benzoquinone | Quinone | 100-500 ppm | A common and effective inhibitor for many vinyl monomers.[13] |
| Phenothiazine | Aromatic Amine | 100-500 ppm | Often used for acrylates and methacrylates.[5] |
| TEMPO | Stable Radical | 50-200 ppm | Highly effective, but can be more expensive.[5] |
| 4-Hydroxy-TEMPO | Stable Radical | 50-200 ppm | Good inhibitory effect on a range of olefin monomers.[5] |
Note: The effectiveness of an inhibitor can be influenced by the presence of oxygen. Some inhibitors, like phenols and amines, show enhanced activity in the presence of oxygen.[]
V. Removal of Inhibitors
For many synthetic applications, the polymerization inhibitor must be removed prior to use. Common methods for inhibitor removal include:
-
Distillation: Since most inhibitors are less volatile than the monomer, distillation (often under reduced pressure) can be an effective purification method.[5]
-
Washing with Base: Phenolic inhibitors like hydroquinone can be removed by washing with an aqueous base solution (e.g., NaOH) to form a water-soluble salt.[5]
-
Acid Washing: Inorganic inhibitors can often be removed by washing with a dilute acid solution.[5]
-
Column Chromatography: Passing the monomer through a column of a suitable adsorbent (e.g., alumina) can also remove the inhibitor.
Always consult the technical data sheet for your specific product for the recommended inhibitor and its removal procedure.
VI. References
Sources
- 1. Cas 7686-77-3,this compound | lookchem [lookchem.com]
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- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. chembk.com [chembk.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
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- 19. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
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- 22. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale [mdpi.com]
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- 32. chem.libretexts.org [chem.libretexts.org]
reaction condition adjustments for 3-Cyclopentene-1-carboxylic acid stability
Technical Support Center: 3-Cyclopentene-1-carboxylic acid
Welcome to the technical support resource for this compound (CAS 7686-77-3). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As an intermediate in the synthesis of pharmaceuticals like dolasetron mesylate, maintaining its structural integrity is paramount.[1][2] This document provides in-depth troubleshooting advice and protocols to address the primary stability challenge associated with this reagent: its propensity for isomerization and other degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The main stability concern is the acid- or base-catalyzed isomerization of the double bond from the β,γ-position (3-ene) to the more thermodynamically stable α,β-position (2-ene). This occurs because the 2-ene isomer's double bond is conjugated with the carboxylic acid's carbonyl group, creating a more stable electronic system. Under more forcing conditions, such as high heat or in the presence of radical initiators, polymerization can also occur.
Q2: What are the ideal long-term storage conditions?
Based on safety data sheets and physical properties, the recommended storage condition is in a refrigerator at +4°C.[1][3] The material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[4] It is also advisable to protect it from light.[4]
Q3: My starting material is a colorless to slightly yellow liquid. Is the yellow tint a sign of degradation?
A slight yellow tint is common and generally acceptable for use.[1][3] However, a significant change in color to dark yellow or brown, or an increase in viscosity, may indicate degradation, likely through isomerization or the formation of polymeric byproducts. It is recommended to verify the purity by GC or NMR if significant color change is observed.
Q4: Can I handle this material on the open bench?
For weighing and transferring, it can be handled briefly on the bench. However, given its sensitivity to air and its corrosive nature, prolonged exposure should be avoided.[4] All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere to ensure both the stability of the compound and the safety of the user.[4]
Troubleshooting Guide: Reaction Condition Adjustments
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low reaction yield with multiple unidentified spots on TLC/LC-MS.
-
Suspected Cause: Isomerization of this compound to its more stable 2-cyclopentene isomer during the reaction. This new isomer may react differently or not at all under your conditions, leading to a complex product mixture.
-
Underlying Mechanism: Protic acids, Lewis acids, or bases (even trace amounts in your reagents or on glassware) can catalyze the migration of the double bond to a conjugated position. Heat accelerates this process.
-
Solutions:
-
Strict pH Control: Ensure your reaction medium is neutral if possible. If acidic or basic conditions are required for your transformation, consider running the reaction at a lower temperature to minimize the rate of isomerization.
-
Reagent Purity: Use freshly distilled solvents and high-purity reagents. Amines, for example, should be distilled and stored over molecular sieves.
-
Glassware Preparation: Acid or base traces on glassware can be problematic. Consider washing glassware with a dilute ammonia solution followed by a distilled water rinse for reactions sensitive to acid, or a dilute HCl wash for reactions sensitive to base, before oven-drying.
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Perform a temperature screen experiment (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance.
-
Issue 2: The reaction mixture becomes viscous or solidifies unexpectedly.
-
Suspected Cause: Polymerization of the cyclopentene ring.
-
Underlying Mechanism: The double bond in this compound can undergo radical or cationic polymerization. This can be initiated by trace impurities (like peroxides in ether solvents), exposure to air (oxygen), light, or strong Lewis acids.
-
Solutions:
-
Use Inhibitors: For reactions that require heating, especially during purification by distillation, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (ca. 100-200 ppm).
-
Degas Solvents: Use solvents that have been degassed via a freeze-pump-thaw cycle or by sparging with argon or nitrogen to remove dissolved oxygen.
-
Check for Peroxides: If using ether-based solvents (e.g., THF, diethyl ether), always test for and remove peroxides before use.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to exclude light, which can initiate radical pathways.
-
Issue 3: NMR analysis of the purified product shows a mixture of 3-ene and 2-ene isomers.
-
Suspected Cause: Isomerization occurred during the workup or purification steps.
-
Underlying Mechanism: Aqueous workups involving strong acids or bases, or purification via distillation at high temperatures, can provide the energy and catalytic conditions needed for isomerization.
-
Solutions:
-
Mild Aqueous Workup: Use dilute, buffered, or weak acids/bases for extraction (e.g., saturated sodium bicarbonate solution instead of 1M NaOH). Minimize contact time with the aqueous phase.
-
Optimize Purification:
-
Vacuum Distillation: Purify the compound by distillation under reduced pressure to lower the boiling point and minimize thermal stress. The boiling point is approximately 215 °C at atmospheric pressure.[1]
-
Flash Chromatography: If the compound is thermally sensitive, consider purification by flash column chromatography on silica gel. Use a non-polar solvent system and be mindful that silica is acidic and can cause isomerization if the compound is left on the column for too long. Neutralized silica or alumina may be alternatives.
-
-
Core Stability Pathways and Mitigation Strategy
The following diagram illustrates the primary degradation concerns and the corresponding preventative measures.
Caption: A decision tree for troubleshooting common experimental issues.
Technical Data Summary
The table below summarizes key physical and safety information for this compound.
| Property | Value | Source(s) |
| CAS Number | 7686-77-3 | [1][3][4] |
| Molecular Formula | C₆H₈O₂ | [1][5] |
| Molecular Weight | 112.13 g/mol | [1][5] |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 215 °C (lit.) | [1] |
| Density | 1.084 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.469 (lit.) | [1] |
| Storage Temperature | Refrigerator (+4°C) | [1][3] |
| Hazard Codes | Corrosive | [4] |
References
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Cas 7686-77-3, this compound - LookChem. LookChem.[Link]
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This compound CAS 7686-77-3. Home Sunshine Pharma.[Link]
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Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 32(11), 3600–3601. [Link]
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1 - SAFETY DATA SHEET. (2009). Alfa Aesar.[Link]
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This compound. Natural Micron Pharm Tech.[Link]
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This compound (7686-77-3). Chemchart.[Link]
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This compound - High purity. Georganics.[Link]
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Paquette, L. A., & Volz, W. E. (1976). Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry, 41(3), 543–545. [Link]
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Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. (2023). MDPI.[Link]
-
1-Cyclopentene-1-carboxylic acid. CAS Common Chemistry.[Link]
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This compound | C6H8O2 | CID 853756. PubChem - NIH.[Link]
- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
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common side reactions of 3-Cyclopentene-1-carboxylic acid and prevention
Welcome to the comprehensive technical support guide for 3-Cyclopentene-1-carboxylic acid (CAS 7686-77-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the storage and use of this versatile building block. This guide provides in-depth troubleshooting, preventative measures, and validated protocols to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals like dolasetron mesylate.[1] Its structure, featuring a reactive cyclopentene ring and a carboxylic acid functional group, offers significant synthetic utility but also predisposes it to several side reactions that can impact yield, purity, and reproducibility.[2] This guide will address the most common of these challenges: isomerization, polymerization, and side reactions during common transformations like esterification and amide coupling.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing impurities upon storage. What is happening and how can I prevent it?
A1: The primary modes of degradation during storage are isomerization and polymerization. To mitigate these, store the compound at a refrigerated temperature (2-8°C) in a tightly sealed, amber or opaque container to protect it from light.[3] For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to prevent oxidation- and moisture-induced side reactions.[3]
Q2: I am observing the formation of isomeric impurities in my reaction mixture. What are these and how can I minimize them?
A2: The double bond in this compound can migrate to form the more thermodynamically stable conjugated isomers, 2-Cyclopentene-1-carboxylic acid and 1-Cyclopentene-1-carboxylic acid. This isomerization can be catalyzed by acid or base, and also by heat. To prevent this, maintain neutral pH conditions where possible and avoid excessive heating. If your reaction requires acidic or basic conditions, consider running the reaction at the lowest effective temperature and for the minimum time necessary.
Q3: My reaction mixture has become viscous or has formed a solid precipitate. What is the likely cause?
A3: This is a strong indication of polymerization. The double bond in this compound can undergo polymerization, which can be initiated by heat, light, or the presence of acidic or basic impurities.[3] Lewis acids, in particular, can catalyze the polymerization of cyclopentene derivatives.[4]
Q4: Do I need to remove polymerization inhibitors from the commercial product before use?
A4: Commercially available this compound may contain polymerization inhibitors. These are often phenolic compounds like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[3] While beneficial for storage, these inhibitors can interfere with certain reactions. It is often necessary to remove them prior to use, for example, by an alkaline wash. However, the inhibitor-free compound is highly susceptible to polymerization and should be used immediately.[3]
Troubleshooting Guides
Issue 1: Isomerization of the Double Bond
Symptoms:
-
Appearance of new peaks in NMR or LC-MS analysis corresponding to the mass of the starting material but with different retention times.
-
Inconsistent reaction outcomes and yields.
Causality: The terminal double bond in the 3-position is kinetically favored during some synthetic routes but can isomerize to the more thermodynamically stable conjugated 2- and 1-positions under thermal, acidic, or basic stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomerization.
Issue 2: Unwanted Polymerization
Symptoms:
-
Formation of an insoluble solid or a highly viscous oil in the reaction mixture.
-
Significant loss of starting material with no corresponding increase in the desired product.
-
Broad, unresolved humps in the NMR baseline.
Causality: The strained double bond of the cyclopentene ring is susceptible to both radical and cationic polymerization. This can be initiated by heat, light, residual peroxides in solvents, or the presence of strong acids (especially Lewis acids).
Prevention Strategies:
| Strategy | Rationale |
| Use Freshly Purified Solvents | Ethereal solvents can form explosive peroxides which can initiate radical polymerization. Always use freshly distilled or inhibitor-free solvents. |
| Protect from Light | Wrap the reaction flask in aluminum foil to prevent photo-initiated polymerization. |
| Maintain Low Temperatures | If the reaction conditions permit, running the reaction at lower temperatures can significantly reduce the rate of polymerization. |
| Add a Radical Inhibitor | For reactions that are not sensitive to them, a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine can be added. |
| Avoid Strong Lewis Acids | If a Lewis acid is required, use the mildest one possible at the lowest effective concentration.[4] |
Issue 3: Side Reactions in Amide Coupling
Symptoms:
-
Low yield of the desired amide.
-
Formation of byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC).[5]
-
Epimerization at the alpha-carbon if the amine is a chiral amino acid ester.
Troubleshooting and Prevention:
| Problem | Cause | Prevention |
| Low Yield | Incomplete activation of the carboxylic acid; protonation of the amine by the carboxylic acid. | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the proton from the carboxylic acid.[6] |
| Coupling Reagent Byproducts | Inherent to the reagent used. | Use a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to allow for easy removal of the urea byproduct with an aqueous wash.[5] |
| Epimerization | Formation of an oxazolone intermediate. | Use additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure. Running the reaction at a lower temperature can also help.[6] |
Issue 4: Side Reactions in Esterification
Symptoms:
-
Incomplete conversion to the ester.
-
Formation of byproducts from dehydrating agents.
Troubleshooting and Prevention:
| Problem | Cause | Prevention |
| Incomplete Conversion (Fischer Esterification) | The reaction is an equilibrium between reactants and products.[7] | Use a large excess of the alcohol and remove water as it is formed, for example, with a Dean-Stark apparatus.[7] |
| Byproduct Formation (DCC/DMAP) | The dicyclohexylurea (DCU) byproduct can be difficult to remove. | Consider alternative methods like using di-tert-butyl dicarbonate ((Boc)2O) with a catalytic amount of DMAP, where the byproducts (tBuOH and CO2) are volatile.[8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Side Reactions using HATU
This protocol is designed to minimize epimerization and improve yield by pre-activating the carboxylic acid.
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Prevention of Polymerization During Storage
For long-term storage or for handling larger quantities, the addition of a polymerization inhibitor is recommended.
-
Obtain high-purity this compound.
-
Add a suitable polymerization inhibitor. Common choices for unsaturated compounds include:
-
4-Methoxyphenol (MEHQ) at a concentration of 50-200 ppm.
-
Hydroquinone (HQ) at a concentration of 100-500 ppm.
-
Note: Phenolic inhibitors like MEHQ and HQ require the presence of oxygen to be effective.[3]
-
-
Store the stabilized acid in a tightly sealed, amber glass bottle at 2-8°C.
-
Before use in a reaction, the inhibitor may need to be removed. This can be achieved by washing a solution of the acid in an organic solvent (e.g., diethyl ether) with a dilute aqueous NaOH solution, followed by re-acidification and extraction. The inhibitor-free acid should be used immediately.[3]
Visualization of Key Concepts
Logical Relationship for Side Reaction Prevention
Caption: Key strategies for preventing side reactions.
References
- S. D. Bergman, F. D. Toste, Chem. Commun., 2011, 47, 8539-8551.
- Google Patents, Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p, .
-
American Pharmaceutical Review, Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination, [Link].
- N. K. Pandit, J. M. Strykowski, J. Pharm. Sci., 1989, 78, 767-770.
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Georganics, this compound - High purity | EN, [Link].
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Chemchart, this compound (7686-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents, [Link].
- Z. Liu, et al., Chem. Sci., 2024, 15, 247-253.
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Growing Science, Process optimization for acid-amine coupling: a catalytic approach, [Link].
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The Royal Society of Chemistry, Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products, [Link].
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Master Organic Chemistry, The Diels-Alder Reaction, [Link].
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SciSpace, Asymmetric isomerization of allylic compounds and the mechanism, [Link].
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IChemE, The control of runaway polymerisation reactions by inhibition techniques, [Link].
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Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, [Link].
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Natural Micron Pharm Tech, this compound, [Link].
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ResearchGate, Approaches to the isomerization of allylic alcohols, [Link].
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ResearchGate, A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate, [Link].
-
New Journal of Chemistry, Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis, [Link].
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Chemical Science, Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals, [Link].
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Fisher Scientific, this compound 97.0+%, TCI America™, [Link].
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Chemistry LibreTexts, 14.5: Characteristics of the Diels-Alder Reaction, [Link].
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Master Organic Chemistry, Cyclic Dienes and Dienophiles in the Diels-Alder Reaction, [Link].
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Master Organic Chemistry, Diels-Alder Reaction: Kinetic and Thermodynamic Control, [Link].
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MDPI, Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters, [Link].
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Chemical Science, Nitrilation of carboxylic acids by PIII/PV-catalysis, [Link].
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PubMed, Lewis Acid Triggered Vinylcyclopropane-Cyclopentene Rearrangement, [Link].
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Technical Support Center: Analysis of 3-Cyclopentene-1-carboxylic Acid
Welcome to the technical support center for the analysis of 3-Cyclopentene-1-carboxylic acid (CPCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this versatile intermediate. The information provided herein is curated to offer practical, field-proven insights to ensure the accuracy and reliability of your experimental results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic and spectroscopic analysis of this compound.
Gas Chromatography (GC) Analysis
Q1: Why are my this compound peaks tailing in my gas chromatogram?
Peak tailing for carboxylic acids like CPCA is a frequent challenge in gas chromatography. This phenomenon is primarily due to the high polarity and low volatility of the compound.[1] The acidic proton of the carboxyl group can form strong hydrogen bonds with active sites, such as free silanol groups (-Si-OH), on the surfaces of the injector liner, column packing material, and connecting tubing.[1] These secondary interactions delay the elution of some analyte molecules, leading to an asymmetrical peak shape.[1]
Troubleshooting Steps:
-
Initial System Checks: If you previously had good chromatography and are now experiencing peak tailing, start with these basic checks:
-
Contaminated Injector Liner: Replace the injector liner with a new, deactivated one. If the liner was the source of active sites, you should see a restoration of symmetrical peaks.[1]
-
Worn or Coring Septum: Replace the injection port septum to prevent sample adsorption onto septum particles in the liner and to ensure a proper seal.
-
Improper Column Installation: Re-install the column, ensuring it is cut correctly and inserted to the proper depth in the injector.
-
-
Method Optimization:
-
Derivatization: This is the most effective solution. Chemically modify the carboxylic acid into a less polar and more volatile ester or silyl derivative.[1][2] This minimizes interactions with active sites, significantly improving peak symmetry.[1]
-
Temperature Optimization: Ensure your injector and oven temperatures are optimized for efficient sample transfer and focusing, which leads to sharper peaks.[1]
-
Sample Concentration: If you are injecting a highly concentrated sample, it can overload the stationary phase. Dilute your sample and re-inject. If the peak shape improves, the column was overloaded.[1]
-
Q2: What is derivatization and why is it highly recommended for the GC analysis of this compound?
Derivatization is the process of chemically modifying an analyte to change its physicochemical properties for analysis.[1] For carboxylic acids in GC, this is a critical step to enhance their volatility and thermal stability.[3] The process converts the polar carboxylic acid group into a less polar ester or silyl derivative, which reduces interactions with active sites in the GC system and leads to improved peak shape and sensitivity.[1][3]
Experimental Protocol: Silylation of this compound for GC Analysis
This protocol describes a common derivatization procedure using a silylating agent.
Materials:
-
Dried sample extract of this compound
-
2 mL reaction vial
-
Silylating agent mixture (e.g., BSTFA + 1% TMCS)
-
Pyridine or acetonitrile
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Place the dried sample extract into a 2 mL reaction vial.
-
Add 50 µL of the silylating agent mixture.[1]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.[1]
-
Tightly cap the vial and briefly vortex to mix.
-
Heat the vial at 60-70 °C for 30-60 minutes to ensure the reaction is complete.[1]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I'm observing peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes and solutions?
Peak tailing in HPLC for acidic compounds like CPCA is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, causing tailing.[4][5] | Use an end-capped column or a column with a polar-embedded phase to shield these active sites.[4] Operating at a lower pH (e.g., pH < 3) can also suppress the ionization of silanol groups, but be mindful of the column's pH stability.[5] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound (predicted around 4.62), the compound will exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[4][6] | Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa. For a carboxylic acid, this typically means using a mobile phase with a pH of 3 or lower to ensure it is fully protonated. |
| Extra-Column Effects | Excessive tubing length or internal diameter between the column and detector can cause band broadening and peak tailing.[7] | Use narrower internal diameter tubing (e.g., 0.005") and keep the length to a minimum.[4][7] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. The stationary phase can also degrade over time, especially with aggressive mobile phases.[8] | Use a guard column to protect the analytical column from contaminants.[8] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[7] |
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing in HPLC.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its analysis?
Understanding the properties of this compound is crucial for method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₈O₂ | Basic information for mass spectrometry.[9] |
| Molecular Weight | 112.13 g/mol | Used in calculations for concentration and mass spectrometry. |
| Boiling Point | 215 °C (lit.) | Important for setting GC inlet and oven temperatures.[6][10] |
| Density | 1.084 g/mL at 25 °C (lit.) | Useful for preparing standards by weight.[6][10] |
| Refractive Index | n20/D 1.469 (lit.) | Can be used for detection with a refractive index detector in HPLC.[6][10] |
| pKa | 4.62 ± 0.20 (Predicted) | Critical for selecting the appropriate mobile phase pH in HPLC to ensure good peak shape.[6] |
Q2: Are there any stability concerns with this compound during analysis?
While generally stable, prolonged exposure to high temperatures in a GC inlet can potentially lead to decarboxylation or isomerization. Using the lowest effective temperatures and considering derivatization can mitigate these risks.[3] For HPLC, ensure the mobile phase is compatible and will not cause degradation. It is also noted to be air-sensitive and should be stored under an inert gas.[9]
Q3: What spectroscopic information is available for this compound?
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H and ¹³C NMR: NMR spectra are available and provide detailed structural information.[11][12][13] For instance, in the ¹³C NMR spectrum, characteristic peaks for the carboxylic acid carbon and the olefinic carbons can be observed.[14]
-
FTIR: The FTIR spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch of the cyclopentene ring.[11]
-
Mass Spectrometry: The exact mass is 112.052429494 Da.[11] This is useful for high-resolution mass spectrometry to confirm the elemental composition.
Q4: Can this compound be analyzed by techniques other than chromatography?
While GC and HPLC are the most common techniques, others can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) if an appropriate internal standard is used.
-
Titration: As a carboxylic acid, it can be quantified by acid-base titration.
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) could provide information on its thermal stability and decomposition profile.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853756, this compound. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12779737, 3-Methylcyclopent-1-ene-1-carboxylic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2007). Supplementary Data. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). This compound, 1-cyano-, ethyl ester. Retrieved from [Link]
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-8). Elsevier.
- Dugheri, S., et al. (2016). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 9(4), 657-666.
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Chemchart. (n.d.). This compound (7686-77-3). Retrieved from [Link]
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LookChem. (n.d.). Cas 7686-77-3,this compound. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 3-cyclopentene carboxylic acid. Retrieved from [Link]
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Georganics. (n.d.). This compound. Retrieved from [Link]
- Mutshek, A., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Liying, Z., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary.
-
Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95964, 1-Cyclopentene-1-carboxylic acid. Retrieved from [Link]
- Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 32(1), 254-255.
- Darko, E., & Thurbide, K. B. (n.d.).
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CAS Common Chemistry. (n.d.). 3-Hydroxy-1-cyclopentene-1-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Purification of Commercial 3-Cyclopentene-1-carboxylic Acid
Welcome to the Technical Support Center for the purification of commercial 3-Cyclopentene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important synthetic intermediate. Commercial grades of this compound, while often of high nominal purity (typically ~97%), can contain impurities that may interfere with sensitive downstream applications. This resource provides a logical framework for identifying potential impurities and selecting the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. A common industrial synthesis involves the reaction of cis-1,4-dichloro-2-butene with diethyl malonate, followed by hydrolysis and decarboxylation. Based on this, likely impurities include:
-
Unreacted Starting Materials: Residual cis-1,4-dichloro-2-butene and diethyl malonate.
-
Byproducts: The most notable byproduct from this synthesis is diethyl 2-vinylcyclopropane-1,1-dicarboxylate, which is formed as an undesirable side product.
-
Solvents: Residual solvents from the reaction and workup procedures.
-
Water: Moisture can be present in the final product.
-
Isomeric Impurities: Depending on the synthetic method, other isomers of cyclopentene carboxylic acid might be present in trace amounts.
Q2: My this compound is a yellow to brownish liquid. Is this normal?
A2: Pure this compound is typically a clear, colorless to slightly yellow liquid.[1] A more pronounced yellow or brownish color often indicates the presence of impurities, which could be colored byproducts from the synthesis or degradation products. Purification is recommended to remove these chromophoric impurities, especially for applications where color is a critical parameter.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your material:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum to a reference spectrum of the pure compound.[2][3][4]
-
Infrared (IR) Spectroscopy: While less quantitative, IR spectroscopy can confirm the presence of the carboxylic acid functional group and may reveal the presence of functional groups from impurities.[2]
-
Titration: Acid-base titration can be used to determine the overall acid content and provide an estimate of purity if the impurities are not acidic.
Q4: Can I use this compound directly from the supplier without further purification?
A4: For many applications, the purity of commercial-grade this compound may be sufficient. However, for sensitive applications such as in the synthesis of active pharmaceutical ingredients (APIs), where even trace impurities can affect the outcome, further purification is highly recommended.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides step-by-step solutions.
Problem 1: Removal of Neutral Impurities
Symptom: Your initial analysis (e.g., GC-MS or NMR) indicates the presence of non-acidic organic impurities, such as unreacted starting materials or byproducts like diethyl 2-vinylcyclopropane-1,1-dicarboxylate.
Solution: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral impurities.[5][6][7][8]
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). It is crucial to use a weak base to selectively deprotonate the carboxylic acid without reacting with less acidic protons.
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer, while the neutral impurities will remain in the organic layer.
-
Isolation of Impurities: Drain the organic layer and set it aside. You can wash the aqueous layer with fresh organic solvent to ensure complete removal of neutral impurities.
-
Regeneration of the Carboxylic Acid: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The protonated this compound will precipitate out or form an oily layer.
-
Final Extraction and Drying: Extract the purified carboxylic acid back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Problem 2: Separation of Impurities with Similar Boiling Points
Symptom: Your this compound is contaminated with impurities having boiling points close to its own (Boiling Point of this compound: 215 °C).[1]
Solution: Fractional Distillation Under Reduced Pressure
Distillation at atmospheric pressure may not be effective for separating compounds with close boiling points and can lead to decomposition of the desired product at high temperatures. Fractional distillation under reduced pressure lowers the boiling points of the components, allowing for a more efficient separation.[9]
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum.
-
Heating: Use a heating mantle with a stirrer to ensure even heating.
-
Distillation: Gradually reduce the pressure and slowly increase the temperature. Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound at the applied pressure should be collected separately. It is advisable to monitor the purity of the fractions by a suitable analytical method like GC.
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 215 |
| 20 | ~110-115 |
| 10 | ~95-100 |
| 1 | ~60-65 |
Note: These are estimated values and may vary depending on the efficiency of the vacuum system and the purity of the material.
Problem 3: Product is an Oil and Does Not Solidify for Recrystallization
Symptom: You are attempting to purify this compound by recrystallization, but it remains an oil even at low temperatures.
Solution: Recrystallization from a Suitable Solvent System
This compound is a liquid at room temperature, so direct recrystallization is not feasible. However, if you have solid impurities, you can attempt to crystallize them out of a solution of your product. More commonly, for liquid products, purification is achieved by other means like distillation or chromatography. If you are trying to crystallize a solid derivative, choosing the right solvent is key.
General Guidance for Recrystallization of Carboxylic Acids:
-
Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for carboxylic acids include water, ethanol, methanol, or mixtures like ethanol/water or acetone/water.[10]
-
Procedure: Dissolve the impure compound in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[11]
Purification Workflow
The following diagram illustrates a logical workflow for the purification of commercial this compound.
Caption: Decision workflow for purification of this compound.
Experimental Protocols
Detailed Protocol: Column Chromatography
For impurities that are difficult to remove by extraction or distillation, silica gel column chromatography can be an effective method. Since this compound is acidic, it may streak on a standard silica gel column. To mitigate this, a small amount of a volatile acid is often added to the eluent.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: A mixture of hexanes and ethyl acetate with 0.5-1% acetic acid. The exact ratio should be determined by thin-layer chromatography (TLC).
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
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- 11. Home Page [chem.ualberta.ca]
Technical Support Center: Catalyst Selection for 3-Cyclopentene-1-carboxylic Acid Reactions
Welcome to the technical support center for reactions involving 3-Cyclopentene-1-carboxylic acid (CPCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this versatile bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively during your experiments.
CPCA presents two primary sites for chemical transformation: the carbon-carbon double bond and the carboxylic acid moiety. The choice of catalyst is paramount as it dictates which functional group reacts and with what selectivity. This guide is structured around the key reaction classes for CPCA, offering direct answers to common challenges.
Section 1: Reactions at the C=C Double Bond - Selection and Troubleshooting
The reactivity of the cyclopentene ring is central to many synthetic strategies. The primary transformations are hydrogenation and epoxidation, each requiring a distinct catalytic approach.
Hydrogenation: Saturating the Cyclopentene Ring
Hydrogenation of the olefin in CPCA yields cyclopentanecarboxylic acid. While seemingly straightforward, catalyst choice can significantly impact reaction efficiency, time, and purity of the final product.
For general-purpose hydrogenation of the double bond in CPCA, Palladium on Carbon (Pd/C) is the industry-standard starting point.
-
Expertise & Experience: Pd/C offers an excellent balance of high activity, cost-effectiveness, and ease of handling (heterogeneous, simple filtration to remove). It is typically robust enough to reduce the alkene without aggressively attacking the carboxylic acid group under standard conditions (room temperature, 1-4 atm H₂). Platinum-based catalysts like Pt/C or PtO₂ (Adam's catalyst) are generally more active and can be used if the reaction with Pd/C is sluggish, but they also carry a higher risk of reducing the carboxylic acid, especially at elevated temperatures and pressures.[1][2]
Issue: My hydrogenation reaction is stalled or incomplete.
This is one of the most common issues encountered. The root cause often lies in catalyst activity or the reaction environment.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Catalyst Poisoning | The surface of heterogeneous catalysts is highly susceptible to deactivation by impurities. Sulfur-containing compounds (thiols, thioethers), residual halides, or even certain nitrogen-containing functional groups can irreversibly bind to the palladium active sites, blocking them from the substrate.[1][2] | 1. Purify the Substrate: Ensure your starting CPCA is free from potential poisons. Recrystallization or column chromatography may be necessary. 2. Increase Catalyst Loading: If trace impurities are suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue. 3. Switch Catalyst: In severe cases, try a different catalyst that may be more resistant to the specific poison. |
| Inactive Catalyst | Palladium on carbon catalysts can lose activity over time, especially if stored improperly (exposure to air/moisture). A "new" bottle that has been on the shelf for years may be partially or fully deactivated. | 1. Use a Fresh Bottle: Always test a new or suspect batch of catalyst on a known, reliable substrate first. 2. Try a More Active Catalyst: Switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more active than Pd/C and can succeed where Pd/C fails.[1][2] |
| Insufficient H₂ Mass Transfer | For the reaction to proceed, three phases must interact: the solid catalyst, the liquid solution (substrate in solvent), and the gaseous hydrogen. If this interaction is poor, the reaction will be slow or will appear stalled. | 1. Increase Agitation: Ensure vigorous stirring to keep the catalyst suspended and maximize the gas-liquid surface area.[3] 2. Improve H₂ Delivery: Ensure the system is properly purged of air. For atmospheric pressure reactions, a "balloon" of H₂ is common, but ensure it remains inflated. For stubborn reactions, moving to a dedicated high-pressure vessel (e.g., a Parr shaker) is the most reliable solution.[1][2] |
| Poor Solvent Choice | The solvent must fully dissolve the substrate while not interfering with the catalyst. Protic polar solvents like methanol or ethanol are standard for hydrogenations.[1] Using a solvent in which the starting material or product is poorly soluble can cause it to precipitate onto the catalyst surface, halting the reaction. | 1. Confirm Solubility: Check the solubility of both your starting material and expected product in the chosen solvent. 2. Switch Solvents: If solubility is an issue, consider alternatives like ethyl acetate or THF. Acetic acid can also be an excellent solvent that can sometimes accelerate the reaction.[2] |
-
System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 10 mmol).
-
Dissolution: Add 20 mL of methanol and stir until the solid is completely dissolved.
-
Inerting: Seal the flask with a rubber septum. Carefully flush the flask with nitrogen or argon gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.[3]
-
Catalyst Addition: Briefly remove the septum and add 10% Pd/C (e.g., ~60 mg, ~0.05 mmol Pd) to the flask in one portion. Reseal the flask immediately. Safety Note: Pd/C can be pyrophoric. Do not add it to a dry flask and always handle it in a well-ventilated area.
-
Hydrogenation: Purge the flask by evacuating and refilling with hydrogen gas (H₂) three times. Finally, leave the flask under a positive pressure of H₂ (e.g., supplied by a balloon).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or by observing H₂ uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen again to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3] Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield cyclopentanecarboxylic acid.
Epoxidation: Forming the Oxirane Ring
Epoxidation of the double bond creates a reactive three-membered ether ring, a valuable synthetic intermediate. The main challenge in the epoxidation of CPCA is preventing the subsequent acid-catalyzed ring-opening of the newly formed epoxide.
The key is to select a reagent system that operates under non-acidic or buffered conditions.
-
Expertise & Experience: While traditional peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for epoxidation, the reaction releases a carboxylic acid byproduct (m-chlorobenzoic acid).[4] For an acid-sensitive substrate like CPCA, this byproduct can catalyze the ring-opening of the desired epoxide to form an unwanted diol.[5] Therefore, a buffered system is highly recommended. Adding a mild base like sodium bicarbonate (NaHCO₃) or using a buffered epoxidation agent like magnesium monoperoxyphthalate (MMPP) can neutralize the acidic byproduct as it forms, protecting the epoxide product.
Issue: My primary product is a diol, not the desired epoxide.
This indicates that the epoxide is forming but then undergoing a subsequent ring-opening reaction.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Acidic Conditions | Epoxide rings are highly strained and susceptible to nucleophilic attack, a reaction that is strongly catalyzed by acid. The carboxylic acid group on the CPCA molecule itself, or acidic byproducts from the oxidant (e.g., m-CPBA), can protonate the epoxide oxygen, activating it for ring-opening by water or another nucleophile.[5] | 1. Buffer the Reaction: Add 2-3 equivalents of a mild inorganic base like NaHCO₃ or K₂CO₃ to the reaction mixture. This will neutralize any acid present or generated. 2. Use a Buffered Reagent: Employ a reagent like MMPP which is inherently less acidic. |
| Presence of Water | Water is a common nucleophile for epoxide ring-opening. If the reaction solvent is not anhydrous or if water is introduced during work-up while conditions are still acidic, diol formation will be significant. | 1. Use Anhydrous Solvents: Ensure solvents like dichloromethane (DCM) or chloroform are properly dried before use. 2. Quench Carefully: During work-up, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate solution) under basic or neutral pH conditions. |
| High Temperature | The ring-opening reaction has a higher activation energy than the epoxidation itself. Running the reaction at elevated temperatures can disproportionately accelerate the undesired decomposition pathway. | 1. Maintain Low Temperature: Perform the reaction at 0 °C or even lower if stability of the epoxide is a major concern. Add the oxidant slowly to control any exotherm. |
This diagram illustrates the critical choice: the desired epoxidation pathway versus the undesired acid-catalyzed hydrolysis pathway.
Caption: Reaction pathways for this compound.
Section 2: Reactions at the Carboxylic Acid Group
The carboxylic acid functional group is a cornerstone of organic synthesis, most commonly undergoing esterification.
Esterification
Converting the carboxylic acid to an ester can be crucial for modifying solubility, reactivity, or for use in polymerization.
There are two primary, highly reliable methods depending on the scale and sensitivity of other functional groups (though in this case, the alkene is robust).
-
Fischer Esterification (Acid Catalysis): This is a classic, cost-effective method involving heating the carboxylic acid in an excess of the alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., H₂SO₄ or p-TsOH).[6] Its main drawback is that it's an equilibrium process. To achieve high yields, one must either use a vast excess of the alcohol or actively remove the water byproduct, for example, with a Dean-Stark apparatus.[7]
-
DCC/DMAP Coupling: For smaller-scale or more delicate applications, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly efficient.[8] This method is not driven by equilibrium and typically proceeds to completion at room temperature, but it is more expensive and generates a dicyclohexylurea (DCU) byproduct that must be filtered off.
Caption: Choosing an esterification method based on scale and cost.
Section 3: Advanced Topics - Ring-Opening Metathesis Polymerization (ROMP)
The esterified version of CPCA is an excellent monomer for ROMP, a powerful technique for creating functional polymers.
ROMP is exceptionally sensitive to impurities. The success of the polymerization hinges on the purity of the monomer and the integrity of the catalyst.
-
Expertise & Experience: Ruthenium-based catalysts, such as Grubbs' catalysts (G1, G2, G3), are the standard for this type of polymerization.[8] These catalysts are intolerant of oxygen, water, and certain polar functional groups not intended to be part of the reaction. Inconsistent results (e.g., variable molecular weights, high dispersity, or failed reactions) almost always trace back to insufficient purification of the monomer or solvent, or exposure of the catalyst to air. Standard Schlenk line or glovebox techniques are mandatory for reproducible results.[8]
Issue: Polymerization fails to initiate or results in low molecular weight polymer.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Catalyst Deactivation | Grubbs' catalysts are sensitive to air and moisture. Weighing the catalyst in the open air, even for a short time, can lead to significant deactivation. | 1. Use Inert Atmosphere: Handle the catalyst exclusively in a glovebox or under a positive pressure of inert gas (argon or nitrogen). 2. Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly stored container. |
| Monomer/Solvent Impurities | Water, oxygen, or other protic impurities in the monomer or solvent can react with and destroy the catalyst before polymerization can proceed effectively. | 1. Rigorous Purification: Distill the monomer from a drying agent (e.g., CaH₂). Purge solvents using a solvent purification system or by distillation under an inert atmosphere.[8] 2. Degas Thoroughly: Subject the final reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen before adding the catalyst. |
| Incorrect Catalyst/Initiator Ratio | The ratio of monomer to catalyst (or initiator) is the primary determinant of the target molecular weight. An error in this ratio will lead to polymers of the wrong size. | 1. Precise Measurement: Weigh the catalyst and monomer carefully. Prepare stock solutions of the catalyst in an inert atmosphere to allow for accurate addition of small quantities. |
References
-
Gooßen, L. J., Rodríguez, N., & Gooßen, K. (2008). Carboxylic acids as substrates in homogeneous catalysis. Angewandte Chemie International Edition, 47(17), 3100–3120. [Link]
-
Hincapie, B., Valange, S., Barrault, J., & Goursaud, F. (2017). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Adsorption Science & Technology, 36(1-2), 1-17. [Link]
-
Li, Y., et al. (2017). Supplementary Information for: Ring-opening metathesis polymerization of ester-functionalized cyclopentene derivatives for constructing main-chain-functionalized polymers. The Royal Society of Chemistry. [Link]
-
Reusch, W. (n.d.). Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Various Authors. (2022, January 21). Hydrogenation reaction tips and tricks. Reddit. [Link]
-
Various Authors. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]
-
Kumar, R. (2021, August 14). What are the structure of the product when cyclopentene react with peroxy acid? Quora. [Link]
-
Organic Chemistry. (2019, July 29). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
Sources
Technical Support Center: Effect of Temperature on 3-Cyclopentene-1-carboxylic Acid Reaction Kinetics
A Foreword from the Senior Application Scientist:
Welcome to the technical support center. In my years of experience, I've seen that mastering the influence of temperature on reaction kinetics is not just about achieving a desired outcome; it's about understanding the 'why' behind the 'how'. For a molecule like 3-Cyclopentene-1-carboxylic acid, with its dual functionality of a carboxylic acid and a reactive double bond, temperature is a critical lever that can dictate reaction pathways, yields, and the emergence of undesirable byproducts.
This guide is structured to move from foundational knowledge to practical, hands-on troubleshooting. We will explore the causal relationships between temperature, reaction rates, and potential side reactions. The protocols herein are designed to be self-validating, providing you with the tools to not only execute experiments but also to diagnose and resolve the inevitable challenges that arise in research and development.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles governing the kinetic studies of this compound.
Q1: What are the primary physical properties of this compound that I should consider for kinetic experiments?
Understanding the physical properties is paramount for experimental design, especially when working with varying temperatures. Key properties are summarized below.
| Property | Value | Significance for Kinetic Studies | Source |
| Molecular Weight | 112.13 g/mol | Essential for calculating molar concentrations. | [1] |
| Boiling Point | 215 °C (lit.) | Defines the upper-temperature limit for experiments at atmospheric pressure to avoid phase change. | [2][3] |
| Density | 1.084 g/mL at 25 °C (lit.) | Necessary for accurate volume-to-mass conversions. | [2][3] |
| Safety Profile | Corrosive; Causes severe skin burns and eye damage. | Dictates handling procedures and safety precautions (e.g., use in a fume hood, appropriate PPE).[4] | [4] |
| Stability | Stable under normal conditions. | Provides confidence in the material's integrity at baseline temperatures, but thermal stability at elevated temperatures must be experimentally determined.[4] | [4] |
Q2: Which common reactions of this compound are most sensitive to temperature changes?
Temperature is a critical parameter in several key reactions involving this molecule:
-
Esterification: This is a classic, reversible reaction of the carboxylic acid group.[5][6] Temperature significantly accelerates the rate of this reaction but also influences the position of the equilibrium. The Fischer-Speier esterification, for example, is an equilibrium-controlled process where temperature affects both the forward and reverse reaction rates.[5][7]
-
Polymerization: The cyclopentene ring contains a double bond susceptible to polymerization. This can occur either through ring-opening metathesis or by addition polymerization across the double bond.[8] Temperature can initiate polymerization or increase its rate, often as an undesired side reaction during experiments focused on the carboxylic acid moiety. Studies on the parent molecule, cyclopentene, show that polymerization rates are highly dependent on temperature.[8][9]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation or other fragmentation reactions. Studies on analogous compounds like cyclopentane carboxylic acid have shown decomposition pathways at temperatures in the 180–220°C range.[10]
Q3: How does the Arrhenius equation relate temperature to reaction kinetics?
The Arrhenius equation is the fundamental model describing the relationship between temperature and the reaction rate constant, k:
k = A e(-Ea/RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor, related to the frequency of collisions.
-
Ea is the activation energy, the minimum energy required for a reaction to occur.
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
In essence, this equation mathematically demonstrates that increasing the temperature (T) exponentially increases the reaction rate constant (k), provided the activation energy (Ea) is positive. This is because a higher temperature results in a greater fraction of molecules possessing the necessary activation energy to react upon collision.
Section 2: Experimental Guides & Protocols
This section provides actionable methodologies for designing and executing robust kinetic studies.
Guide 1: Designing a Kinetic Study for an Esterification Reaction
This protocol outlines the steps to determine the rate constant and activation energy for the esterification of this compound with an alcohol (e.g., methanol) under acidic catalysis.
Experimental Protocol: Kinetic Analysis of Esterification
-
Reactor Setup:
-
Use a jacketed glass reactor connected to a circulating thermal bath for precise temperature control (±0.1 °C).
-
Equip the reactor with a magnetic stirrer, a reflux condenser (to prevent loss of volatile reactants), and a temperature probe.
-
Ensure all glassware is oven-dried to eliminate water, which can interfere with esterification.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen alcohol (e.g., 1.0 M).
-
Prepare a stock solution of the acid catalyst (e.g., 0.1 M H₂SO₄) in the same alcohol.
-
-
Reaction Execution (Isothermal Run):
-
Set the thermal bath to the desired temperature (e.g., 50 °C). Allow the solvent (alcohol) in the reactor to equilibrate.
-
Initiate the reaction by adding a known volume of the this compound stock solution, followed by the catalyst. The addition of the catalyst is considered t=0.
-
Immediately withdraw the first sample (t=0) using a syringe and quench it by diluting it in a known volume of a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Withdraw subsequent samples at timed intervals (e.g., 5, 10, 20, 40, 60, 90 minutes). The frequency should be higher at the beginning of the reaction. For guidance on selecting time points, refer to established methodologies for kinetic assays.[11]
-
Repeat the entire experiment at different temperatures (e.g., 60 °C, 70 °C, 80 °C) to gather data for Arrhenius analysis.
-
-
Sample Analysis:
-
Analyze the quenched samples using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant (this compound) and/or the product (the corresponding ester).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Assuming pseudo-first-order kinetics (if the alcohol is in large excess), plot ln[Acid] vs. time. The slope of this line will be -kobs (the observed rate constant).
-
Use the Arrhenius equation in its linear form: ln(k) = ln(A) - Ea/R(1/T).
-
Plot ln(kobs) vs. 1/T (where T is in Kelvin). The slope of this "Arrhenius plot" is -Ea/R, and the y-intercept is ln(A). From this, you can calculate the activation energy (Ea).
-
Visualization: Workflow for Kinetic Analysis
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for determining reaction kinetics and activation energy.
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: Why is my esterification reaction stalling before reaching completion, even at high temperatures?
A: This is a classic symptom of chemical equilibrium. The Fischer esterification is a reversible reaction:
Acid + Alcohol ⇌ Ester + Water
Even if high temperature increases the reaction rate, it doesn't eliminate the reverse reaction (hydrolysis). To drive the reaction towards the product (ester), you must shift the equilibrium to the right.
Troubleshooting Steps:
-
Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent (like molecular sieves) to remove the water as it forms.
-
Use Excess Reactant: According to Le Châtelier's principle, using a large excess of the alcohol will push the equilibrium towards the products.
-
Check Catalyst Activity: Ensure your acid catalyst has not been neutralized or degraded.
Q: I'm observing a significant drop in yield and the formation of a viscous, insoluble material when running my reaction above 100 °C. What's happening?
A: This strongly suggests thermally-induced polymerization of the cyclopentene ring is occurring as a major side reaction.[8] The double bond in this compound can react with other molecules to form long polymer chains, which are often insoluble.
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct solution. Determine the lowest temperature at which the primary reaction occurs at an acceptable rate.
-
Introduce a Radical Inhibitor: If the polymerization is free-radical mediated (which is common), adding a small amount of an inhibitor like hydroquinone or BHT (butylated hydroxytoluene) can suppress this side reaction without significantly affecting an ionic reaction like acid-catalyzed esterification.
-
Limit Reaction Time: Extended reaction times, even at moderate temperatures, can lead to byproduct formation. Determine the point of maximum yield for your desired product and avoid unnecessarily long heating.
Q: My kinetic data is not reproducible between runs, even when I set the same temperature. Why?
A: Poor reproducibility is often traced back to subtle inconsistencies in experimental setup and execution.
Visualization: Troubleshooting Reproducibility Issues
Caption: Decision tree for troubleshooting poor kinetic data reproducibility.
Q: When analyzing my reaction samples by Gas Chromatography (GC), my this compound peak is broad and tails badly. How can I fix this?
A: This is a very common problem when analyzing polar, acidic compounds like carboxylic acids by GC.[12] The issue stems from strong interactions (hydrogen bonding) between the acidic proton of your analyte and any active sites (e.g., free silanol groups) in the GC system, particularly on the injector liner and the column itself. This causes some molecules to be retained longer, resulting in a tailing peak.[12]
Troubleshooting Protocol: Improving GC Peak Shape
-
System Check:
-
Replace Consumables: Start by replacing the injector liner with a new, deactivated one and replace the septum.[12] Old consumables can accumulate non-volatile residues that create active sites.
-
Column Maintenance: Clip 10-15 cm from the front of the column to remove any contaminated section. Ensure the column is installed correctly with a clean, square cut.[12]
-
-
Method Optimization:
-
Increase Injector Temperature: A higher injector temperature can help ensure the complete and rapid volatilization of the acid, minimizing interaction time in the injector.
-
Check for Overload: Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.[12]
-
-
Chemical Derivatization (Most Effective Solution):
-
Convert the polar carboxylic acid into a less polar, more volatile ester before injection. This eliminates the problematic acidic proton. A common method is silylation.[12]
-
Sample Silylation Protocol:
-
Pipette 100 µL of your quenched reaction sample into a 2 mL autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent like pyridine.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[12]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[12]
-
Cool to room temperature before placing the vial in the GC autosampler.
-
-
This derivatization process will yield sharp, symmetrical peaks, dramatically improving the accuracy and precision of your quantitative analysis.
-
References
-
Analyzing Kinetic Binding Data . Assay Guidance Manual - NCBI Bookshelf. [Link]
-
This compound | C6H8O2 | CID 853756 . PubChem - NIH. [Link]
-
Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene . ResearchGate. [Link]
-
Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications . PubMed. [Link]
-
This compound - High purity | EN . Georganics. [Link]
-
Gas Phase Polymerization of Cyclopentene at Ordinary Temperature . ResearchGate. [Link]
-
Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol . ResearchGate. [Link]
-
This compound 97.0+%, TCI America™ . Fisher Scientific. [Link]
-
The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols . ResearchGate. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . Indo American Journal of Pharmaceutical Research. [Link]
-
Chemical Kinetics 2023 . Scribd. [Link]
- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives . Pearson. [Link]
-
Kinetics: Temperature Effects . YouTube. [Link]
-
Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen . MDPI. [Link]
-
Carboxylic Acids and Their Derivatives Practice Problems . Chemistry Steps. [Link]
Sources
- 1. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7686-77-3 [chemicalbook.com]
- 3. 3-Cyclopentenecarboxylic acid 97 7686-77-3 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [iajpr.com]
- 7. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Cyclopentene-1-carboxylic Acid
Welcome to the technical support center for 3-Cyclopentene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role solvents play in the reactivity of this versatile synthetic intermediate.[1][2][3] Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring reproducibility. This document provides in-depth answers to common challenges, troubleshooting advice for experiments, and validated protocols.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding solvent selection for reactions involving this compound.
Q1: How does general solvent polarity impact the reaction rates of this compound?
A1: The influence of solvent polarity is fundamentally tied to the reaction mechanism. A solvent's primary role is to stabilize or destabilize the reactants, transition states, and products.[4] For this compound, the following principles apply:
-
Reactions with Polar Transition States: If the transition state of your reaction is more polar (i.e., has more charge separation) than the reactants, increasing the solvent polarity will stabilize this transition state more than the ground state, thereby accelerating the reaction rate.[5]
-
Reactions with Nonpolar Transition States: Conversely, if the reaction proceeds through a transition state that is less polar than the reactants, increasing solvent polarity may slow the reaction down.[5][6]
-
Cycloaddition Reactions: In the context of cycloadditions, which are relevant to the cyclopentene ring, the effect can be complex. While it is a general belief that polar solvents can stabilize zwitterionic intermediates and alter reaction mechanisms, computational studies on related systems have shown that polar solvents can sometimes increase the activation energy barrier.[7] The specific outcome is highly dependent on the dienophile and the precise structure of the transition state.
Q2: What is the specific role of protic vs. aprotic solvents?
A2: This distinction is critical due to the carboxylic acid functional group.
-
Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding. They can act as both hydrogen bond donors (HBD) and acceptors (HBA). This allows them to solvate the carboxylic acid group strongly. This strong solvation can sometimes hinder reactivity by overly stabilizing the ground state. However, in reactions like Fischer esterification, an alcohol solvent (e.g., methanol, ethanol) serves a dual role as a reactant and the medium, and its presence in excess drives the reaction equilibrium towards the ester product.[8][9]
-
Aprotic Solvents (e.g., THF, DCM, DMSO): These solvents cannot donate hydrogen bonds.
-
Polar Aprotic (DMSO, DMF): These are effective at solvating charged species and polar transition states without the complexities of hydrogen bonding with the reactant's hydroxyl group in the same way protic solvents do.
-
Nonpolar Aprotic (Toluene, Hexane): These are typically used when reactants are nonpolar or when a reaction proceeds through a nonpolar, concerted transition state.
-
Kinetic studies on similar unsaturated carboxylic acids reacting with diazodiphenylmethane have successfully used multi-parameter equations to correlate rate constants with solvent properties, including polarity (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β).[10][11] This underscores the importance of considering more than just the dielectric constant.
Q3: Can the choice of solvent alter my product distribution or stereoselectivity?
A3: Absolutely. This is one of the most powerful, and sometimes challenging, aspects of solvent effects. A solvent can fundamentally alter the course of a reaction by:
-
Changing the Reaction Mechanism: A classic example is a reaction that could proceed through either a concerted (nonpolar) or a stepwise (polar, zwitterionic) pathway. A polar solvent will preferentially stabilize the polar intermediates of the stepwise route, potentially making it the dominant mechanism and changing the product outcome.[7]
-
Altering Stereoselectivity: By selectively stabilizing one diastereomeric transition state over another, the solvent can directly influence the stereochemical outcome of the reaction.[7] Cossio et al. noted in studies of ketene-imine cycloadditions that solvent polarity can enhance the diastereomeric excess of the product.[7]
-
Direct Participation: Solvents like alcohols can act as nucleophiles, leading to unintended esterification byproducts if the carboxylic acid is activated under conditions not suitable for the desired reaction.[4]
Troubleshooting Guide: Solvent-Related Issues
When your reaction with this compound isn't performing as expected, consult this guide to diagnose and resolve potential solvent-related problems.
| Observed Problem | Potential Solvent-Related Cause | Recommended Action & Rationale |
| Slow or Stalled Reaction | 1. Solvent-Transition State Mismatch: The polarity of your solvent may be destabilizing the transition state relative to the reactants. 2. Reactant Over-Stabilization: Protic solvents might be too strongly hydrogen-bonded to the carboxylic acid, increasing the activation energy. 3. Poor Solubility: A key reactant or catalyst may not be sufficiently soluble at the reaction temperature. | 1. Screen Solvents: Test a range of solvents with varying properties (e.g., Toluene, THF, Acetonitrile, Methanol). This is the most reliable way to find an optimal medium. 2. Switch Solvent Type: If using a protic solvent, try a polar aprotic solvent like DMF or Acetonitrile to mitigate ground-state stabilization effects. 3. Verify Solubility: Confirm that all components are soluble. If not, consider a co-solvent system or a different solvent entirely. |
| Low Yield or Undesired Side Products | 1. Solvent Participation: The solvent may be reacting with your starting material or an intermediate (e.g., an alcohol forming an ester).[4] 2. Alternative Pathway Favored: The solvent may be stabilizing a transition state that leads to an undesired byproduct.[4] 3. Trace Water: Residual water in an aprotic solvent can hydrolyze sensitive reagents or intermediates. | 1. Use an "Innocent" Solvent: Select a solvent that is unreactive under your reaction conditions (e.g., THF or Dichloromethane instead of Ethanol). 2. Modify Polarity: Change to a solvent of significantly different polarity to disfavor the side reaction pathway.[7] 3. Use Anhydrous Solvent: Always use freshly dried, anhydrous-grade solvents for moisture-sensitive reactions. |
| Difficult Product Isolation | 1. Solvent Boiling Point: The solvent's boiling point is too high or too close to that of your product, making removal difficult.[1] 2. High Product Solubility: The product is highly soluble in the reaction solvent, leading to poor recovery during crystallization or extraction. | 1. Select Appropriate Boiling Point: Choose a solvent that can be easily removed under vacuum without co-distilling your product (e.g., Dichloromethane, bp 40 °C; Ethyl Acetate, bp 77 °C). 2. Plan for Workup: Use a reaction solvent from which the product can be easily precipitated or extracted. For example, after reacting in THF, you might add a nonpolar solvent like hexane to induce crystallization. |
Data Summary: Qualitative Solvent Effects
This table provides a general guide to selecting a starting solvent based on the presumed nature of your reaction's transition state (TS).
| Solvent Class | Representative Solvents | Dielectric Constant (ε) Range | Key Characteristics | Best Suited For Reactions With... |
| Nonpolar Aprotic | Hexane, Toluene, CCl₄ | 2 - 4 | Low polarity, cannot H-bond. | Nonpolar reactants, concerted TS (e.g., some Diels-Alder reactions). |
| Polar Aprotic | THF, Dichloromethane (DCM), Acetonitrile, DMSO | 5 - 47 | High polarity, cannot donate H-bonds. Stabilize charge separation. | Polar or charged intermediates/TS. |
| Polar Protic | Methanol, Ethanol, Water | 25 - 80 | High polarity, can donate and accept H-bonds. | Reactions where H-bonding can stabilize the TS or when the solvent is also a reactant (e.g., Fischer Esterification). |
Note: Dielectric constants are approximate values at 25°C.[6]
Visualizing Solvent Effects & Troubleshooting
The following diagrams illustrate key concepts for experimental design and problem-solving.
Caption: Solvent Stabilization of a Polar Transition State.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Experimental Protocol: Fischer Esterification of this compound
This protocol details a standard esterification where the alcohol serves as both reactant and solvent. This method leverages Le Châtelier's principle to drive the reaction to completion.
Objective: To synthesize Methyl 3-cyclopentene-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (serves as solvent, ~20-50 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (catalyst, ~0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Solvent/Reagent Addition: Add anhydrous methanol. The large excess serves as the solvent, maximizing the concentration of one of the reactants to push the equilibrium forward.[8]
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the concentrated sulfuric acid. The acid protonates the carbonyl oxygen, making the carboxylic acid more electrophilic and susceptible to nucleophilic attack by methanol.[9]
-
Reaction: Heat the mixture to reflux (approx. 65 °C for methanol). Monitor the reaction progress by TLC or GC-MS. The reaction is reversible, but the large excess of methanol solvent favors product formation.[8]
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted carboxylic acid.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). The choice of extraction solvent is important for efficient recovery of the less polar ester product.
-
Workup - Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The choice of a volatile extraction solvent is crucial for this step.
-
Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.
Causality Behind Choices:
-
Methanol as Solvent: Using the alcohol as the solvent is a classic strategy for Fischer esterification to drive the reversible reaction towards the product side.[8]
-
Acid Catalyst: Carboxylic acids are not reactive enough for direct nucleophilic attack by an alcohol. The acid catalyst is essential to activate the carbonyl group.[8][9]
-
Aqueous Workup: The bicarbonate wash is critical to remove the acid catalyst and the acidic starting material, simplifying purification.
This guide provides a foundational understanding of how to approach solvent selection for reactions involving this compound. We encourage you to use this information as a starting point for your own empirical optimization, as the ideal solvent is always specific to the unique combination of reactants, reagents, and desired outcomes of your experiment.
References
-
Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link]
-
The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols. Semantic Scholar. [Link]
-
This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. [Link]
-
Theoretical investigation of the cooperative effect of solvent: a case study. RSC Publishing. [Link]
-
Two-parameter Analysis of Solvent Effects on Selectivity in Chemical Reactions: Information of Polarity and Activation Volume at the Transition State in Organic and Enzymatic Reactions. Semantic Scholar. [Link]
-
This compound | C6H8O2 | CID 853756. PubChem - NIH. [Link]
-
The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols. ResearchGate. [Link]
-
Cas 7686-77-3,this compound. LookChem. [Link]
-
Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry - ACS Publications. [Link]
-
This compound - High purity | EN. Georganics. [Link]
-
This compound. Stenutz. [Link]
-
Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. ResearchGate. [Link]
-
21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
22.10 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Carboxylic Acid Derivative Reactions. YouTube. [Link]
-
1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964. PubChem. [Link]
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- 4. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
monitoring the progress of 3-Cyclopentene-1-carboxylic acid reactions by TLC
<-2> ## Technical Support Center: Monitoring 3-Cyclopentene-1-carboxylic Acid Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving this compound. As a versatile intermediate in pharmaceutical synthesis, precise reaction monitoring is critical for optimizing yields and ensuring purity.[1][2] This document moves beyond basic protocols to explain the underlying principles and troubleshoot common issues encountered in the lab.
I. Foundational Principles: Understanding the Analyte and Technique
This compound is a moderately polar molecule due to the presence of the carboxylic acid functional group.[3][4] This group dominates its chromatographic behavior on polar stationary phases like silica gel. The cyclopentene ring provides a nonpolar backbone, and the double bond can be a site for specific staining reactions.[2] Understanding this polarity is key to selecting an appropriate mobile phase and interpreting the resulting chromatogram.
TLC separates compounds based on the principle of differential partitioning between a stationary phase (e.g., silica gel on the plate) and a mobile phase (the eluent). Polar compounds, like our carboxylic acid, will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf.
II. Essential Protocols: Step-by-Step Guide
Protocol 1: Standard TLC Analysis of this compound
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Be careful not to scratch the silica layer.
-
Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
-
Sample Application (Spotting):
-
Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Using a capillary tube, carefully spot each sample onto its designated lane on the baseline. Keep the spots small and concentrated for better resolution.[5]
-
For the co-spot lane, apply both the starting material and the reaction mixture on the same spot. This is crucial for accurately identifying the starting material spot in the reaction lane.[6]
-
-
Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[5]
-
Cover the chamber with a lid or watch glass and allow it to become saturated with solvent vapors. This ensures a uniform mobile phase front.
-
Carefully place the TLC plate into the chamber and replace the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using one or more of the methods described in the "Visualization Techniques" section below. Circle the visible spots with a pencil.
-
-
Rf Calculation:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
III. Troubleshooting and FAQs
This section addresses common problems encountered when monitoring this compound reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound spot is streaking badly. What's causing this and how do I fix it?
A1: Streaking of carboxylic acids on silica TLC plates is a very common issue.[7] It's primarily caused by strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the silica gel surface.[8] This leads to a distribution of the analyte between its protonated and deprotonated forms, resulting in a streak rather than a tight spot.
-
Solution: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5][8][9] This suppresses the deprotonation of your carboxylic acid, ensuring it travels up the plate as a single, neutral species, leading to a much sharper spot.[9] Overloading the spot can also cause streaking, so ensure you are using a dilute sample.[7]
Q2: I can't see my spots after developing the plate. What should I do?
A2: this compound is not strongly UV-active, so it may not be visible under a standard UV lamp unless your plate has a fluorescent indicator (F254) and your compound quenches the fluorescence.[5][10]
-
Solution: Use a chemical stain for visualization. Several options are effective for carboxylic acids:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds with oxidizable functional groups, including the double bond in your molecule. It will appear as a yellow or white spot on a purple background.[11]
-
Bromocresol Green Stain: This is a specific indicator for acidic compounds.[10][12] Carboxylic acids will appear as yellow spots on a blue or green background.[12][13] This is highly recommended for specifically identifying your starting material.
-
Phosphomolybdic Acid (PMA) Stain: A versatile stain that works for a wide variety of organic compounds. After dipping and heating, compounds will appear as dark blue or green spots on a yellow-green background.[12][13]
-
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: Poor separation occurs when the polarity difference between your reactant and product is small.[6] For example, in an esterification reaction, the resulting ester will be less polar than the starting carboxylic acid, but the difference might be subtle depending on the alcohol used.
-
Solution: You need to adjust the polarity of your mobile phase.
-
If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).[5]
-
If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.[5]
-
Consider trying a different solvent system altogether. A switch from ethyl acetate/hexanes to dichloromethane/methanol might provide different selectivity.[14]
-
Q4: How do I monitor an amide coupling reaction? The amine starting material is also polar.
A4: This is a common challenge as both the starting carboxylic acid and the amine can be quite polar and may have low Rf values. The resulting amide product will generally be less polar than the carboxylic acid starting material.[15][16]
-
Solution:
-
Mobile Phase: You will likely need a more polar eluent than for a simple esterification. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).
-
Additives: As with the acid, amines can streak due to interactions with silica. Adding a small amount of a volatile base like triethylamine (Et₃N) can improve the spot shape of the amine.[16] However, this can cause the carboxylic acid to remain at the baseline. A better approach is to use a mobile phase with a small amount of acetic acid to ensure the carboxylic acid moves, while accepting that the amine may not run perfectly.
-
Visualization: Use a stain that visualizes all components. Potassium permanganate is a good choice. Ninhydrin stain can be used to specifically visualize the amine starting material.[16]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | 1. Sample is too concentrated (overloaded). 2. Carboxylic acid interacting with silica.[7] 3. Applied spot is too large. | 1. Dilute your sample solution before spotting.[5] 2. Add 0.5-2% acetic or formic acid to the mobile phase.[5][9] 3. Use a fine capillary and apply multiple small spots, allowing the solvent to dry in between. |
| Spots are at the Baseline (Rf ≈ 0) | 1. Mobile phase is not polar enough.[5] | 1. Increase the proportion of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture).[5] |
| Spots are at the Solvent Front (Rf ≈ 1) | 1. Mobile phase is too polar.[5] | 1. Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease ethyl acetate).[5] |
| Irregularly Shaped Spots (e.g., crescents) | 1. The silica layer was disturbed during spotting.[7] 2. The sample was dissolved in a very polar solvent.[7] | 1. Be gentle when spotting; do not gouge the plate. 2. Use a less polar, volatile solvent for sample preparation if possible. |
| Inconsistent Rf Values | 1. The developing chamber was not saturated with solvent vapor. 2. The mobile phase composition changed due to evaporation. | 1. Place filter paper in the chamber to aid saturation and keep the chamber covered. 2. Use a fresh mobile phase for each run and keep the chamber covered. |
IV. Visualizing Reaction Progress: A Logical Workflow
The following diagram illustrates the workflow for monitoring a typical reaction, such as an esterification of this compound.
Caption: Workflow for reaction monitoring using TLC.
Interpreting the TLC Plate for Common Reactions
-
Esterification: The product (ester) will be less polar than the starting carboxylic acid. Therefore, you should see a new spot appear with a higher Rf than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the reaction lane.[17][18][19]
-
Amide Coupling: The product (amide) will also be less polar than the starting carboxylic acid. Look for a new spot with a higher Rf than the acid. The amine starting material may have a different Rf, and its disappearance should also be monitored.[15][20]
-
Reduction of Carboxylic Acid (to alcohol): The resulting alcohol will likely be more polar than the starting acid, especially on silica gel. You would expect to see a new spot with a lower Rf value.
The diagram below illustrates the decision-making process for troubleshooting common TLC problems.
Caption: Troubleshooting logic for common TLC issues.
V. Data Summary: Mobile Phase Selection
The choice of eluent is critical for successful TLC. The following table provides starting points for developing a mobile phase for this compound and its derivatives. The ratios are suggestions and should be optimized for your specific reaction.
| Analyte Type | Suggested Mobile Phase System | Typical Starting Ratio (v/v) | Notes |
| Carboxylic Acid | Hexanes / Ethyl Acetate / Acetic Acid | 70 : 30 : 1 | The acetic acid is crucial to prevent streaking.[8][9] |
| Ester Product | Hexanes / Ethyl Acetate | 80 : 20 to 70 : 30 | The ester is less polar than the acid; less polar eluent is needed. |
| Amide Product | Dichloromethane / Methanol | 95 : 5 | More polar system needed compared to esterification. |
| Alcohol Product | Hexanes / Ethyl Acetate | 50 : 50 | Alcohols are polar; a more polar eluent is required. |
VI. References
Sources
- 1. Cas 7686-77-3,this compound | lookchem [lookchem.com]
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Technical Support Center: Addressing Moisture Sensitivity of 3-Cyclopentene-1-carboxylic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Cyclopentene-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks. Due to their inherent reactivity, these compounds are susceptible to moisture, which can significantly impact experimental outcomes. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you mitigate these challenges and ensure the integrity of your research.
The Challenge: Inherent Moisture Sensitivity
This compound is a valuable intermediate in organic synthesis.[1] Its derivatives—such as esters, amides, acid chlorides, and anhydrides—are even more widely used to construct complex molecules. However, the reactivity that makes these compounds useful also renders them vulnerable to hydrolysis.
All carboxylic acid derivatives can be converted back to their parent carboxylic acid through reaction with water.[2][3] This reaction, known as hydrolysis, proceeds via nucleophilic acyl substitution, where water attacks the electrophilic carbonyl carbon. The reactivity towards hydrolysis varies significantly among derivatives, with acid chlorides and anhydrides being the most sensitive, often reacting with atmospheric moisture alone.[2][4] Esters and amides typically require acid or base catalysis and heat to hydrolyze.[3][5]
Moisture contamination in your reaction can lead to:
-
Reduced Yields: Consumption of the starting material by water decreases the amount available for the desired transformation.
-
Formation of Byproducts: The parent carboxylic acid often acts as an impurity that can be difficult to remove.
-
Inconsistent Results: Trace amounts of water can lead to poor reproducibility between experiments.
The following sections are designed to provide you with the technical knowledge and practical steps to control moisture and achieve reliable, successful results.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section addresses common problems encountered during experiments in a question-and-answer format.
Q1: My reaction yield is consistently low, and I observe the starting carboxylic acid in my crude product analysis (e.g., NMR, LC-MS). What's going wrong?
A1: This is a classic sign of premature hydrolysis of your carboxylic acid derivative. The presence of the parent acid strongly suggests that your starting material or reaction environment was contaminated with water.
Probable Cause: Water is a reactant in the hydrolysis of your derivative. Its presence, even in trace amounts, will consume your starting material and generate the corresponding carboxylic acid as a byproduct.[6]
Diagnostic Steps & Solutions:
-
Verify Solvent Anhydrousness: The most common source of water is the reaction solvent.
-
Action: Do not trust a new, sealed bottle of "anhydrous" solvent without verification, especially for highly sensitive reactions.[7] The water content of solvents can be quantitatively measured using Karl Fischer titration, a method that is highly selective for water.[8] For many sensitive applications, a water content of <10 ppm is desirable.[9]
-
Solution: If the water content is too high, dry the solvent using an appropriate desiccant and distill it under an inert atmosphere. (See Protocol 1 ).
-
-
Assess Reagent Handling: Carboxylic acid derivatives, especially acid chlorides and anhydrides, can react with atmospheric moisture.
-
Action: Review your reagent handling procedures. Were the reagents weighed and transferred in open air? Was the reaction vessel left open to the atmosphere?
-
Solution: Handle all moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. (See Protocol 2 ).[10][11]
-
-
Check Glassware Preparation: Water adsorbed on the surface of glassware is a frequently overlooked source of contamination.
-
Action: Ensure all glassware is rigorously dried before use.
-
Solution: Flame-dry or oven-dry all glassware (e.g., round-bottom flasks, addition funnels, condensers) at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.[12]
-
Q2: I'm performing an esterification (or amidation) reaction starting from this compound, but the reaction won't go to completion. Why?
A2: In reactions that produce water as a byproduct, such as Fischer esterification, the accumulation of water can inhibit the reaction from reaching completion due to Le Châtelier's principle.
Probable Cause: Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol), preventing full conversion to the ester.[6]
Diagnostic Steps & Solutions:
-
Implement Water Removal: Actively removing water as it forms is crucial for driving the reaction to completion.
-
Solution A (Dean-Stark Trap): If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water from the reaction mixture.
-
Solution B (Drying Agents): Add a drying agent directly to the reaction mixture, provided it is inert to the reactants and conditions. Molecular sieves (3Å or 4Å) are often a good choice.[9]
-
-
Use a Stoichiometric Excess: Employing an excess of one of the reactants (typically the less expensive one, like the alcohol in an esterification) can also help shift the equilibrium towards the products.
-
Consider an Alternative Synthetic Route: If direct esterification is problematic, convert the carboxylic acid to a more reactive derivative first.
-
Solution: Convert this compound to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acid chloride is highly reactive and will react readily with an alcohol or amine to form the desired ester or amide in a non-reversible reaction.[13] This approach avoids the production of water.
-
Frequently Asked Questions (FAQs)
How should I store this compound and its derivatives?
Proper storage is the first line of defense against degradation.
-
General Principle: Store all moisture-sensitive reagents in a cool, dry place, away from light.[14][15]
-
This compound: Store in a tightly sealed container in a refrigerator (+4°C).[1][16]
-
Highly Sensitive Derivatives (Acid Chlorides, Anhydrides): These should be stored in a desiccator or, for long-term storage, in a glovebox under an inert atmosphere.[7][11] Ensure the container cap is sealed with Parafilm® or a similar material.
-
Less Sensitive Derivatives (Esters, Amides): While more stable than acid chlorides, they should still be stored in tightly sealed containers in a cool, dry environment to maximize shelf life.
What are the best practices for handling these reagents in the lab?
-
Work Quickly and Efficiently: Minimize the time the reagent container is open to the atmosphere.
-
Use an Inert Atmosphere: For highly sensitive derivatives, always dispense the reagent under a blanket of nitrogen or argon.
-
Use Dry Syringes/Needles: When transferring liquids via syringe, ensure the syringe and needle are oven-dried and flushed with inert gas before use.[17]
-
Seal Containers Immediately: After dispensing the required amount, securely reseal the container, perhaps adding fresh Parafilm®.[14]
How can I effectively dry my reaction solvents?
The choice of drying agent depends on the solvent.[18] All desiccants should be activated (e.g., by heating) before use to ensure maximum efficacy.[9]
| Solvent | Recommended Drying Agent(s) | Comments |
| Tetrahydrofuran (THF) | Sodium/Benzophenone, Activated Alumina | Sodium/benzophenone provides a visual indicator (deep blue/purple) of dryness. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ and distill. P₄O₁₀ can also be used but is more aggressive.[9] |
| Toluene | Sodium/Benzophenone, Calcium Hydride (CaH₂) | Can be effectively dried by passing through a column of activated alumina.[9] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | Repeated stirring with CaH₂ followed by distillation is effective. |
| Alcohols (Methanol, Ethanol) | Magnesium turnings (activated with iodine) | Molecular sieves (3Å) are also effective but require longer contact time.[9] |
How can I confirm the water content of my reagents or solvents?
The gold standard for determining trace amounts of water in organic samples is Karl Fischer Titration .[19][20] This method is based on a stoichiometric reaction between iodine and water.[8] Modern coulometric or volumetric Karl Fischer titrators can accurately measure water content down to the parts-per-million (ppm) level.[21]
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Solvents via Distillation
This protocol describes the drying of a solvent like Tetrahydrofuran (THF) using sodium and benzophenone, a method that provides a visual indication of dryness.
Materials:
-
Solvent to be dried (e.g., reagent-grade THF)
-
Drying agent (e.g., sodium metal, in wire or chunk form)
-
Indicator (benzophenone)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add the solvent to a large flask and loosely add a drying agent like anhydrous calcium sulfate to remove the bulk of the water. Let it stand for several hours.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried under vacuum or oven-dried and assembled while hot under a flow of inert gas.
-
Transfer Solvent: Filter the pre-dried solvent into the distillation flask.
-
Add Drying Agent & Indicator: Add benzophenone (enough to create a light-yellow solution) and small pieces of sodium metal to the distillation flask.
-
Reflux: Heat the solvent to reflux under a positive pressure of inert gas. Initially, the solution will be yellow or colorless. As the sodium reacts with the residual water and benzophenone, the solution will turn a deep blue or purple color. This color indicates that the solvent is anhydrous and oxygen-free.
-
Distillation: Once the characteristic blue/purple color persists, distill the solvent into the receiving flask, which should be under an inert atmosphere.
-
Storage: The freshly distilled anhydrous solvent should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)
This is a common and convenient method for running small-scale, moisture-sensitive reactions without a full Schlenk line.
Materials:
-
Oven-dried reaction flask with a stir bar
-
Rubber septum
-
Nitrogen source (cylinder with regulator)
-
Balloons
-
Needles (one long for gas inlet, one short for outlet)
-
Dry syringes for reagent transfer
Procedure:
-
Glassware Prep: Place an oven-dried flask (e.g., at 150°C for 4 hours) on the bench and immediately cap it with a rubber septum while it's still warm. Secure the septum with a copper wire or clamp.
-
Inert Gas Flush: Puncture the septum with a long needle connected to a nitrogen-filled balloon and a second, short "outlet" needle. Allow the nitrogen to flush the flask for 5-10 minutes to displace the air.[22]
-
Add Reagents:
-
Solids: Briefly remove the septum, add the solid reagent quickly, and immediately re-cap and re-flush the flask with nitrogen.
-
Liquids: Use a dry, nitrogen-flushed syringe to draw up the required volume of the liquid reagent from a sealed bottle (e.g., a Sure/Seal™ bottle). Inject the liquid through the septum into the reaction flask.
-
-
Maintain Atmosphere: Once all reagents are added, remove the outlet needle. Keep the nitrogen balloon attached to the inlet needle to maintain a slight positive pressure of nitrogen throughout the reaction. This prevents air and moisture from entering the flask.[12]
Visualizations
Hydrolysis Mechanism of Carboxylic Acid Derivatives
Caption: A systematic workflow to diagnose and resolve sources of moisture contamination in a chemical reaction.
References
-
Scharlab. Karl Fischer water content titration. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent drying and drying agents. [Link]
-
Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]
-
Pharmaguideline. Water Content Determination by Karl Fischer. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
University of Calgary. Carboxylic acid Derivatives. [Link]
-
Delloyd's Lab-Tech. Drying Agents - Removing water from organic solvents. [Link]
-
KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
-
Chemistry LibreTexts. 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. [Link]
-
Laboratory Disposable Products. Safe Lab Reagent Storage Guide | Best Practices 2025. [Link]
-
ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
-
Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
University of Rochester. How to Store Reagents. [Link]
-
YouTube. Inert Atmosphere, with no O2. [Link]
-
University of California, Santa Barbara. Water Sensitive Chemicals. [Link]
-
ResearchGate. How to create inert atmosphere?. [Link]
-
YouTube. Inert Atmosphere. [Link]
-
Desiccant China. Storage instructions for chemical reagents. [Link]
-
Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems. [Link]
-
YouTube. Practice Problems: Carboxylic Acids and Their Derivatives. [Link]
-
Khan Academy. Reactivity of carboxylic acid derivatives. [Link]
-
Chad's Prep. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. 21.S: Carboxylic Acid Derivatives (Summary). [Link]
-
ACS Publications. Improved synthesis of this compound from 1,4-dichloro-2-butene. [Link]
-
PubChem. This compound. [Link]
-
ACS Publications. Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. [Link]
-
Georganics. This compound - High purity. [Link]
-
Chemchart. This compound (7686-77-3). [Link]
-
LookChem. Cas 7686-77-3,this compound. [Link]
- Google Patents.
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- 6. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
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- 19. Karl Fischer water content titration - Scharlab [scharlab.com]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Cyclopentene-1-carboxylic Acid and its Saturated Analog, Cyclopentanecarboxylic Acid
Introduction
In the landscape of drug discovery and fine chemical synthesis, the nuanced reactivity of cyclic organic molecules provides a powerful toolkit for the construction of complex architectures. This guide offers an in-depth comparative analysis of the reactivity of 3-cyclopentene-1-carboxylic acid and its saturated counterpart, cyclopentanecarboxylic acid. Understanding the subtle yet significant differences imparted by the presence of a single double bond is crucial for researchers and drug development professionals in selecting the appropriate building block and optimizing reaction conditions.
This document will explore the electronic and steric influences on the reactivity of the carboxylic acid moiety and detail the unique chemical transformations available to the unsaturated ring system. We will provide a foundation in the physicochemical properties of both molecules, followed by a comparative analysis of their reactivity in key synthetic transformations, supported by established experimental protocols.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between this compound and cyclopentanecarboxylic acid lies in the presence of a carbon-carbon double bond in the five-membered ring of the former. This structural variation has a direct impact on their electronic properties and, consequently, their chemical reactivity.
| Property | This compound | Cyclopentanecarboxylic acid |
| Molecular Formula | C₆H₈O₂[1][2][3] | C₆H₁₀O₂[4][5] |
| Molecular Weight | 112.13 g/mol [1][2][3] | 114.14 g/mol [4][6] |
| Appearance | Clear colorless to slightly yellow liquid[1] | Colorless nonvolatile oil[7] |
| Boiling Point | 215 °C[1][8] | 216 °C[6] |
| pKa | 4.62 ± 0.20 (Predicted)[1] | 4.99 (at 25°C)[6] |
The most telling difference in their physicochemical properties is their acidity, as indicated by their pKa values. The lower predicted pKa of this compound suggests it is a slightly stronger acid than its saturated analog. This can be attributed to the inductive effect of the sp² hybridized carbons of the double bond, which are more electronegative than sp³ carbons and help to stabilize the resulting carboxylate anion.
Comparative Reactivity of the Carboxylic Acid Group
The reactivity of the carboxylic acid functional group is central to the utility of both molecules as synthetic intermediates. Key reactions include esterification and amide bond formation, which are fundamental transformations in medicinal chemistry.
Acidity and Nucleophilicity
As established by its lower pKa, the carboxylate anion of this compound is a weaker base and a better leaving group compared to that of cyclopentanecarboxylic acid. This enhanced acidity suggests that in reactions where the deprotonation of the carboxylic acid is a key step, the unsaturated acid may react more readily.
Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters.[9][10][11][12][13] Given the similar steric environment around the carboxyl group in both molecules, the primary difference in their esterification reactivity will stem from the electronic effects of the cyclopentene ring. The slightly higher acidity of the unsaturated acid could lead to a faster rate of protonation of the carbonyl oxygen, the initial step in the esterification mechanism, potentially leading to a faster overall reaction rate under identical conditions.
Experimental Protocol: Fischer Esterification of a Cyclopent(en)e Carboxylic Acid
This protocol provides a general procedure for the Fischer esterification of either this compound or cyclopentanecarboxylic acid.
Materials:
-
Carboxylic acid (this compound or cyclopentanecarboxylic acid)
-
Ethanol (or other desired alcohol), excess
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 eq), a significant excess of ethanol (e.g., 10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
The product can be further purified by distillation if necessary.
Amide Bond Formation
The formation of amides from carboxylic acids and amines is a cornerstone of peptide synthesis and the development of many pharmaceuticals. Direct reaction is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[14] Therefore, coupling reagents such as dicyclohexylcarbodiimide (DCC) are frequently employed to activate the carboxylic acid.[14][15][16]
The slightly greater acidity of this compound may facilitate the initial activation step with DCC, potentially leading to a more efficient amide coupling compared to its saturated counterpart under the same conditions.
Experimental Protocol: DCC-Mediated Amide Coupling
This protocol outlines a general procedure for the synthesis of an amide from either this compound or cyclopentanecarboxylic acid using DCC.
Materials:
-
Carboxylic acid (this compound or cyclopentanecarboxylic acid)
-
Amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DCM at room temperature, add a catalytic amount of DMAP (0.1 eq).
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
Unique Reactivity of the Cyclopentene Ring
The presence of the double bond in this compound opens up a rich field of chemical transformations that are not possible with its saturated analog. These reactions allow for further functionalization of the cyclopentane ring, providing access to a diverse range of molecular scaffolds.
Catalytic Hydrogenation
The double bond of this compound can be readily reduced to yield its saturated analog, cyclopentanecarboxylic acid, through catalytic hydrogenation.[17] This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This transformation is useful for selectively removing the unsaturation while preserving the carboxylic acid functionality.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or ethyl acetate (solvent)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield cyclopentanecarboxylic acid.
Halogenation
The double bond of this compound can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. Alternatively, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which selectively installs a bromine atom at the position adjacent to the double bond.[18]
Epoxidation
Epoxidation of the double bond in this compound can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[19][20][21][22] This reaction proceeds via a concerted mechanism to form an epoxide, a three-membered ring containing an oxygen atom. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce a variety of functional groups.
Experimental Protocol: Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Sodium sulfite solution, 10%
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
The product can be purified by column chromatography if necessary.
Visualization of Reaction Pathways
Comparative Reactivity of the Carboxylic Acid Group
Caption: Comparative reactions of the carboxylic acid group.
Unique Reactions of this compound
Caption: Reactions unique to the unsaturated analog.
Conclusion
The presence of a double bond in this compound introduces a subtle but significant increase in the acidity of the carboxylic acid group and provides a reactive handle for a variety of addition reactions not available to its saturated analog, cyclopentanecarboxylic acid. While both molecules are valuable building blocks for the synthesis of esters and amides, the unsaturated acid offers greater versatility for further molecular elaboration through reactions such as hydrogenation, halogenation, and epoxidation. The choice between these two analogs will therefore depend on the specific synthetic strategy and the desired final molecular architecture. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
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A Comparative Spectroscopic Guide to 3-Cyclopentene-1-carboxylic acid and Cyclopentanecarboxylic acid
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the nuanced differences between structurally similar molecules can have profound implications for their chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of 3-Cyclopentene-1-carboxylic acid and its saturated analogue, Cyclopentanecarboxylic acid. Understanding their distinct spectral signatures is paramount for unambiguous identification, purity assessment, and mechanistic studies.
Introduction: The Significance of Unsaturation
The primary structural distinction between this compound and Cyclopentanecarboxylic acid is the presence of a carbon-carbon double bond in the five-membered ring of the former. This single element of unsaturation introduces significant changes to the molecule's electronic environment, bond vibrational energies, and fragmentation behavior under mass spectrometry. These differences are readily observable and quantifiable using standard spectroscopic techniques, namely Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structures at a Glance
To visualize the molecules at the heart of this comparison, their structures are presented below.
Caption: Molecular structures of this compound and Cyclopentanecarboxylic acid.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key differences in the IR spectra of our two compounds arise from the C=C double bond and the adjacent C-H bonds in this compound.
| Vibrational Mode | This compound (cm⁻¹) | Cyclopentanecarboxylic acid (cm⁻¹) | Significance of the Difference |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad) | ~3300-2500 (very broad) | Both exhibit the characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[1][2][3] |
| C-H Stretch (sp²) | ~3050-3020 (medium) | Absent | This peak is a definitive marker for the vinylic C-H bonds of the double bond. |
| C-H Stretch (sp³) | ~2980-2850 (strong) | ~2980-2850 (strong) | Both molecules contain sp³ hybridized C-H bonds in the cyclopentane ring. |
| C=O Stretch (Carboxylic Acid) | ~1710-1690 | ~1710 | The carbonyl stretch is present in both, with minor shifts possible due to conjugation in the unsaturated acid.[4][5] |
| C=C Stretch | ~1650 (weak to medium) | Absent | A key distinguishing feature, directly indicating the presence of the alkene. |
| =C-H Bend (Out-of-plane) | ~950-650 (medium to strong) | Absent | The position of this bend can sometimes provide information about the substitution pattern of the alkene. |
Expert Interpretation: The most telling difference in the IR spectra is the appearance of the C=C stretch and the sp² C-H stretch in this compound. While the broad O-H and strong C=O stretches confirm the carboxylic acid functionality in both, the presence of the alkene-related peaks provides an unambiguous method of differentiation.[3] The C=C stretch can sometimes be weak, so the sp² C-H stretch above 3000 cm⁻¹ is a crucial diagnostic peak to observe.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Scan: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making NMR an excellent tool for distinguishing between our two compounds.
¹H NMR Spectroscopy
The presence of the double bond in this compound creates distinct signals for the vinylic and allylic protons, which are absent in the spectrum of Cyclopentanecarboxylic acid.
| Proton Type | This compound (δ, ppm) | Cyclopentanecarboxylic acid (δ, ppm) | Significance of the Difference |
| Carboxylic Acid (-COOH) | ~10-13 (broad singlet) | ~10-13 (broad singlet) | The acidic proton is highly deshielded in both molecules and its signal can be exchanged with D₂O.[1][6][7] |
| Vinylic (=C-H) | ~5.6-5.8 (multiplet) | Absent | The most downfield of the non-acidic protons, these are characteristic of the alkene.[8][9][10] Their chemical shift is influenced by the double bond's electron density. |
| Allylic (-CH-COOH) | ~3.1-3.3 (multiplet) | Absent | These protons are adjacent to both the double bond and the carboxylic acid, leading to a downfield shift. |
| Allylic (-CH₂-) | ~2.5-2.7 (multiplet) | Absent | Protons on the carbon adjacent to the double bond.[11][12] |
| Aliphatic (-CH-COOH) | Absent | ~2.5-2.7 (multiplet) | The proton on the carbon bearing the carboxylic acid group in the saturated ring. |
| Aliphatic (-CH₂-) | Absent | ~1.5-2.0 (multiplet) | The remaining methylene protons in the saturated ring. |
¹³C NMR Spectroscopy
The differences in hybridization (sp² vs. sp³) of the carbon atoms in the ring lead to significant variations in their ¹³C NMR chemical shifts.
| Carbon Type | This compound (δ, ppm) | Cyclopentanecarboxylic acid (δ, ppm) | Significance of the Difference |
| Carboxylic Acid (-C OOH) | ~175-185 | ~175-185 | The carbonyl carbon is highly deshielded in both compounds.[1][13] |
| Vinylic (=C H-) | ~128-130 | Absent | The sp² hybridized carbons of the double bond appear in this characteristic downfield region. |
| Allylic (-C H-COOH) | ~41-43 | Absent | The carbon attached to the carboxylic acid and adjacent to the double bond. |
| Allylic (-C H₂-) | ~36-38 | Absent | The methylene carbons adjacent to the double bond. |
| Aliphatic (-C H-COOH) | Absent | ~45 | The carbon bearing the carboxylic acid group in the saturated ring. |
| Aliphatic (-C H₂-) | Absent | ~30 and ~26 | The remaining methylene carbons in the saturated ring.[14] |
Expert Interpretation: The ¹H and ¹³C NMR spectra provide a wealth of structural information. In the ¹H NMR of this compound, the vinylic proton signals are the most definitive feature. In the ¹³C NMR, the appearance of signals in the 128-130 ppm range is an unambiguous indicator of the alkene carbons. The greater complexity and overlap of the aliphatic proton signals in Cyclopentanecarboxylic acid contrasts with the more spread-out and distinct signals in the unsaturated analogue.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.
-
Instrument Setup: The sample is placed in a narrow NMR tube and inserted into the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (the free induction decay, or FID) is detected.
-
Data Processing: The FID is converted into a spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased and baseline-corrected.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both this compound and Cyclopentanecarboxylic acid have similar molecular weights (112.13 g/mol and 114.14 g/mol , respectively), their fragmentation patterns upon electron ionization can be used for differentiation.
| Ion/Fragment | This compound (m/z) | Cyclopentanecarboxylic acid (m/z) | Plausible Fragmentation Pathway |
| Molecular Ion [M]⁺ | 112 | 114 | The intact molecule with one electron removed. |
| [M - OH]⁺ | 95 | 97 | Loss of a hydroxyl radical from the carboxylic acid group.[13] |
| [M - COOH]⁺ | 67 | 69 | Loss of the entire carboxylic acid group. |
| Retro-Diels-Alder Fragment | 66 (C₅H₆)⁺ | Absent | A characteristic fragmentation for cyclic alkenes, leading to the loss of the carboxylated portion. |
| [C₅H₉]⁺ | Absent | 69 | Loss of the carboxylic acid group from the saturated ring. |
Expert Interpretation: The molecular ion peak will immediately differentiate the two compounds by 2 mass units. Beyond this, the fragmentation patterns offer further confirmation. The retro-Diels-Alder fragmentation is a unique and often prominent pathway for this compound, which is not possible for the saturated analogue. For Cyclopentanecarboxylic acid, the loss of the carboxyl group to give a cyclopentyl cation (m/z 69) is a characteristic fragmentation.[15]
Key Fragmentation Pathways
Caption: Predominant fragmentation pathways for the two carboxylic acids.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, typically by electron ionization (EI), where they are bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic comparison of this compound and Cyclopentanecarboxylic acid highlights the profound impact of a single double bond on a molecule's spectral properties. Each technique—IR, NMR, and MS—provides a unique and complementary set of data that, when taken together, allows for the confident and unambiguous differentiation of these two compounds. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectroscopic nuances is essential for ensuring the identity and purity of their materials, which is a cornerstone of reliable and reproducible scientific outcomes.
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A Comparative Guide to the Quantification of 3-Cyclopentene-1-carboxylic Acid: HPLC-UV, GC-MS, and LC-MS/MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the accurate quantification of reactive intermediates and building blocks is paramount for ensuring process control, quality, and safety. 3-Cyclopentene-1-carboxylic acid, a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its structural properties.[1] This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, validated approach for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Furthermore, it offers a critical comparison with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The core of this guide is not merely a set of protocols, but a scientifically grounded rationale for methodological choices, ensuring that the described procedures are not only accurate but also robust and defensible under regulatory scrutiny.
The Analytical Challenge: this compound
This compound lacks a strong native chromophore, making its direct detection by HPLC-UV at low concentrations problematic. This necessitates a strategic approach to enhance its detectability. The methods and comparisons presented herein are designed to provide a comprehensive analytical toolkit for researchers encountering this and structurally similar molecules.
Proposed Primary Method: HPLC-UV with Pre-column Derivatization
To address the detection challenge, a robust HPLC-UV method involving pre-column derivatization is proposed. Derivatization chemically modifies the analyte to attach a chromophore, a molecule that strongly absorbs UV light, thereby significantly enhancing the sensitivity of the analysis.
Derivatization Agent Selection: p-Bromophenacyl bromide (PBPB) is selected as the derivatizing agent. It reacts with the carboxylic acid moiety to form a phenacyl ester, which has a strong UV absorbance, making it ideal for this application.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of any unreacted carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase chromatography. |
| Gradient | 50% B to 90% B over 15 minutes | A gradient elution is necessary to effectively elute the more non-polar derivatized product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm | Corresponds to a high absorbance wavelength for the phenacyl ester derivative. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Validation of the Proposed HPLC-UV Method: An ICH Q2(R2) Guided Approach
Method validation is the cornerstone of reliable analytical data. The following validation protocol is designed to be a self-validating system, demonstrating the method's suitability for its intended purpose in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Experimental Workflow for HPLC Method Validation
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Cyclopentene-1-carboxylic Acid Synthesis
Introduction: The Significance of a Five-Membered Ring
In the landscape of pharmaceutical development and fine chemical synthesis, the 3-cyclopentene-1-carboxylic acid scaffold is a deceptively simple yet powerful building block. Its constrained, unsaturated ring system is a key structural motif in a variety of biologically active molecules, including antiviral agents and prostaglandin analogs. The synthetic challenge, however, lies in achieving efficient and selective construction of this five-membered ring. The choice of catalyst is paramount, dictating not only the reaction's yield and speed but also its stereochemical outcome—a critical factor in the pharmacological activity of the final product.
This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this compound and its derivatives. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each approach, present comparative performance data from peer-reviewed literature, and provide a trusted, detailed experimental protocol for a benchmark reaction. The objective is to equip researchers with the expert knowledge required to select and implement the optimal catalytic system for their specific synthetic goals.
Catalytic Strategies: A Comparative Analysis
The most prevalent and versatile method for constructing the this compound core is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acrylic acid (or its esters). The efficacy of this reaction is profoundly influenced by the catalyst employed. We will compare three major classes of catalysts: traditional Lewis acids, modern organocatalysts for asymmetric synthesis, and innovative heterogeneous catalysts.
Conventional Lewis Acid Catalysis: The Workhorse for Rate and Diastereoselectivity
Lewis acid catalysis is the classical approach to accelerating the Diels-Alder reaction. By coordinating to the carbonyl oxygen of the dienophile (acrylic acid), the Lewis acid withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This reduction in the HOMO-LUMO energy gap between the diene and dienophile dramatically increases the reaction rate and often enhances the diastereoselectivity, favoring the kinetically preferred endo product due to favorable secondary orbital interactions.
Mechanism: Lewis Acid Activation of the Dienophile
Caption: Lewis acid coordinates to the dienophile, lowering its LUMO energy for faster cycloaddition.
Performance Data:
The choice of Lewis acid has a significant impact on both conversion and stereoselectivity. While strong Lewis acids like aluminum trichloride (AlCl₃) are effective, they can be sensitive to moisture and difficult to handle.[1][2] More modern catalysts, such as scandium(III) triflate (Sc(OTf)₃), offer high activity, better moisture tolerance, and improved selectivity.
| Catalyst | Dienophile | Conditions | Yield | endo:exo Ratio | Reference |
| None | Methyl Acrylate | CH₂Cl₂, 273 K | Low | ~82:18 | [1] |
| AlCl₃ | Methyl Acrylate | CH₂Cl₂, 273 K | High | >99:1 | [1][2] |
| Ca(OTf)₂/Bu₄NPF₆ | Butyl Acrylate | CH₂Cl₂, -20 °C, 4h | 85% | 90:10 | [3] |
| Supported GaCl₃-IL | Methyl Acrylate | Solvent-free, RT, 5h | >99% | 95:5 | [4] |
Field Insights: While AlCl₃ shows excellent selectivity, its pyrophoric nature and the need for strictly anhydrous conditions pose practical challenges. Scandium and other rare-earth triflates are often preferred in complex syntheses for their superior handling characteristics and high catalytic activity, although at a higher cost. The development of supported, recyclable catalysts represents a significant step towards more sustainable and industrially viable processes.[4]
Asymmetric Organocatalysis: Mastering Enantioselectivity
For the synthesis of chiral pharmaceuticals, achieving high enantioselectivity is non-negotiable. Organocatalysis has emerged as a powerful alternative to chiral metal complexes. Specifically, chiral secondary amines, such as those developed by MacMillan and coworkers, catalyze Diels-Alder reactions via the transient formation of an iminium ion with the α,β-unsaturated aldehyde dienophile.[5] This activation strategy lowers the dienophile's LUMO, similar to a Lewis acid, but within a well-defined chiral environment, allowing for exquisite control over the facial selectivity of the cycloaddition.
Mechanism: Iminium Ion Catalysis Cycle
Caption: Heterogeneous catalysts simplify product purification and enable catalyst recycling.
Performance Data:
Supported ionic liquid catalysts have demonstrated remarkable efficiency and reusability, often under solvent-free conditions, which further enhances the environmental credentials of the process.
| Catalyst | Dienophile | Conditions | Yield (1st Run) | endo:exo (1st Run) | Yield (10th Run) | Reference |
| Silica-supported GaCl₃-IL | Methyl Acrylate | Solvent-free, RT, 5h | >99% | 95:5 | 95-100% | [4] |
Field Insights: The ability to perform reactions in the absence of a solvent ("neat") and to recycle the catalyst for ten or more runs without significant loss of performance makes heterogeneous catalysis exceptionally attractive for industrial-scale production. [4]The primary challenge lies in the initial preparation of the supported catalyst and ensuring its long-term stability under process conditions. However, the economic and environmental benefits often outweigh these initial development costs.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, this section provides a detailed, step-by-step protocol for a benchmark Lewis acid-catalyzed Diels-Alder reaction. This procedure is based on established methodologies and can be adapted for various Lewis acids. [4] Synthesis of Butyl 3-Cyclopentene-1-carboxylate using Ca(OTf)₂/Bu₄NPF₆
-
Objective: To synthesize the target molecule with high yield and endo-selectivity using a moderately active and easy-to-handle Lewis acid system.
-
Materials:
-
Calcium trifluoromethanesulfonate (Ca(OTf)₂), 10 mol%
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), 10 mol%
-
Freshly cracked cyclopentadiene (distilled from dicyclopentadiene), 2.0 mmol
-
Butyl acrylate, 4.0 mmol
-
Anhydrous dichloromethane (DCM), 10 mL
-
Round-bottom flask (50 mL), magnetic stirrer, nitrogen inlet, syringe, and standard glassware for workup.
-
-
Protocol:
-
Inert Atmosphere: Assemble the reaction flask, equip it with a magnetic stir bar, and flush with dry nitrogen for 10 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Addition: Under the nitrogen atmosphere, add Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%) to the flask.
-
Solvent and Dienophile: Add 10 mL of anhydrous DCM via syringe, followed by butyl acrylate (4.0 mmol).
-
Cooling: Cool the stirred mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (2.0 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at -20 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure endo and exo isomers.
-
-
Self-Validation: The protocol's integrity is validated by confirming the product structure and purity via ¹H NMR, ¹³C NMR, and GC-MS, and comparing the observed endo:exo ratio and yield to literature values. [3]
Conclusion and Future Outlook
The synthesis of this compound is a testament to the power and versatility of modern catalysis.
-
Lewis acids remain the go-to catalysts for achieving high yields and diastereoselectivity rapidly.
-
Asymmetric organocatalysis provides an unparalleled solution for accessing enantioenriched products, a critical need in medicinal chemistry.
-
Heterogeneous systems pave the way for sustainable, cost-effective, and scalable industrial production.
The choice of catalyst is not merely a technical decision but a strategic one, balancing the need for speed, selectivity, cost, and environmental impact. Future research will likely focus on the development of catalysts that combine the best of these worlds: highly active, enantioselective, and recyclable systems, potentially derived from earth-abundant metals or advanced organocatalytic designs. As our understanding of reaction mechanisms deepens, so too will our ability to design catalysts that meet the ever-increasing demands of chemical synthesis.
References
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Enders, D., & Narine, A. A. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 8, 1819–1824. [Link]
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Kim, H., et al. (2019). A multi-substrate screening approach for the identification of a broadly applicable Diels–Alder catalyst. Nature Communications, 10(1), 770. [Link]
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Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662-669. [Link]
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Qureshi, Z. S., et al. (2013). Supported chlorometallate(III) ionic liquids for the solventless Diels–Alder reaction of methyl acrylate with cyclopentadiene. Catalysis Science & Technology, 3(3), 736-744. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Goheen, D. W., & Vaughan, W. R. (1963). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses, 43, 37. [Link]
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Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. [Link]
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Ding, J., et al. (2010). 1 Asymmetric Catalysis of Diels–Alder Reaction. In Comprehensive Enantioselective Organocatalysis. Wiley-VCH. [Link]
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Enders, D., & Narine, A. A. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journals. [Link]
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Sakata, K., & Fujimoto, H. (2020). The Diels‐Alder reaction between cyclopentadiene and methyl acrylate catalyzed by AlCl3. ResearchGate. [Link]
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Roberts, J. D., et al. (1953). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 33, 19. [Link]
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Grummitt, O., Liska, J., & Greull, G. (1955). Cyclopentanecarboxaldehyde. Organic Syntheses, 35, 42. [Link]
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Singh, P., et al. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(9), 1439-1444. [Link]
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McCloskey, C. M., & Fonken, G. S. (1957). cyclopropanecarboxylic acid. Organic Syntheses, 37, 26. [Link]
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Smith, L. I., & Showell, J. S. (1952). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses, 32, 99. [Link]
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Myers, A. G. (2009). Asymmetric Diels-Alder Reactions. Harvard University. [Link]
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Christoffers, J., & Mann, A. (2001). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, (12), 1975-1976. [Link]
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Hossain, M. T. (2010). Diels-Alder reactions of a cyclopentadienone derivative. Semantic Scholar. [Link]
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A Comparative Guide to the Stereochemical Analysis of 3-Cyclopentene-1-carboxylic Acid Isomers by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable aspect of its characterization. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to unambiguously differentiate between the cis and trans isomers of 3-Cyclopentene-1-carboxylic acid, a valuable building block in organic synthesis.
The core of this analysis lies in the subtle yet distinct ways the spatial orientation of the carboxylic acid group influences the magnetic environment of the protons and carbons within the cyclopentene ring. These differences manifest as measurable variations in chemical shifts (δ), spin-spin coupling constants (J), and through-space interactions observable via the Nuclear Overhauser Effect (NOE).
The Decisive Power of NMR Parameters in Stereoisomer Differentiation
The key to distinguishing the cis and trans isomers of this compound lies in a careful examination of three primary NMR parameters:
-
¹H Chemical Shift (δ): The chemical shift of a proton is dictated by its local electronic environment. In the case of our target molecule, the protons on the cyclopentene ring, particularly the methine proton at C1 (H1) and the adjacent methylene protons at C2 and C5 (H2/H5), will experience different shielding or deshielding effects depending on their spatial relationship to the carboxylic acid group. In the cis isomer, the carboxylic acid group is on the same side of the ring as the adjacent protons, which can lead to steric compression and anisotropic effects that are different from the trans isomer, where the group is on the opposite side.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (vicinal coupling) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] This provides a powerful tool for stereochemical assignment.[2] For protons on a five-membered ring, the trans relationship generally results in a larger coupling constant compared to the cis relationship.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space phenomenon that results in a change in the intensity of a proton's resonance when a nearby proton is irradiated.[3] A strong NOE signal between two protons indicates that they are close in space (typically < 5 Å). This is arguably the most definitive method for distinguishing the isomers of this compound. In the cis isomer, a clear NOE should be observed between the methine proton (H1) and the adjacent methylene protons (H2/H5). This interaction will be absent or significantly weaker in the trans isomer.
Comparative NMR Data Analysis: cis vs. trans Isomers
| Parameter | Predicted cis-3-Cyclopentene-1-carboxylic acid | Predicted trans-3-Cyclopentene-1-carboxylic acid | Key Differentiating Feature |
| ¹H NMR | |||
| δ H1 (ppm) | ~3.1-3.3 | ~3.0-3.2 | The H1 proton in the cis isomer may be slightly deshielded due to steric interactions with the adjacent methylene protons. |
| δ H2, H5 (ppm) | ~2.5-2.7 | ~2.6-2.8 | Subtle differences in shielding due to the orientation of the carboxylic acid group. |
| δ H3, H4 (ppm) | ~5.6-5.7 | ~5.6-5.7 | The olefinic protons are generally less affected by the stereochemistry at C1. |
| ³J(H1, H2/H5) (Hz) | ~5-7 | ~8-10 | The trans coupling constant is expected to be significantly larger than the cis coupling constant.[2] |
| ¹³C NMR | |||
| δ C1 (ppm) | ~41-42 | ~42-43 | The methine carbon in the trans isomer might be slightly downfield. |
| δ C2, C5 (ppm) | ~35-36 | ~36-37 | Steric compression in the cis isomer can lead to a slight upfield shift (γ-gauche effect). |
| δ C3, C4 (ppm) | ~128-129 | ~128-129 | Minimal difference expected for the olefinic carbons. |
| δ COOH (ppm) | ~175-177 | ~175-177 | The chemical shift of the carboxyl carbon is generally not a reliable indicator of stereochemistry at C1.[5][6] |
| NOESY | Strong correlation between H1 and H2/H5 | Weak or no correlation between H1 and H2/H5 | This is a definitive indicator of the cis stereochemistry.[3] |
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality NMR data for the stereochemical analysis of this compound isomers.
Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[7][8] For carboxylic acids, deuterated chloroform (CDCl₃) is often a good first choice.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[9]
-
D₂O Exchange (for identifying the -COOH proton): For unambiguous identification of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic -COOH proton will disappear.[5][10]
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.
-
¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize spectral width to include all expected signals (typically 0-13 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (COSY and NOESY):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings through bonds. It will confirm the connectivity of the protons in the cyclopentene ring.[11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is crucial for differentiating the cis and trans isomers by observing the presence or absence of a cross-peak between H1 and H2/H5.[3][11]
-
Data Processing and Analysis
-
Fourier Transform and Phasing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and carefully phase the resulting spectrum.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Coupling Constant Measurement: Accurately measure the J-coupling values (in Hz) from the splitting patterns in the high-resolution ¹H NMR spectrum.
-
2D Spectra Analysis: Analyze the cross-peaks in the COSY and NOESY spectra to establish through-bond and through-space correlations, respectively.
Visualizing the Workflow and Structures
The following diagrams illustrate the molecular structures of the isomers and the general workflow for their NMR analysis.
Caption: Molecular structures of cis- and trans-3-cyclopentene-1-carboxylic acid.
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stability study of 3-Cyclopentene-1-carboxylic acid under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Drug Development
The chemical stability of a molecule is a cornerstone of pharmaceutical development, directly impacting the safety, efficacy, and shelf-life of a drug product.[1] Forced degradation studies, or stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This guide focuses on 3-Cyclopentene-1-carboxylic acid, a versatile building block in organic synthesis, and explores its intrinsic stability profile. Understanding its behavior under stress is paramount for its successful application in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.
The Structural Context: Predicting Stability from Molecular Architecture
The stability of this compound is intrinsically linked to its molecular structure, which features two key reactive sites: a carbon-carbon double bond within a cyclopentene ring and a carboxylic acid functional group. The presence of the double bond makes the molecule susceptible to oxidative and photolytic degradation, while the carboxylic acid group can undergo hydrolysis under acidic or basic conditions. In contrast, its saturated counterpart, Cyclopentanecarboxylic acid, lacks the reactive double bond and is therefore expected to exhibit greater stability, particularly towards oxidation and photolysis.[4][5]
Comparative Stability Profiles: this compound vs. Alternatives
This section details the anticipated stability of this compound under various stress conditions, drawing comparisons with Cyclopentanecarboxylic acid and other relevant unsaturated carboxylic acids like maleic and itaconic acid. While specific experimental data for this compound is limited, its degradation pathways can be inferred from established principles of organic chemistry and data from analogous structures.
Hydrolytic Stability (Acidic and Basic Conditions)
This compound: The carboxylic acid functional group is susceptible to hydrolysis, although this is generally a slow process for carboxylic acids themselves compared to their derivatives like esters or amides. Under strongly acidic or basic conditions, and particularly at elevated temperatures, the potential for degradation exists. However, significant degradation is not anticipated under mild acidic or basic conditions at ambient temperature.
Cyclopentanecarboxylic Acid: Similar to its unsaturated counterpart, the carboxylic acid group can undergo hydrolysis under forcing conditions. However, the absence of the double bond may subtly influence the electronic environment of the carboxyl group, though a significant difference in hydrolytic stability is not expected. Studies on the biodegradation of cyclohexanecarboxylic acid have shown that basic conditions can promote degradation.[6]
Other Unsaturated Carboxylic Acids: Maleic acid, a cis-dicarboxylic acid, is known to be less stable than its trans-isomer, fumaric acid, and can isomerize under the influence of acid, heat, or light.[7][8] This highlights how stereochemistry can influence the stability of unsaturated acids.
Table 1: Predicted Hydrolytic Stability Comparison
| Compound | Acidic Conditions (e.g., 0.1 M HCl, 60°C) | Basic Conditions (e.g., 0.1 M NaOH, 60°C) |
| This compound | Likely stable, potential for slow degradation | Likely stable, potential for slow degradation |
| Cyclopentanecarboxylic Acid | Likely stable, potential for slow degradation | Likely stable, potential for slow degradation |
| Maleic Acid | Prone to isomerization to fumaric acid | Stable |
Oxidative Stability
This compound: The presence of the double bond and allylic hydrogens makes this molecule particularly susceptible to oxidative degradation.[9] Common oxidizing agents like hydrogen peroxide can lead to a variety of degradation products, including epoxides, diols, and products of oxidative cleavage of the double bond. The allylic carbons are also prone to oxidation.
Cyclopentanecarboxylic Acid: Saturated carboxylic acids are generally more resistant to oxidation than their unsaturated counterparts.[9] While strong oxidizing conditions can lead to degradation, it is expected to be significantly more stable than this compound under oxidative stress.
Other Unsaturated Carboxylic Acids: The double bonds in maleic and itaconic acids are also sites of potential oxidative attack.
Table 2: Predicted Oxidative Stability Comparison
| Compound | Oxidative Conditions (e.g., 3% H₂O₂, RT) |
| This compound | Susceptible to degradation |
| Cyclopentanecarboxylic Acid | Relatively stable |
| Maleic Acid | Susceptible to degradation |
| Itaconic Acid | Susceptible to degradation |
Photostability
This compound: The carbon-carbon double bond can absorb UV light, potentially leading to photodegradation reactions such as dimerization, isomerization, or reaction with other molecules. The extent of degradation will depend on the wavelength and intensity of the light, as well as the presence of photosensitizers.
Cyclopentanecarboxylic Acid: Saturated alicyclic compounds are generally more photochemically stable than their unsaturated analogs.[4][5] Significant degradation under photolytic stress is not expected.
Other Unsaturated Carboxylic Acids: Maleic acid can undergo photoisomerization to the more stable fumaric acid.[8]
Table 3: Predicted Photostability Comparison
| Compound | Photolytic Conditions (e.g., ICH Q1B) |
| This compound | Potentially unstable |
| Cyclopentanecarboxylic Acid | Likely stable |
| Maleic Acid | Prone to isomerization |
Thermal Stability
This compound: At elevated temperatures, decarboxylation and polymerization of the double bond are potential degradation pathways. The presence of the double bond may lower the thermal stability compared to the saturated analog.
Cyclopentanecarboxylic Acid: Studies have shown that in the presence of a catalyst like hydrogen bromide, cyclopentanecarboxylic acid decomposes into carbon monoxide, water, and cyclopentene at temperatures between 369-434°C.[10] This indicates that while stable at moderate temperatures, it will degrade under harsh thermal conditions.
Table 4: Predicted Thermal Stability Comparison
| Compound | Thermal Conditions (e.g., 105°C, dry heat) |
| This compound | Potential for degradation |
| Cyclopentanecarboxylic Acid | Likely stable at moderate temperatures |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and its alternatives, a comprehensive forced degradation study should be conducted. The following protocols are based on ICH guidelines and are designed to provide a thorough understanding of the degradation pathways.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water, methanol, or a mixture).
-
Stress Conditions: Subject the sample solutions to the stress conditions outlined below. Include a control sample stored under normal conditions (e.g., 25°C/60% RH) for comparison.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Neutralization/Quenching: Neutralize acidic and basic samples. Quench oxidative reactions if necessary.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Specific Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation (Solid State): 105°C for 72 hours.
-
Thermal Degradation (Solution): 60°C for 72 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Column Temperature: 30°C.
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizing the Workflow and Degradation Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Inferred Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Conclusion: A Framework for Informed Decision-Making
This guide provides a comprehensive, albeit partially inferred, stability profile of this compound. The presence of the carbon-carbon double bond renders it more susceptible to oxidative and photolytic degradation compared to its saturated analog, Cyclopentanecarboxylic acid. While hydrolytic and thermal stability are expected to be comparable under mild conditions, the potential for degradation under forcing conditions should not be overlooked.
The provided experimental protocols offer a robust framework for empirically determining the stability of this compound and its alternatives. The resulting data will be invaluable for researchers in making informed decisions regarding formulation strategies, storage conditions, and the selection of appropriate synthetic building blocks in drug development.
References
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Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
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The stability comparison of fumaric acid and maleic acid - norbidar.com. (2025, August 12). Retrieved January 12, 2026, from [Link]
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Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed. (2008, February 7). Retrieved January 12, 2026, from [Link]
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Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (1973). Retrieved January 12, 2026, from [Link]
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Continuous Itaconic Acid Production by Immobilized Biocatalysts - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. (n.d.). Retrieved January 12, 2026, from [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved January 12, 2026, from [Link]
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Cyclopentanecarboxylic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - RSC Publishing. (2016, April 14). Retrieved January 12, 2026, from [Link]
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Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 12, 2026, from [Link]
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Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7). Retrieved January 12, 2026, from [Link]
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Reduction & Oxidation Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
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High level production of itaconic acid by Ustilago maydis with fed-batch fermentation. (n.d.). Retrieved January 12, 2026, from [Link]
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Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2022, November 22). Retrieved January 12, 2026, from [Link] Macmillan/files/publications/2022_11_Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf
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Oxidative decarboxylation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Maleic Anhydride, Maleic Acid, and Fumaric Acid - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Impacts of itaconic acid on the physiological traits of crop seedlings - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Ring-Opening Metathesis Polymerization of 3-Cyclopentene-1-carboxylic acid and Other Cyclic Monomers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful tool for the synthesis of functional polymers with diverse applications, from advanced materials to drug delivery systems. The choice of cyclic monomer is paramount, dictating not only the polymerization behavior but also the ultimate properties of the resulting polymer. This guide provides a detailed comparison of the performance of 3-Cyclopentene-1-carboxylic acid in ROMP relative to other commonly employed cyclic monomers. We will delve into the nuances of its reactivity, the challenges posed by its functional group, and the strategic approaches to its successful polymerization, all supported by experimental insights.
The Landscape of ROMP Monomers: A Tale of Ring Strain and Functionality
The primary driving force for ROMP is the release of ring strain in cyclic olefins.[1] Monomers with high ring strain, such as norbornene and its derivatives, are highly reactive and readily undergo polymerization.[2] Conversely, monomers with lower ring strain, like cyclopentene, exhibit lower reactivity.[3] The presence of functional groups on the monomer can further influence polymerization by coordinating with the metal catalyst, potentially affecting its activity and the stereochemistry of the resulting polymer.[4]
This compound: A Monomer of Interest with Unique Challenges
This compound is an attractive monomer for ROMP due to the potential for introducing carboxylic acid functionalities along the polymer backbone. These functional groups can serve as handles for bioconjugation, impart pH-responsiveness, or enhance hydrophilicity. However, the direct polymerization of this monomer presents significant challenges.
The free carboxylic acid group can interact with and potentially deactivate the ruthenium-based Grubbs catalysts commonly used in ROMP.[5] This interaction can lead to low monomer conversion, poor control over molecular weight, and broad polydispersity. While Grubbs catalysts are known for their tolerance to a wide range of polar functional groups, free carboxylic acids can be particularly problematic.[6][7]
The Indirect Route: A Proven Strategy for Success
To circumvent the challenges associated with the direct polymerization of this compound, a common and highly effective strategy is the ROMP of an ester-functionalized precursor, followed by post-polymerization hydrolysis.[8][9] This approach protects the catalyst from the acidic proton of the carboxylic acid group during polymerization, allowing for a well-controlled reaction. The ester group can be readily cleaved after polymerization to yield the desired carboxylic acid-functionalized polymer.[8]
A widely used precursor is a methyl or tert-butyl ester of this compound. The ROMP of these ester-functionalized monomers typically proceeds with high monomer conversion and yields polymers with controlled molecular weights and narrow molecular weight distributions.[8]
Performance Comparison: this compound (via its ester precursor) vs. Other Cyclic Monomers
To provide a clear comparison, the following table summarizes typical experimental data for the ROMP of a methyl ester of this compound and other common cyclic monomers. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this table represents a synthesis of data from various sources to illustrate general performance trends.
| Monomer | Catalyst (Typical) | Monomer/Catalyst Ratio | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Key Performance Characteristics & Notes |
| Methyl 3-cyclopentene-1-carboxylate | Grubbs' 3rd Gen. | 200:1 | ~80 | 20-30 | 1.6-1.8 | Lower reactivity due to low ring strain. Polymerization is often conducted at lower temperatures to favor the forward reaction. Post-polymerization hydrolysis is required to obtain the carboxylic acid functionality.[8][9] |
| Norbornene | Grubbs' 1st or 2nd Gen. | 500:1 | >95 | 50-100 | 1.1-1.3 | High reactivity due to high ring strain. Excellent control over polymerization, leading to well-defined polymers.[1][2] |
| Norbornene-5-carboxylic acid | Grubbs' 2nd Gen. | 100:1 | ~90 | 10-20 | 1.2-1.4 | Direct polymerization is possible, but the carboxylic acid can still interact with the catalyst, sometimes requiring specific reaction conditions or catalyst choice.[10][11] |
| cis-Cyclooctene | Grubbs' 3rd Gen. | 1000:1 | >98 | 100-200 | 1.1-1.2 | Lower ring strain than norbornene but generally more reactive than cyclopentene. Can produce high molecular weight polymers with good control.[12] |
| Functionalized Cyclooctene (Ester) | Grubbs' 2nd Gen. | 200:1 | >95 | 20-40 | 1.3-1.5 | Good reactivity and functional group tolerance, similar to norbornene derivatives but with a more flexible polymer backbone.[10][11] |
Experimental Corner: Protocols for Success
Experimental Workflow: ROMP of Ester-Functionalized Cyclopentene and Subsequent Hydrolysis
This workflow outlines the key steps for the synthesis of poly(this compound) via the indirect route.
Detailed Protocol: ROMP of Methyl 3-cyclopentene-1-carboxylate
This protocol is adapted from established procedures for the ROMP of ester-functionalized cyclopentenes.[8]
Materials:
-
Methyl 3-cyclopentene-1-carboxylate (freshly purified)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, dissolve methyl 3-cyclopentene-1-carboxylate in anhydrous DCM in a flame-dried Schlenk flask to a concentration of 1-2 M.
-
Catalyst Addition: In a separate vial, dissolve the appropriate amount of Grubbs' 3rd Generation catalyst (e.g., for a 200:1 monomer-to-catalyst ratio) in a small amount of anhydrous DCM.
-
Polymerization: Rapidly inject the catalyst solution into the vigorously stirred monomer solution. The reaction mixture may become more viscous as the polymerization proceeds. Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours).
-
Quenching: Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 30 minutes.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Detailed Protocol: Hydrolysis of Poly(methyl 3-cyclopentene-1-carboxylate)
Materials:
-
Poly(methyl 3-cyclopentene-1-carboxylate)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric Acid (HCl) (dilute)
Procedure:
-
Dissolution: Dissolve the poly(ester) in a mixture of THF and water.
-
Hydrolysis: Add an excess of NaOH or LiOH to the solution and stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the ester groups are completely hydrolyzed (monitor by IR or NMR spectroscopy).
-
Acidification: Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic.
-
Isolation: The resulting poly(carboxylic acid) may precipitate. If so, collect it by filtration. If it remains in solution, it can be isolated by dialysis against deionized water followed by lyophilization.
Mechanistic Insights: Why the Difference in Reactivity?
The difference in ROMP performance between cyclopentene and norbornene derivatives is fundamentally rooted in their thermodynamics.
-
Norbornene: Possesses a high ring strain energy of approximately 27 kcal/mol, making the ring-opening process highly favorable and essentially irreversible.[1]
-
Cyclopentene: Has a significantly lower ring strain energy of about 5-7 kcal/mol.[3] This results in a smaller thermodynamic driving force for polymerization. Consequently, the ROMP of cyclopentene is an equilibrium process, and depolymerization can compete with propagation, especially at higher temperatures.[3] To achieve high monomer conversion, the polymerization of cyclopentene derivatives is often carried out at lower temperatures.[13]
Conclusion and Future Outlook
This compound, while presenting challenges for direct ROMP, remains a valuable monomer for the synthesis of functional polymers. The indirect route, involving the polymerization of its ester derivative followed by hydrolysis, is a well-established and reliable method for producing well-defined poly(this compound).
In comparison to highly strained monomers like norbornene, cyclopentene derivatives exhibit lower reactivity, which necessitates careful optimization of reaction conditions. However, the resulting polypentenamer backbone offers unique properties, such as a lower glass transition temperature, which can be advantageous for certain applications.
Future research in this area may focus on the development of more robust catalysts that can tolerate free carboxylic acids, enabling the direct and efficient polymerization of monomers like this compound. Additionally, exploring the copolymerization of functionalized cyclopentenes with other cyclic olefins will continue to expand the library of accessible polymer architectures and properties for advanced applications in medicine and materials science.
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A Technical Guide to the Biological Activities of 3-Cyclopentene-1-carboxylic Acid Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the cyclopentene ring stands out as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, derivatives of 3-cyclopentene-1-carboxylic acid have garnered significant attention for their diverse pharmacological potential. This guide offers an in-depth, objective comparison of the biological activities of these derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Drawing upon field-proven insights and experimental data, we will explore the causal relationships between chemical structure and biological function, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of molecules.
The Versatile Scaffold: this compound
This compound is a versatile organic intermediate, featuring a reactive cyclopentene ring and a carboxylic acid functional group. This structure allows for a multitude of chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The double bond within the cyclopentene ring is a key site for reactions such as additions and oxidations, while the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, enabling the fine-tuning of physicochemical properties and biological activity.[1]
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cyclopentenone derivatives, structurally related to this compound, have shown considerable promise as antimicrobial agents, particularly against Gram-positive bacteria.[2]
Comparative Efficacy of Cyclopentenone Derivatives
A study on functionalized cyclopentenones revealed that specific structural modifications significantly impact their antimicrobial potency. Notably, an oxime ether derivative of a trans-diamino-cyclopentenone (DCP) exhibited remarkable activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2]
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| trans-diamino-cyclopentenones (DCPs) | Tetrahydroquinoline analogs (e.g., CP 7, CP 8) | S. aureus (MRSA) | 3.91 | [2][3] |
| E. faecalis (VRE) | 0.98 (CP 8) | [3] | ||
| Oxime Ether of DCP | Compound 20 | S. aureus (MRSA) | 0.976 | [2][3] |
| E. faecalis (VRE) | 3.91 | [2][3] |
Expert Analysis: The enhanced activity of the oxime ether derivative (Compound 20) suggests that modifications at the carbonyl group of the cyclopentenone ring can lead to improved efficacy and a better toxicity profile. While many enones can be Michael acceptors and potentially promiscuous binders, the oxime ether modification appears to refine the biological activity, highlighting a promising avenue for further optimization.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases. Cyclopentenone prostaglandins (cyPGs), which share the cyclopentenone core, are known to possess potent anti-inflammatory properties. Their mechanism of action often involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]
Mechanism of Action: Inhibition of IκB Kinase (IKK)
Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain cyclopentenone derivatives can directly inhibit the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation.[4]
Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.
Step-by-Step Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent (e.g., TNF-α) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
The cyclopentenone moiety is a key pharmacophore in several natural and synthetic compounds with potent anticancer activity. The electrophilic nature of the α,β-unsaturated ketone allows these compounds to act as Michael acceptors, forming covalent bonds with nucleophilic residues (e.g., cysteine) in cellular proteins, thereby disrupting their function and inducing cytotoxicity.
Comparative Cytotoxicity of Cyclopentenone Derivatives
While specific data for a homologous series of this compound derivatives is limited, a comparative analysis of related cyclopentenones demonstrates the importance of the core structure and substitutions on cytotoxic activity.
| Compound | Target Cell Line(s) | Biological Activity | IC₅₀ Value (µM) | Reference |
| 2-Cyclopenten-1-one | Melanoma and Lung Cancer Cells | Cytotoxic | Sub-micromolar | [5] |
| Prostaglandin A₁ (PGA₁) | Human Ovarian Cancer Cells | Growth-inhibitory | 7.5 | [5] |
| 2,3-Dimethyl-2-cyclopenten-1-one | Not specified | Mildly toxic | Data not available | [5] |
Expert Analysis: The unsubstituted 2-Cyclopenten-1-one exhibits potent cytotoxicity, suggesting that the core cyclopentenone scaffold is crucial for activity. The addition of substituents, as seen in Prostaglandin A₁, can modulate this activity. The mild toxicity of 2,3-Dimethyl-2-cyclopenten-1-one indicates that the substitution pattern directly influences the biological effect, likely by altering the electrophilicity of the Michael acceptor.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as antimicrobial, anti-inflammatory, and anticancer agents is closely tied to their chemical structure, particularly the presence and substitution pattern of the cyclopentene or cyclopentenone ring. The ability to readily modify the core structure provides a powerful tool for medicinal chemists to optimize potency and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides and esters to establish clear quantitative structure-activity relationships (QSAR). Such studies will be instrumental in guiding the rational design of next-generation therapeutics targeting a range of diseases. The detailed experimental protocols provided in this guide serve as a validated foundation for these future investigations.
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A Head-to-Head Comparison of Synthetic Routes to 3-Cyclopentene-1-carboxylic Acid: A Guide for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, 3-Cyclopentene-1-carboxylic acid stands as a valuable and versatile building block. Its unique structural motif, featuring a reactive double bond within a five-membered ring and a carboxylic acid functional group, makes it a sought-after intermediate for the synthesis of a diverse array of complex molecules, including chiral compounds and heterocyclic scaffolds.[1] The demand for efficient and scalable methods for its preparation has led to the development of several distinct synthetic strategies.
This guide provides a comprehensive head-to-head comparison of three prominent synthetic routes to this compound. Each method is critically evaluated based on its underlying chemical principles, experimental protocol, yield, scalability, and overall advantages and disadvantages. This in-depth analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic approach for their specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reactions | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1 | 1,4-dichloro-2-butene, Diethyl malonate | Alkylation, Saponification, Decarboxylation, Cyclization | ~50-60% | Utilizes readily available and inexpensive starting materials. | Multi-step process with moderate overall yield. |
| Route 2 | Diallyl malonate | Ring-Closing Metathesis (RCM), Hydrolysis, Decarboxylation | ~80-90% (RCM step) | High-yielding key step (RCM), modular approach. | Requires an expensive ruthenium catalyst, multi-step process. |
| Route 3 | Cyclopentadiene, Acrylic acid | Diels-Alder reaction | Good to excellent (for the initial adduct) | Atom-economical, classic and well-understood reaction. | Can lead to a mixture of isomers, requiring separation or isomerization. |
Route 1: The Alkylation and Cyclization Approach from 1,4-Dichloro-2-butene
This classical approach builds the cyclopentene ring through a sequence of alkylation and cyclization reactions, starting from simple and commercially available precursors. The key strategy involves the formation of a substituted malonic ester, which is then cyclized to form the desired five-membered ring.
Mechanistic Rationale
The synthesis commences with the dialkylation of diethyl malonate with cis-1,4-dichloro-2-butene. The malonate anion, a soft nucleophile, readily displaces the chloride leaving groups in an S(_N)2 reaction. The resulting di-substituted malonate ester is then subjected to saponification (hydrolysis of the esters to carboxylates) followed by decarboxylation upon heating to yield 5-heptene-1,7-dioic acid. The final and crucial step is an intramolecular cyclization, likely proceeding through a Thorpe-Ziegler type reaction of the corresponding dinitrile or an analogous cyclization of the diacid derivative, to furnish the this compound. An improved version of this synthesis has been reported in The Journal of Organic Chemistry.[2]
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(but-2-en-1,4-diyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
cis-1,4-Dichloro-2-butene is then added to the reaction mixture, and the solution is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-(but-2-en-1,4-diyl)malonate.
Step 2: Saponification, Decarboxylation, and Cyclization to this compound
-
The crude diester from the previous step is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.
-
The ethanol is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid.
-
The resulting diacid is extracted with an organic solvent.
-
The solvent is removed, and the crude diacid is heated to induce decarboxylation and cyclization. The exact conditions for this step, as described in the "improved synthesis," would require consulting the original literature.[2]
-
The final product, this compound, is then purified by distillation or recrystallization.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: The Modern Approach via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds.[3] This route offers a more modern and often higher-yielding approach to this compound, starting from an acyclic diene precursor.
Mechanistic Rationale
The cornerstone of this route is the RCM of a suitably substituted diene. A common and practical starting material is diethyl diallylmalonate, which can be readily prepared from diethyl malonate and allyl bromide. The RCM reaction, typically catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, involves an intramolecular olefin metathesis reaction.[1][3] This reaction forms a five-membered ring and liberates ethylene as a volatile byproduct, driving the reaction to completion. The resulting product is a diethyl 3-cyclopentene-1,1-dicarboxylate.[4] Subsequent hydrolysis of the diester to the corresponding dicarboxylic acid, followed by decarboxylation, affords the target this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl Diallylmalonate
-
In a suitable reaction vessel, sodium ethoxide is prepared in absolute ethanol.
-
Diethyl malonate is added, followed by the dropwise addition of allyl bromide.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete dialkylation.
-
Workup involves quenching with water, extraction with an organic solvent, and purification to yield diethyl diallylmalonate.
Step 2: Ring-Closing Metathesis
-
Diethyl diallylmalonate is dissolved in a dry, degassed solvent such as dichloromethane or toluene.
-
A catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added under an inert atmosphere.
-
The reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched, and the catalyst is removed by filtration through a plug of silica gel. The solvent is evaporated to give the crude diethyl 3-cyclopentene-1,1-dicarboxylate.[1]
Step 3: Hydrolysis and Decarboxylation
-
The crude diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base (e.g., potassium hydroxide) in an aqueous or alcoholic solution.
-
The reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the diacid.
-
The isolated diacid is then heated at or above its melting point to induce decarboxylation, yielding this compound. Purification is typically achieved by distillation or recrystallization.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Route 3: The Atom-Economical Diels-Alder Approach
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring in a single, concerted step. While the direct synthesis of this compound is not a direct outcome, this approach is highly relevant as it can produce a closely related and easily convertible precursor.
Mechanistic Rationale
This route involves the Diels-Alder reaction between cyclopentadiene (the diene) and acrylic acid or an acrylate ester (the dienophile).[5] Cyclopentadiene is highly reactive in Diels-Alder reactions due to its locked s-cis conformation. The reaction typically proceeds readily, often at room temperature or with gentle heating, to form a bicyclic adduct, 5-norbornene-2-carboxylic acid. It is important to note that this is a constitutional isomer of the target molecule. To obtain this compound, a subsequent retro-Diels-Alder reaction at a higher temperature would be required to release the desired product, although this can be a complex and equilibrium-driven process. Alternatively, other synthetic manipulations of the norbornene adduct could potentially lead to the target molecule. The stereoselectivity of the Diels-Alder reaction is a key consideration, with the endo isomer often being the kinetic product.
Experimental Protocol
Step 1: Preparation of Cyclopentadiene
-
Cyclopentadiene is typically generated fresh before use by the thermal cracking of its dimer, dicyclopentadiene.
-
Dicyclopentadiene is heated, and the lower-boiling cyclopentadiene monomer is distilled and collected in a cooled receiver.
Step 2: Diels-Alder Reaction
-
The freshly distilled cyclopentadiene is added to a solution of acrylic acid or an acrylic ester in a suitable solvent (or neat).
-
The reaction is often exothermic and may require cooling to control the temperature.
-
The mixture is stirred for a period of time, ranging from hours to overnight, to ensure complete reaction.
-
The product, 5-norbornene-2-carboxylic acid (or its ester), can often be isolated by direct crystallization or after a simple workup.
Step 3: Conversion to this compound (Hypothetical/Advanced Step)
-
This would involve a retro-Diels-Alder reaction, which would require carefully controlled high-temperature conditions to favor the fragmentation of the norbornene adduct back to cyclopentadiene and the desired this compound (via isomerization of the initial acrylic acid). This is a challenging transformation and may not be a practical synthetic step. A more viable approach would be to explore alternative transformations of the 5-norbornene-2-carboxylic acid.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Conclusion and Future Outlook
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
Route 1 , the alkylation and cyclization approach, is a cost-effective method that utilizes readily available starting materials, making it suitable for larger-scale production where cost is a primary driver. However, the multi-step nature of the synthesis and the moderate overall yield may be drawbacks for some applications.
-
Route 2 , employing Ring-Closing Metathesis, represents a more modern and elegant approach. The high efficiency of the key RCM step often translates to a higher overall yield. This route is particularly advantageous for medicinal chemistry applications where rapid access to diverse analogs is crucial, and the cost of the catalyst is less of a concern for smaller-scale syntheses.
-
Route 3 , the Diels-Alder approach, is an excellent example of an atom-economical reaction. While it does not directly yield the target molecule, the synthesis of the norbornene precursor is straightforward and high-yielding. The challenge lies in the efficient conversion of this intermediate to the desired this compound.
Future research in this area will likely focus on the development of more direct and efficient catalytic methods, potentially involving C-H activation or other novel cyclization strategies, to further streamline the synthesis of this important building block. The continuous evolution of synthetic methodologies will undoubtedly provide even more powerful tools for accessing this compound and its derivatives for a wide range of applications.
References
-
Schmid, G. H.; Wolkoff, A. W. Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 1967 , 32 (1), 254-255. [Link]
-
(a) Conversion of diethyl diallylmalonate to dimethyl 3-cyclopentene-1,1-dicarboxylate and (b) N,N′-diallyl-4-methylbenzenesulfonamide to 1-tosyl-2,5-dihydro-1H-pyrrole using complexes 1–4. ResearchGate. [Link]
-
Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh. [Link]
-
This compound. Natural Micron Pharm Tech. [Link]
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 1928, 460 (1), 98-122. (A foundational paper on the Diels-Alder reaction, while not directly on the target molecule, it establishes the principles). [A general reference, a specific URL for this historical document may not be readily available or stable].
-
Ring-closing metathesis. Wikipedia. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]
-
Ayyubov, I. G. Diene Condensation of Cyclopentadiene with Acrylic Dienophiles. Y.H. Mammadaliyev Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. [Link]
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A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of 3-Cyclopentene-1-carboxylic Acid
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" is incomplete. The purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurity profiling—the identification, quantification, and control of unwanted chemicals in an API—is a non-negotiable aspect of the development lifecycle, mandated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] These impurities can arise from starting materials, synthetic by-products, degradation products, or residual solvents, and even at trace levels, they can impact the API's stability or introduce toxicological risks.[2][]
This guide focuses on a specific analytical challenge: the impurity profiling of 3-Cyclopentene-1-carboxylic acid (C₆H₈O₂), a polar, low-molecular-weight compound.[4] Its carboxylic acid functional group presents inherent difficulties for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse technique for volatile and semi-volatile compounds.[1] This document provides a comprehensive, experience-driven comparison of analytical strategies and a detailed protocol for the validation of a robust GC-MS method, grounded in the principles of ICH Q2(R1) guidelines.[5][6]
Method Selection: A Comparative Analysis of Analytical Strategies
The primary analytical challenge with this compound and similar polar analytes is their low volatility and propensity for intermolecular hydrogen bonding.[7] This leads to poor chromatographic performance, including peak tailing and potential sample loss through adsorption in the GC system. Therefore, a direct injection approach is often untenable. The decision tree for method selection hinges on addressing this core challenge.
GC-MS with Derivatization vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
The two most powerful and common hyphenated techniques for impurity profiling are GC-MS and LC-MS.[1][8] The choice between them is a critical first step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional chromatographic resolution for volatile compounds and provides highly reproducible mass spectra that are ideal for library matching and identification.[9] However, for polar compounds like carboxylic acids, its use is contingent on derivatization . This chemical reaction converts the polar functional group into a less polar, more volatile derivative, making it amenable to GC analysis.[7][10]
-
Causality: The derivatization step, typically silylation or alkylation, replaces the active hydrogen on the carboxylic acid group.[7][11] This breaks the hydrogen bonds, reduces polarity, and increases the molecule's vapor pressure, allowing it to traverse the GC column without degradation or adsorption.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is inherently better suited for analyzing polar and non-volatile compounds, as the separation occurs in the liquid phase.[8][12] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are specifically designed for retaining and separating highly polar molecules.[13][14][15]
-
Causality: LC-MS avoids the need for derivatization, simplifying sample preparation. Ionization sources like Electrospray Ionization (ESI) are highly effective for polar, ionizable molecules, making it a powerful tool for this class of compounds.[8]
-
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.
Comparative Summary
| Feature | GC-MS with Derivatization | LC-MS (e.g., HILIC) | Rationale & Justification |
| Analyte Suitability | Good (post-derivatization) | Excellent | LC-MS is inherently suited for polar compounds; GC-MS requires an extra chemical step to achieve compatibility.[13][15] |
| Sample Preparation | More complex (requires derivatization) | Simpler (dilute and shoot) | The derivatization step adds time, cost, and a potential source of variability that must be controlled and validated.[7] |
| Impurity Detection | Excellent for volatile/semi-volatile impurities (e.g., residual solvents, certain by-products). | Excellent for polar, non-volatile, and thermally labile impurities (e.g., degradation products, dimers). | The choice may depend on the expected impurity profile. A comprehensive strategy might use both techniques orthogonally. |
| Identification | High confidence via established EI-MS libraries. | Requires MS/MS fragmentation and interpretation, which can be more complex. | Electron Ionization (EI) in GC-MS produces consistent, library-searchable fragmentation patterns.[9] |
| Robustness | Generally high; derivatization step must be robust. | Can be challenging; HILIC methods can be sensitive to mobile phase composition and require careful equilibration. | While modern LC is robust, HILIC methods can be less "turn-key" than well-established derivatization-GC methods. |
Verdict for this Guide: While LC-MS is a strong contender, GC-MS remains a highly valuable and ubiquitous tool in many quality control labs. A validated derivatization-GC-MS method is powerful for its high resolution, sensitivity, and the definitive structural information provided by EI-MS libraries. This guide will proceed with the validation of a GC-MS method, acknowledging that an orthogonal LC-MS method would be complementary for a complete impurity profile.
The GC-MS Method Validation Protocol: A Step-by-Step Guide
This section details the experimental workflow and validation protocol in accordance with ICH Q2(R1) guidelines.[5][6][16] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17][18]
Part 1: Experimental Workflow
The entire process, from sample handling to final data analysis, must be meticulously controlled.
Protocol 1: Silylation Derivatization
-
Rationale: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is a highly effective and common method for derivatizing carboxylic acids.[19] BSTFA is a strong silyl donor, and the TMCS catalyst ensures a rapid and complete reaction to form stable trimethylsilyl (TMS) esters.
-
Preparation: Accurately weigh ~10 mg of the this compound sample into a 2 mL autosampler vial.
-
Dissolution: Add 500 µL of a suitable solvent that will not interfere with the reaction (e.g., Pyridine or Acetonitrile). Add an internal standard if used.
-
Reagent Addition: Add 500 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-to-mid polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the TMS derivatives without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading from the main API peak, allowing for better resolution and quantification of trace impurities. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal and consistent separation efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp allows for separation of early-eluting low boilers from later-eluting higher molecular weight impurities. |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for robust EI ionization. |
| MS Mode | Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to identify unknown impurities by their fragmentation patterns. SIM mode provides significantly higher sensitivity and selectivity for quantifying known impurities at trace levels.[20] |
Part 2: The Validation Parameters (ICH Q2 R1)
For each parameter, a clear objective, protocol, and acceptance criteria must be defined.
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte and its impurities in the presence of other components (e.g., derivatizing reagents, other potential impurities).[16][18]
-
Protocol:
-
Analyze a blank sample (solvent and derivatizing reagent only) to ensure no interfering peaks at the retention times of interest.
-
Analyze the this compound API.
-
Prepare a spiked sample containing the API and all known potential impurities at a target concentration (e.g., 0.5%).
-
Confirm that all compounds are baseline separated (Resolution > 1.5).
-
Perform peak purity analysis using the MS software to confirm that the parent and impurity peaks are spectrally homogeneous.
-
-
Acceptance Criteria: No interferences from blanks. Resolution between all specified impurities and the main peak is >1.5.
2. Linearity
-
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the impurity over a specified range.[6]
-
Protocol:
-
Prepare a series of at least five standard solutions of each known impurity, ranging from the quantitation limit (LOQ) to 120% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.12%).[6][16]
-
Analyze each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.99. The y-intercept should be insignificant compared to the response at the 100% level.
3. Range
-
Objective: To establish the interval between the upper and lower concentrations where the method demonstrates suitable linearity, accuracy, and precision.[16][18]
-
Protocol: The data from the Linearity, Accuracy, and Precision studies are used to confirm the range.
-
Acceptance Criteria: For impurity testing, the range is typically validated from the reporting threshold to 120% of the impurity specification.[16]
4. Accuracy
-
Objective: To measure the closeness of the test results to the true value.[16]
-
Protocol:
-
Perform a spike-recovery study. Add known amounts of each impurity standard to the API sample at three concentration levels (e.g., 50%, 100%, and 150% of the target specification).
-
Prepare nine samples in total (3 replicates at each level).
-
Calculate the percent recovery for each impurity.
-
-
Acceptance Criteria: The mean percent recovery should be within 80-120% for each impurity.
5. Precision
-
Objective: To evaluate the consistency of the method under specified conditions.[16]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the API spiked with impurities at the 100% specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% for repeatability and ≤ 20% for intermediate precision.
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of an impurity that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[6]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope: Analyze a series of blank samples, determine the standard deviation of the blank response, and calculate LOD and LOQ using the slope of the calibration curve established during the linearity study.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3A guidelines.[1]
7. Robustness
-
Objective: To test the method's reliability when subjected to small, deliberate variations in method parameters.[18]
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Derivatization temperature (e.g., ±5°C)
-
Derivatization time (e.g., ±5 minutes)
-
GC oven ramp rate (e.g., ±2°C/min)
-
Carrier gas flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a spiked sample under each condition and evaluate the impact on resolution, retention time, and quantification.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for specificity and accuracy, demonstrating the method's reliability during normal usage.
Summary of Validation Data
All quantitative results from the validation study should be summarized in clear, concise tables for easy review and inclusion in regulatory filings.
Table 1: Example Summary for Linearity and Range
| Impurity | Range Validated (%) | No. of Points | Slope | Y-Intercept | Correlation (r²) |
|---|---|---|---|---|---|
| Impurity A | 0.05 - 0.18 | 5 | 1.5 x 10⁶ | 2500 | 0.9992 |
| Impurity B | 0.05 - 0.18 | 5 | 1.2 x 10⁶ | 1800 | 0.9989 |
Table 2: Example Summary for Accuracy and Precision
| Impurity | Spiked Level (%) | Accuracy (% Recovery, n=3) | Precision (RSD, %, n=6) |
|---|---|---|---|
| Impurity A | 0.05 (LOQ) | 95.2 | - |
| 0.10 (100%) | 101.5 | 4.8% (Repeatability) | |
| 0.15 (150%) | 99.8 | 6.2% (Intermediate) | |
| Impurity B | 0.05 (LOQ) | 98.1 | - |
| 0.10 (100%) | 103.2 | 5.5% (Repeatability) |
| | 0.15 (150%) | 101.9 | 7.1% (Intermediate) |
Conclusion
The validation of an analytical method for impurity profiling is a rigorous, systematic process that underpins the safety and quality of a pharmaceutical product. For a polar analyte like this compound, a GC-MS method, when coupled with a robust and well-controlled derivatization step, offers a powerful solution for separating and quantifying volatile and semi-volatile impurities. This guide provides a framework that blends regulatory expectations with practical, field-proven insights. By meticulously following the validation parameters outlined in ICH Q2(R1)—from specificity to robustness—researchers can build a self-validating system that produces trustworthy, defensible data, ensuring the final API meets the highest standards of purity and quality.
References
- Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2.
- ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry LibreTexts. (2023). Derivatization.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
- IJCRT.org. (2024). IMPURITY PROFILING.
- Supelco. (n.d.). Guide to Derivatization Reagents for GC.
- Innoscience Research. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? - YouTube.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- Oxford Academic. (n.d.). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production of Some Penicillins.
- PubMed. (n.d.). LC-MS metabolomics of polar compounds.
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example.
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Journal of Pharmaceutical Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Contract Laboratories Perspectives - USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents.
- Georganics. (n.d.). This compound - High purity.
- PubChem - NIH. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
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assessing the enantiomeric excess of chiral 3-Cyclopentene-1-carboxylic acid derivatives
An Objective Guide to Assessing the Enantiomeric Excess of Chiral 3-Cyclopentene-1-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and drug safety. The differential pharmacological and toxicological profiles of enantiomers demand rigorous analytical validation.[1] Chiral this compound and its derivatives are vital building blocks in the synthesis of numerous pharmaceuticals and complex molecules. This guide provides an in-depth comparison of the principal analytical techniques for determining their enantiomeric purity, grounding each recommendation in established scientific principles and field-proven data.
The Central Challenge: Differentiating Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant challenge.[2] They exhibit the same boiling points, densities, and spectroscopic signatures in standard analyses.[3] Therefore, assessing enantiomeric excess—a measure of the purity of a chiral substance—requires the introduction of a chiral environment to induce a discernible difference between the R and S forms.[4]
Enantiomeric excess is defined as the absolute difference between the mole fractions of each enantiomer and is typically expressed as a percentage:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
This guide will focus on the two most powerful and widely adopted platforms for this purpose: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy .
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography stands as the benchmark for the separation and quantification of enantiomers due to its high accuracy and resolving power.[5] The underlying principle involves the differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). This interaction forms transient diastereomeric complexes, leading to different retention times for each enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
For non-volatile compounds like this compound, chiral HPLC is the most versatile and frequently employed method.[2]
The Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For chiral carboxylic acids, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are exceptionally effective.[6] Their success stems from a combination of intermolecular interactions—hydrogen bonding, dipole-dipole, and steric inclusion within the chiral cavities of the polysaccharide structure—that create a significant energy difference between the transient diastereomeric complexes formed with each enantiomer.
-
Mobile Phase Optimization: A normal-phase mobile system, typically a mixture of a non-polar solvent (n-hexane) and a polar alcohol (isopropanol or ethanol), is standard.[6] The critical component for carboxylic acids is the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA).[6] Why is TFA essential? The acidic modifier suppresses the deprotonation of the carboxylic acid group. This ensures the analyte remains in a single, neutral form, preventing peak tailing and broadening that occurs when both the neutral acid and its conjugate base anion are present. This leads to sharper peaks and superior resolution.
Caption: Workflow for ee% determination using Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for analyzing volatile compounds.[3] Since this compound itself is not sufficiently volatile, it requires a derivatization step to be amenable to GC analysis.
The Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid must be converted into a more volatile ester (e.g., a methyl or ethyl ester) via reaction with an appropriate alcohol under acidic conditions. This step is mandatory for the analyte to be transported through the GC column by the carrier gas.
-
Column Selection: The most common chiral GC columns utilize derivatized cyclodextrins as the CSP.[3] The enantiomers are separated based on the differential inclusion of one enantiomer over the other into the chiral cavity of the cyclodextrin molecule.
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without physical separation.[7] The strategy is to convert the enantiomers into diastereomers, either covalently or non-covalently, which are distinguishable in the NMR spectrum.[8]
Chiral Derivatizing Agents (CDAs)
This method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent to form a mixture of covalent diastereomers.[8] These diastereomers have distinct chemical shifts, allowing for quantification by integrating their respective NMR signals.[9]
-
Mechanism: For a chiral carboxylic acid, a common approach is to convert it to an acid chloride and then react it with a chiral alcohol or amine (e.g., Mosher's acid derivatives).[8]
-
Expert Insight: While powerful, this method must be used with caution. The derivatization reaction must proceed to 100% completion for both enantiomers, as any kinetic resolution (one enantiomer reacting faster than the other) will lead to an inaccurate measurement of the original ee. The CDA itself must also be of 100% enantiomeric purity.
Chiral Solvating Agents (CSAs)
A more elegant and non-destructive NMR method involves the use of chiral solvating agents (also known as chiral shift reagents).[10] These are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[11]
-
Mechanism: The differential interaction between the CSA and each enantiomer of the carboxylic acid (e.g., through hydrogen bonding, π-π stacking) creates two distinct chemical environments. This breaks the magnetic equivalence of the enantiomers, resulting in the splitting of one or more proton signals in the ¹H NMR spectrum into two separate peaks, one for each diastereomer.[11] The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio.
-
Expert Insight: This is often the preferred NMR method as it is non-destructive, requires minimal sample preparation, and avoids the potential pitfalls of derivatization.[12] The key is to select a CSA that interacts strongly enough with the carboxylic acid to induce a sufficient chemical shift difference (ΔΔδ) for accurate integration.
Caption: Decision tree for selecting an appropriate analytical method.
Quantitative Performance Comparison
The selection of the optimal technique is a balance of performance requirements, sample properties, and available resources.[1]
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR with CSA |
| Principle | Differential partitioning with a CSP.[5] | Differential partitioning of volatile derivatives with a CSP.[5] | Formation of transient diastereomeric complexes in solution.[13] |
| Sample Preparation | Simple dissolution in mobile phase.[6] | Covalent derivatization to increase volatility required. | Simple mixing of analyte and CSA in NMR solvent.[12] |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Moderate (mg/mL) |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per sample | < 5 minutes per sample (after setup) |
| Sample Consumption | Micrograms | Micrograms | Milligrams |
| Destructive? | Yes | Yes | No |
| Key Advantage | High resolution, established "gold standard".[5] | Highest sensitivity for volatile compounds. | Rapid, non-destructive, minimal sample prep.[11] |
| Key Limitation | Higher solvent consumption. | Sample must be volatile or derivatizable; risk of kinetic resolution. | Lower sensitivity, requires higher sample concentration. |
Experimental Protocols
Every protocol must be a self-validating system. The following methodologies are provided as robust starting points for development.
Protocol 1: Chiral HPLC for Enantiomeric Excess of this compound
This protocol is based on established methods for separating chiral carboxylic acids.[6]
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Self-Validation: The mobile phase composition should be optimized to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a stock solution of the this compound derivative at approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10 µL.
-
Quantification:
-
Inject a racemic standard to confirm the identity and retention times of the two enantiomer peaks.
-
Inject the analytical sample.
-
Calculate the enantiomeric excess using the integrated peak areas: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes a general, non-destructive method for ee determination.[11][12]
-
Materials:
-
Sample of this compound derivative (~5-10 mg).
-
High-purity Chiral Solvating Agent (e.g., (R)-1-(1-Naphthyl)ethylamine or a suitable BINOL derivative).[11]
-
Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
-
Sample Preparation:
-
Accurately weigh the analyte into an NMR tube.
-
Dissolve in ~0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone. Identify a well-resolved proton signal, preferably the one closest to the chiral center.
-
Add the CSA to the NMR tube. The optimal molar ratio of CSA to analyte typically ranges from 1 to 2 equivalents.
-
Self-Validation: Titrate the CSA in increments (e.g., 0.5 eq, 1.0 eq, 1.5 eq, 2.0 eq) and acquire a spectrum at each step to find the ratio that gives the largest, baseline-resolved peak separation (ΔΔδ).
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Quantification:
-
Identify the previously selected proton signal, which should now be split into two distinct peaks or multiplets.
-
Carefully integrate the two separated signals.
-
The enantiomeric ratio is the direct ratio of the two integrals. Calculate ee% from this ratio.
-
Conclusion
The accurate assessment of enantiomeric excess for this compound derivatives is critical for advancing chemical research and pharmaceutical development. Chiral HPLC remains the gold standard, offering unparalleled resolution and accuracy for routine analysis. For applications requiring high sensitivity with volatile derivatives, chiral GC is a powerful tool. NMR spectroscopy, particularly with the use of chiral solvating agents, provides a rapid, non-destructive, and elegant alternative that is ideal for quick screening and mechanistic studies where sample preservation is important. The choice of method should be guided by a thorough understanding of the sample's properties and the specific analytical requirements of the project, as outlined in this guide.
References
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Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188. Available at: [Link]
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Kusaka, S., Umehara, T., Ishii, K., & Akita, H. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5363-5369. Available at: [Link]
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Li, G., Ma, M., Wang, G., Wang, X., & Lei, X. (2020). Efficient enantiodifferentiation of carboxylic acids using BINOL-based amino alcohol as a chiral NMR solvating agent. Frontiers in Chemistry, 8, 3. Available at: [Link]
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Leung, D., Kang, S. O., & Anslyn, E. V. (2012). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 45(4), 560-571. Available at: [Link]
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Zhang, Y., Wang, T., Zhang, S., Liu, C., & Wang, R. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(12), 5163-5169. Available at: [Link]
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Enantiomeric excess - Wikipedia. Available at: [Link]
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Stereochemistry - Stereoelectronics. (2021). Available at: [Link]
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Chiral derivatizing agent - Wikipedia. Available at: [Link]
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Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12847-12856. Available at: [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. Available at: [Link]
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Joyce, L. A., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(35), 13746-13749. Available at: [Link]
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Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available at: [Link]
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Joyce, L. A., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(35), 13746–13749. Available at: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Kauser, A., Ahmed, L., & Ahmed, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 310-321. Available at: [Link]
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A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for 3-Cyclopentene-1-carboxylic Acid
This guide provides a comprehensive framework for the inter-laboratory validation of a proposed analytical method for the quantification of 3-Cyclopentene-1-carboxylic acid, a crucial intermediate in various synthetic processes.[1] We will delve into the rationale behind the selection of a primary analytical technique, present a detailed protocol for its validation across multiple laboratories, and objectively compare its performance with a viable alternative. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL to ensure scientific integrity and regulatory compliance.[2][3][4][5]
Introduction: The Analytical Challenge
This compound (C₆H₈O₂) is a versatile building block in organic synthesis.[1][6][7][8] Its accurate quantification is paramount for ensuring reaction efficiency, product purity, and overall quality control in research and drug development. The development of a robust and reliable analytical method that can be consistently reproduced across different laboratories is therefore a critical objective. This guide addresses this need by proposing a primary analytical method and outlining a rigorous inter-laboratory validation study to establish its fitness for purpose.[5][9]
Proposed Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the quantification of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely accessible, cost-effective, and well-suited for the analysis of non-volatile organic acids.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the test sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Inter-laboratory Validation Study Design
The objective of the inter-laboratory validation study is to demonstrate the reproducibility and reliability of the proposed HPLC-UV method in different laboratory settings.[4][5][10] The study will be designed and executed in accordance with the principles outlined in ICH Q2(R2) and AOAC INTERNATIONAL guidelines.[2][3][4][11]
Study Organization and Participants
-
Coordinating Laboratory: Responsible for the preparation and distribution of all study materials, including the detailed analytical protocol, reference standards, and validation samples.
-
Participating Laboratories: A minimum of eight qualified laboratories will be recruited to participate in the study.[11]
Validation Samples
The coordinating laboratory will prepare and distribute the following sets of blind duplicate samples to each participating laboratory:
-
Five concentration levels of this compound spanning the expected analytical range.
-
A blank sample (matrix without the analyte).
-
A spiked matrix sample to assess accuracy and recovery.
Performance Characteristics to be Evaluated
The following performance characteristics will be assessed as part of the inter-laboratory validation:[2][4][5]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This will be assessed by analyzing the blank and spiked samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. Each laboratory will construct a calibration curve from the provided standards.
-
Accuracy: The closeness of the test results to the true value. This will be determined by analyzing the spiked matrix samples and samples with known concentrations.
-
Precision: The degree of agreement among individual test results. This will be evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[10]
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory over different days and with different analysts.
-
Reproducibility (Inter-laboratory precision): The precision between different laboratories.[4][5][10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This is typically evaluated during method development but can be confirmed by the participating laboratories.[12]
Data Analysis and Acceptance Criteria
Each participating laboratory will report their raw data and calculated results to the coordinating laboratory. The data will be statistically analyzed to determine the mean, standard deviation, and relative standard deviation (RSD) for each concentration level. The Horwitz Ratio (HorRat) may be used to assess the acceptability of the inter-laboratory precision. Acceptance criteria for each validation parameter will be pre-defined in the study protocol.
Inter-laboratory Validation Workflow
Caption: Workflow of the inter-laboratory validation study.
Comparative Analysis: HPLC-UV vs. Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a comprehensive evaluation, the performance of the proposed HPLC-UV method is compared against an alternative technique: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Alternative Method: GC-MS with Derivatization
Carboxylic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
Derivatization:
-
Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.
-
Add a solution of BSTFA in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the derivatization.
-
-
Instrumentation: A GC system coupled with a Mass Spectrometric detector.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.
-
MS Detection: Electron Ionization (EI) with scanning in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods.
| Performance Parameter | HPLC-UV | GC-MS with Derivatization | Rationale |
| Specificity | High | Very High | MS detection provides mass-to-charge ratio information, offering a higher degree of confidence in analyte identification. |
| Sensitivity (LOD/LOQ) | Good | Excellent | GC-MS, especially in SIM mode, generally offers lower detection limits than HPLC-UV. |
| Precision | Excellent | Good | The additional derivatization step in the GC-MS method can introduce variability, potentially leading to slightly lower precision compared to the more direct HPLC-UV analysis. |
| Accuracy | Excellent | Excellent | Both methods are capable of high accuracy when properly calibrated with appropriate reference standards. |
| Sample Throughput | High | Moderate | The derivatization step in the GC-MS protocol adds to the overall analysis time, reducing sample throughput. |
| Cost & Accessibility | Lower | Higher | HPLC-UV systems are generally more common and less expensive to acquire and maintain than GC-MS systems. |
| Ease of Use | Simpler | More Complex | The HPLC-UV method is more straightforward, while the GC-MS method requires expertise in derivatization techniques and mass spectral data interpretation. |
Comparative Experimental Design
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A Comparative Cost and Strategy Analysis of Synthesis Routes for 3-Cyclopentene-1-carboxylic Acid
For researchers and professionals in drug development and fine chemical synthesis, 3-Cyclopentene-1-carboxylic acid is a valuable building block, utilized in the creation of complex molecules, including pharmaceutical intermediates.[1] The selection of a synthetic route is a critical decision, balancing cost, efficiency, scalability, and safety. This guide provides an in-depth comparative analysis of the primary methods for synthesizing this key intermediate, offering field-proven insights to inform your experimental and process development choices.
Introduction to a Versatile Intermediate
This compound, with its reactive cyclopentene ring and carboxylic acid functionality, offers a versatile scaffold for a variety of chemical transformations. Its applications span from the synthesis of bioactive compounds and heterocyclic drugs to the development of specialty chemicals and polymers. The economic viability and environmental impact of its production are therefore of significant interest to the chemical and pharmaceutical industries. This analysis will dissect three prominent synthetic pathways: the classic Diels-Alder cycloaddition, a multi-step synthesis from 1,4-dichloro-2-butene, and the more modern Ring-Closing Metathesis (RCM) approach.
Method 1: The Diels-Alder Cycloaddition Route
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. In this context, it involves the [4+2] cycloaddition of cyclopentadiene (the diene) and acrylic acid (the dienophile).[2] This method is often favored for its atom economy and straightforward approach.
Mechanistic Overview and Causality
The reaction proceeds via a concerted mechanism, where the pi-electrons of the diene and dienophile rearrange in a single step to form a new six-membered ring. Cyclopentadiene is highly reactive in this transformation because its cyclic structure locks the diene in the necessary s-cis conformation.[3][4] To be of practical use, cyclopentadiene is typically generated in situ by a retro-Diels-Alder reaction from its more stable dimer, dicyclopentadiene (DCPD), by heating.[5] This avoids the need to handle the volatile and reactive cyclopentadiene monomer, which readily dimerizes back to DCPD at room temperature.[3][5]
Caption: Diels-Alder synthesis of this compound.
Experimental Protocol (Illustrative)
-
Generation of Cyclopentadiene: Dicyclopentadiene is placed in a flask and heated to its cracking temperature (around 170 °C). The resulting cyclopentadiene monomer (boiling point ~41 °C) is distilled off as it forms.[5]
-
Diels-Alder Reaction: The freshly distilled cyclopentadiene is added to a solution of acrylic acid, often without a solvent or in a minimal amount of a suitable solvent. The reaction is typically exothermic and may require cooling to control the temperature.
-
Workup and Purification: After the reaction is complete, the product is isolated. Purification can be achieved by distillation under reduced pressure or crystallization.
Note: Unsaturated acids can sometimes be unsuitable dienophiles in solvent-free conditions, potentially leading to lower yields.[6][7]
Method 2: Synthesis from 1,4-Dichloro-2-butene
This multi-step synthesis offers an alternative to the Diels-Alder approach and proceeds through the formation of a dinitrile intermediate, followed by cyclization and hydrolysis.
Mechanistic Overview and Causality
The synthesis begins with the reaction of cis-1,4-dichloro-2-butene with a cyanide source, typically sodium cyanide, to form the corresponding dinitrile. This is a nucleophilic substitution reaction. The resulting dinitrile then undergoes a base-catalyzed reaction with diethyl malonate. The malonic ester anion acts as a nucleophile, attacking one of the nitrile groups, leading to a cyclization reaction. The final steps involve hydrolysis of the remaining nitrile and the ester groups, followed by decarboxylation to yield the target carboxylic acid.
Caption: Synthesis from cis-1,4-Dichloro-2-butene.
Experimental Protocol (Illustrative)
-
Dinitrile Formation: cis-1,4-dichloro-2-butene is reacted with sodium cyanide in a suitable solvent, such as aqueous ethanol, to form 3-cyclopentene-1,1-dicarbonitrile.
-
Cyclization: The dinitrile is then reacted with diethyl malonate in the presence of a base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting cyclic intermediate is subjected to acidic or basic hydrolysis to convert the nitrile and ester groups to carboxylic acids, followed by heating to induce decarboxylation to the final product.
Method 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins, including five-membered rings.[8] This approach relies on a metal catalyst, typically a ruthenium-based complex such as a Grubbs' catalyst, to facilitate the intramolecular reaction of a diene.[8]
Mechanistic Overview and Causality
The RCM reaction proceeds via a metal-catalyzed pathway involving a metallacyclobutane intermediate.[8] For the synthesis of this compound, a suitable acyclic diene precursor bearing a carboxylic acid or a protected carboxyl group is required. The catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the cyclic product and a volatile byproduct, typically ethylene.[8] The choice of catalyst (e.g., Grubbs' first, second, or third generation) can significantly impact the reaction's efficiency, functional group tolerance, and stereoselectivity.[9]
Caption: Ring-Closing Metathesis (RCM) synthesis pathway.
Experimental Protocol (General)
-
Substrate Preparation: Synthesis of a suitable diene precursor containing a carboxylic acid or a protected derivative. The specific structure of this precursor is critical for the success of the RCM reaction.
-
Metathesis Reaction: The diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a catalytic amount of a Grubbs' catalyst. The reaction is typically run under an inert atmosphere.
-
Workup and Purification: After the reaction is complete, the catalyst is removed, often by chromatography, and the product is purified.
Comparative Analysis
| Feature | Diels-Alder Route | From 1,4-Dichloro-2-butene | Ring-Closing Metathesis (RCM) |
| Starting Materials | Dicyclopentadiene, Acrylic Acid | cis-1,4-Dichloro-2-butene, Sodium Cyanide, Diethyl Malonate | Acyclic Diene Precursor, Grubbs' Catalyst |
| Number of Steps | 1-2 (including CPD generation) | 3+ | 2+ (including precursor synthesis) |
| Typical Yield | Good to Excellent (75-98%)[10] | Moderate | Generally Good to Excellent |
| Scalability | High | Moderate | Moderate, can be challenging[8][11] |
| Key Advantages | High atom economy, low-cost starting materials, well-established. | Utilizes different starting materials, offering an alternative pathway. | High functional group tolerance, mild reaction conditions. |
| Key Disadvantages | Handling of cyclopentadiene, potential for side reactions. | Use of highly toxic reagents (NaCN, 1,4-dichloro-2-butene), multiple steps. | High cost of catalyst, need for precursor synthesis, potential for catalyst poisoning. |
Cost Analysis
The following is an estimated cost analysis based on bulk and laboratory-scale pricing of key reagents. Prices are subject to fluctuation and should be considered as a guide.
| Reagent | Diels-Alder Route (Approx. USD/kg) | From 1,4-Dichloro-2-butene (Approx. USD/kg) | Ring-Closing Metathesis (RCM) (Approx. USD/g) |
| Dicyclopentadiene | ~2.30 - 3.60[12] | - | - |
| Acrylic Acid | ~1.10 - 1.50[13][14] | - | - |
| cis-1,4-Dichloro-2-butene | - | ~3540 (for 100g)[15] | - |
| Sodium Cyanide | - | ~2.20[16] | - |
| Diethyl Malonate | - | ~17.25[17] | - |
| Grubbs' Catalyst (2nd Gen) | - | - | ~57 - 92[18][19] |
Note: The cost for the RCM route is highly dependent on the specific diene precursor and the catalyst loading.
Safety and Environmental Considerations
| Synthesis Route | Key Safety and Environmental Concerns |
| Diels-Alder | Dicyclopentadiene is flammable and has an acrid odor.[1] Cyclopentadiene is volatile and reactive. The reaction can be exothermic. |
| From 1,4-Dichloro-2-butene | cis-1,4-Dichloro-2-butene is toxic, corrosive, and a suspected carcinogen.[20][21][22] Sodium cyanide is highly toxic.[23] Handling and disposal of these reagents require stringent safety protocols. |
| Ring-Closing Metathesis | Ruthenium catalysts can be toxic and require removal from the final product, especially for pharmaceutical applications. Solvents used in RCM (e.g., dichloromethane) can be environmentally hazardous. |
Conclusion and Recommendations
For large-scale, cost-effective production of this compound, the Diels-Alder reaction remains the most attractive option. Its use of inexpensive and readily available starting materials, high atom economy, and straightforward procedure make it well-suited for industrial applications.
The synthesis from 1,4-dichloro-2-butene is a viable alternative but is significantly hampered by the high toxicity and hazardous nature of its starting materials. This route would likely only be considered if the starting materials for the Diels-Alder reaction are unavailable or if specific process constraints favor this pathway.
Ring-Closing Metathesis represents a more modern and versatile approach. While the high cost of the catalyst is a major drawback for bulk production, RCM offers significant advantages in terms of functional group tolerance and milder reaction conditions. This makes it an excellent choice for the synthesis of complex derivatives of this compound at the research and development scale, where cost may be less of a concern than synthetic flexibility. The scalability of RCM has been demonstrated in pharmaceutical manufacturing, but it requires significant process optimization to be economically viable.[8][11]
Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the desired scale of production, cost constraints, available equipment, and safety protocols.
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A Critical Evaluation of 3-Cyclopentene-1-carboxylic Acid as a Proline Peptidomimetic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the unique structural role of proline is both a cornerstone and a challenge. Its rigid pyrrolidine ring imparts conformational constraints that are crucial for biological activity, yet also susceptible to cis-trans isomerization and enzymatic degradation. The quest for proline peptidomimetics that can replicate or enhance these structural contributions while offering improved pharmacological properties is therefore a key focus in medicinal chemistry. This guide provides an in-depth evaluation of 3-Cyclopentene-1-carboxylic acid as a promising, yet underexplored, proline peptidomimetic.
The Rationale for Proline Peptidomimetics: Beyond the Pyrrolidine Ring
Proline's distinctive structure introduces a "kink" in the peptide backbone, disrupting secondary structures like α-helices and β-sheets, and is a common constituent of β-turns.[1] This conformational rigidity is vital for the specific three-dimensional structure required for receptor binding and biological function. However, the susceptibility of the Xaa-Pro peptide bond to cleavage by certain proteases limits the in vivo stability of many therapeutic peptides.[1]
Proline peptidomimetics aim to address these limitations by introducing modified ring structures that:
-
Enhance Proteolytic Resistance: Steric hindrance or altered electronic properties of the ring can prevent recognition and cleavage by proteases.[2]
-
Fine-tune Conformational Preferences: Modifications to the ring size, substituents, and saturation can modulate the accessible dihedral angles, potentially locking the peptide into a more bioactive conformation.
-
Improve Pharmacokinetic Properties: Alterations in lipophilicity and hydrogen bonding capacity can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound: A Structurally Constrained Proline Analog
This compound presents an intriguing scaffold as a proline substitute. Its five-membered ring is analogous to proline's pyrrolidine, but the introduction of a double bond imparts significant conformational rigidity. This unsaturated feature is hypothesized to influence the puckering of the ring and the orientation of the carboxyl group, thereby affecting the overall peptide backbone conformation.[3]
Synthesis and Incorporation into Peptides
The synthesis of this compound is well-established in the chemical literature. Its incorporation into peptides via solid-phase peptide synthesis (SPPS), however, requires special consideration due to its nature as a sterically hindered amino acid analog.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines a general procedure for the incorporation of Fmoc-protected this compound into a peptide sequence on a rink amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Fmoc-3-Cyclopentene-1-carboxylic acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[4]
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Incorporation of Fmoc-3-Cyclopentene-1-carboxylic Acid:
-
Rationale: Due to the potential steric hindrance of the cyclopentene ring, a more potent coupling reagent and potentially longer coupling times or microwave assistance may be necessary for efficient incorporation.[5]
-
Dissolve Fmoc-3-Cyclopentene-1-carboxylic acid (3 equivalents), COMU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and allow to react for 4-6 hours at room temperature, or utilize microwave-assisted coupling for a shorter duration (e.g., 10-20 minutes at a controlled temperature).
-
Thoroughly wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the specific analog) for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for SPPS incorporating this compound.
Comparative Performance Evaluation
A direct, head-to-head comparison of this compound with proline in identical peptide backbones is limited in the published literature. Therefore, this section presents a comparative analysis based on established principles of peptidomimetic design and data from structurally related analogs.
Conformational Effects: A More Rigid Turn Inducer?
The double bond in the cyclopentene ring significantly restricts its conformational flexibility compared to the more pliable pyrrolidine ring of proline. Computational studies on cyclopentane-based peptides suggest a strong propensity to adopt folded, helical structures.[6] This suggests that incorporating this compound could lead to a more pre-organized and rigid peptide conformation.
Hypothesized Conformational Differences:
| Feature | L-Proline | This compound | Rationale |
| Ring Pucker | Exhibits both Cγ-endo and Cγ-exo puckers, influencing backbone dihedral angles. | The double bond is expected to favor a more planar envelope or twisted conformation, reducing the number of accessible puckered states. | The sp2 hybridization of the double-bonded carbons restricts bond rotation. |
| Cis-Trans Isomerization | The Xaa-Pro bond readily isomerizes between cis and trans conformations. | The altered steric and electronic environment of the amide bond may influence the cis-trans equilibrium, potentially favoring one isomer. | The rigid ring structure could create a higher energy barrier for isomerization. |
| β-Turn Induction | A potent inducer of β-turns, particularly type I and II. | The constrained ring is likely to be a strong β-turn inducer, potentially with a preference for a specific turn type. | The fixed orientation of the carboxyl group would pre-organize the backbone for turn formation. |
Experimental Validation:
To experimentally validate these hypotheses, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools.[7][8]
-
NMR Spectroscopy: Analysis of Nuclear Overhauser Effects (NOEs), coupling constants (³JHNα), and chemical shift indexing can provide detailed insights into the solution conformation of peptides containing this analog.[9][10][11]
-
X-ray Crystallography: Obtaining a crystal structure of a peptide with this compound would provide definitive, high-resolution information about its solid-state conformation and its influence on the peptide backbone.[8]
Caption: Conformational restriction of this compound vs. Proline.
Enzymatic Stability: A Shield Against Proteolysis?
A key driver for developing proline peptidomimetics is to enhance resistance to enzymatic degradation. The altered steric and electronic properties of the this compound ring are expected to hinder recognition and cleavage by proteases that target proline-containing sequences.
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a framework for comparing the stability of a peptide containing this compound with its proline-containing counterpart in the presence of a relevant protease.
Materials:
-
Peptide containing L-Proline (Control)
-
Peptide containing this compound (Test Peptide)
-
Protease solution (e.g., trypsin, chymotrypsin, or a specific prolyl endopeptidase)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Incubate a known concentration of the control and test peptides separately with the protease solution in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of each peptide.
-
Anticipated Results and Interpretation:
It is anticipated that the peptide containing this compound will exhibit a significantly longer half-life compared to the proline-containing control peptide. This would be attributed to the steric hindrance provided by the cyclopentene ring, which would impede the binding of the protease to the peptide backbone.[2]
| Peptide | Half-life (t₁/₂) in presence of Protease X (minutes) [Hypothetical Data] | Fold Increase in Stability |
| Control (Pro-containing) | 30 | 1 |
| Test (Cyclopentene-containing) | >240 | >8 |
Biological Activity: A Question of Fit
The ultimate measure of a successful peptidomimetic is its ability to retain or enhance the biological activity of the parent peptide. This is highly dependent on the specific peptide-receptor interaction. The altered conformation induced by this compound could either improve or diminish binding affinity.
Case Study: Hypothetical Application in a GPCR Ligand
Consider a peptide ligand for a G-protein coupled receptor (GPCR) where a proline-induced β-turn is essential for receptor binding.
-
Scenario 1: Enhanced Activity: If the more rigid turn induced by this compound more closely mimics the bioactive conformation of the peptide when bound to the receptor, an increase in binding affinity (lower Ki or IC₅₀ value) would be expected.
-
Scenario 2: Diminished Activity: Conversely, if the conformational constraint is too rigid and prevents the peptide from adopting the necessary induced-fit conformation upon receptor binding, a decrease in activity would be observed.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol can be used to determine the binding affinity of the proline and cyclopentene-containing peptides to a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand for the target receptor
-
Control (Pro-containing) and Test (Cyclopentene-containing) peptides at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of either the control or test peptide.
-
Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
| Peptide | Receptor Binding Affinity (Ki, nM) [Hypothetical Data] |
| Control (Pro-containing) | 15.2 |
| Test (Cyclopentene-containing) | 8.5 |
Conclusion and Future Directions
This compound holds considerable promise as a proline peptidomimetic. Its inherent rigidity is poised to offer enhanced conformational stability and proteolytic resistance to peptides. However, the current body of literature lacks direct experimental evidence to fully substantiate these claims.
Future research should focus on:
-
Systematic Incorporation: Synthesizing a series of bioactive peptides with this compound replacing proline at various positions.
-
Comprehensive Structural Analysis: Conducting detailed NMR and X-ray crystallography studies to elucidate the precise conformational impact of this analog.
-
In-depth Biological Evaluation: Performing a battery of in vitro and in vivo experiments to assess biological activity, enzymatic stability, and pharmacokinetic profiles.
By systematically addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in the design of next-generation peptide therapeutics.
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A Comparative Guide to Cross-Reactivity of 3-Cyclopentene-1-carboxylic Acid Derivatives in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing antibodies against small molecules, or haptens, such as 3-Cyclopentene-1-carboxylic acid, understanding the potential for cross-reactivity with structurally similar derivatives is critical for accurate quantification and interpretation of results. This guide provides an in-depth comparison of the cross-reactivity profiles of various this compound derivatives, supported by a detailed experimental protocol and illustrative data.
The Significance of Cross-Reactivity in Small Molecule Immunoassays
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds[1][2]. Immunoassays offer a rapid, high-throughput, and cost-effective method for their detection and quantification. However, a significant challenge in developing immunoassays for small molecules is achieving high specificity. Due to their low molecular weight, these compounds, known as haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response[3][4][5][6][7].
The resulting antibodies may bind not only to the target analyte but also to other structurally related molecules. This phenomenon, known as cross-reactivity, can lead to inaccurate measurements and false-positive results[8]. Therefore, comprehensive cross-reactivity studies are an indispensable part of immunoassay validation.
Principle of Competitive ELISA for Cross-Reactivity Assessment
The most common format for assessing the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA)[8][9][10][11][12][13]. In this assay, the derivative being tested (the potential cross-reactant) competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on antibodies immobilized on a microplate. The degree of cross-reactivity is determined by the concentration of the derivative required to inhibit the binding of the enzyme-labeled antigen by 50% (IC50), relative to the IC50 of the parent compound, this compound.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Comparative Analysis of this compound Derivatives
The cross-reactivity of an antibody is highly dependent on the structural similarities between the target analyte and the tested derivatives. Modifications to the cyclopentene ring or the carboxylic acid group can significantly impact antibody recognition.
Caption: Structures of this compound and its derivatives.
Illustrative Cross-Reactivity Data
The following table presents a hypothetical but scientifically plausible set of cross-reactivity data for several derivatives of this compound. This data is intended to illustrate how structural modifications can influence antibody binding.
| Compound | Modification Site | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Parent) | - | 10 | 100 |
| 3-Methylcyclopentane-1-carboxylic acid | Methyl group at C3, saturation of double bond | 50 | 20 |
| 3-Formylcyclopentane-1-carboxylic acid | Formyl group at C3, saturation of double bond | 100 | 10 |
| Methyl 3-cyclopentene-1-carboxylate | Esterification of the carboxylic acid | 200 | 5 |
| Cyclopentanecarboxylic acid | Saturation of the double bond | 25 | 40 |
| Cyclohexanecarboxylic acid | Ring expansion | >1000 | <1 |
Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100
Interpretation of Results:
-
Saturation of the double bond (Cyclopentanecarboxylic acid): This modification retains significant cross-reactivity, suggesting that the overall ring structure and the carboxylic acid group are key recognition sites for the antibody.
-
Substitution on the ring (3-Methyl- and 3-Formylcyclopentane-1-carboxylic acid): The addition of even small functional groups to the cyclopentane ring reduces cross-reactivity, indicating that the steric and electronic properties of this region are important for antibody binding.
-
Modification of the carboxylic acid group (Methyl 3-cyclopentene-1-carboxylate): Esterification of the carboxylic acid group dramatically reduces cross-reactivity. This strongly suggests that the carboxyl group is a critical epitope for antibody recognition, likely involved in key hydrogen bonding or ionic interactions within the antibody's binding site.
-
Change in ring size (Cyclohexanecarboxylic acid): Altering the ring size from five to six carbons results in a near-complete loss of cross-reactivity, highlighting the high degree of shape complementarity required for antibody binding.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step methodology for determining the cross-reactivity of this compound derivatives.
Materials:
-
High-binding 96-well microplates
-
Polyclonal or monoclonal antibodies specific for this compound
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Derivative compounds to be tested
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Assay Buffer (e.g., PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Antibody Coating:
-
Dilute the anti-3-Cyclopentene-1-carboxylic acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test derivative in Assay Buffer.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the standard or derivative dilutions to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate (at a pre-optimized dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the logarithm of the concentration for the parent compound and each derivative.
-
Determine the IC50 value for each compound (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity for each derivative using the formula provided in the data table section.
-
Conclusion
The specificity of an immunoassay for a small molecule like this compound is fundamentally dependent on the structural features recognized by the antibody. As demonstrated, even minor modifications to the parent structure can significantly alter antibody binding and, consequently, the cross-reactivity. A thorough evaluation of potential cross-reactants using a validated competitive ELISA is a critical step in the development of a reliable and accurate immunoassay for research, diagnostics, and drug development applications. The choice of carrier protein and the conjugation strategy used to create the initial immunogen also play a crucial role in determining the specificity of the resulting antibodies[4][14]. Therefore, careful design of the hapten-carrier conjugate is essential for generating highly specific antibodies.
References
- Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.PubMed.
- Immunoassay developed to detect small molecules.Drug Target Review.
- Development of immunoassays for multi-residue detection of small molecule compounds.Taylor & Francis Online.
- Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens.PubMed.
- Coupling to Carrier Proteins: An Overview.G-Biosciences.
- Hapten-Carrier Conjugation.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Hapten-Carrier Conjug
- Antibody Cross Reactivity And How To Avoid It?ELISA kit.
- Crafting Competitive ELISA Assays: A Technical Guide.Bioss Antibodies.
- ELISA Pairs Kits.Abnova.
- Types of ELISA: Direct, Indirect, Sandwich, and Competitive.
- Cas 7686-77-3,this compound.LookChem.
- This compound CAS#: 7686-77-3.ChemicalBook.
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- Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Medi
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Safety Operating Guide
Comprehensive Guide to Handling 3-Cyclopentene-1-carboxylic Acid: Personal Protective Equipment and Disposal
For laboratory professionals engaged in pharmaceutical research and development, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 3-Cyclopentene-1-carboxylic acid, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. The procedural recommendations herein are grounded in established safety protocols and an understanding of the material's inherent chemical properties, ensuring both personnel safety and experimental integrity.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound (CAS No. 7686-77-3) presents several key risks that dictate the required safety precautions.[1][2][3] According to its Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Skin Corrosion/Irritation: It can cause severe skin burns and irritation upon contact.[1][2][4][5]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious and potentially permanent damage.[1][2][4][5]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust may cause irritation to the respiratory tract.[2][4][5][6]
-
Corrosive to Metals: The substance may be corrosive to certain metals.[1][2]
A comprehensive understanding of these hazards is the foundation for selecting appropriate personal protective equipment and establishing safe handling procedures.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the specific hazards identified above.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be used in situations with a high risk of splashing.[6][7] | Protects against splashes of the chemical, which can cause severe eye damage.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact, which can lead to severe burns and irritation.[1][6] |
| Body Protection | A chemically resistant lab coat or apron. In procedures with a higher risk of significant exposure, chemical-resistant coveralls are recommended. | Protects underlying clothing and skin from accidental spills and contamination.[1] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[3][7][8] If ventilation is inadequate or if aerosols/vapors are generated, a suitable respirator (e.g., a gas mask or a self-contained breathing apparatus) is necessary.[1] | Mitigates the risk of respiratory tract irritation from inhaling vapors or mists.[2][4] |
Operational Workflow for Safe Handling
Pre-Experiment Preparation
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][4][6]
-
Engineering Controls: Ensure that a properly functioning chemical fume hood and an emergency eyewash station/safety shower are readily accessible.[7][8]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Material Staging: Bring the container of this compound into the fume hood. Keep the container tightly closed when not in use.[3]
Experimental Procedure
-
Dispensing: Carefully dispense the required amount of the acid. Use non-sparking tools to prevent ignition sources.[6]
-
Reaction Setup: Perform all manipulations within the chemical fume hood to contain any vapors.
-
Observation: Continuously monitor the reaction for any unexpected changes.
-
Contamination Avoidance: Avoid contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the laboratory area.[3]
Post-Experiment Wind-down
-
Decontamination: Wipe down the work area with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][7]
The logical flow of this operational procedure is visualized in the following diagram:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spills: For small spills, absorb the material with an inert substance like sand or vermiculite.[3] Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Major Spills: Evacuate the area and alert the appropriate emergency response team.[1][3]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[1][4][5] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, including under the eyelids.[1][4][5] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][4][5] If breathing is difficult, provide artificial respiration.[4] Seek medical attention if symptoms occur.[4]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[6]
-
Prohibited Disposal: Do not discharge the chemical or its waste into sewer systems, water bodies, or the general environment.[6]
Adherence to these disposal protocols is essential for maintaining a safe and sustainable laboratory environment.
References
-
This compound | C6H8O2 | CID 853756 - PubChem - NIH. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
Sources
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- 2. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.it [fishersci.it]
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- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
